molecular formula C11H10O4 B14715450 2-Oxo-3-phenyloxolane-3-carboxylic acid CAS No. 19340-59-1

2-Oxo-3-phenyloxolane-3-carboxylic acid

Katalognummer: B14715450
CAS-Nummer: 19340-59-1
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: OTTUTEPQQUSVLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-3-phenyloxolane-3-carboxylic acid is a high-value synthetic intermediate designed for advanced chemical and pharmaceutical research. This compound features a unique oxolane (tetrahydrofuran) ring system incorporating a ketone and a carboxylic acid functional group, making it a versatile and multifunctional building block for constructing more complex molecular architectures. Its structure is particularly valuable in medicinal chemistry for the development of novel bioactive molecules. The phenyl and carboxylic acid substituents on the oxolane ring make it a promising scaffold for creating potential inhibitors of key enzymes, similar to other privileged structures in drug discovery . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further derivatization, such as amide coupling at the carboxylic acid group or utilizing the ketone for nucleophilic addition reactions. It is supplied as a research-grade material strictly for laboratory use. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Eigenschaften

CAS-Nummer

19340-59-1

Molekularformel

C11H10O4

Molekulargewicht

206.19 g/mol

IUPAC-Name

2-oxo-3-phenyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c12-9(13)11(6-7-15-10(11)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)

InChI-Schlüssel

OTTUTEPQQUSVLH-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1(C2=CC=CC=C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-oxo-3-phenyloxolane-3-carboxylic acid, a substituted γ-butyrolactone of significant interest in medicinal chemistry and drug development. Lacking a well-established, direct synthetic route in the current literature, this document outlines a robust, three-step approach commencing with the commercially available diethyl phenylmalonate. The synthesis involves a base-catalyzed nucleophilic addition to ethylene oxide, followed by saponification and a subsequent intramolecular cyclization. This guide offers in-depth theoretical grounding, detailed experimental protocols, and critical analysis of each synthetic step, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The γ-butyrolactone scaffold is a privileged motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a phenyl and a carboxylic acid group at the C3 position of the oxolane ring system creates a chiral center and offers multiple points for further functionalization, making 2-oxo-3-phenyloxolane-3-carboxylic acid a valuable building block.

Our proposed synthesis is designed around the principles of convergence and atom economy, starting from readily accessible materials. The core strategy is to construct the γ-hydroxy acid precursor, which will then undergo lactonization to form the target five-membered ring.

The logical flow of the synthesis is as follows:

  • Step 1: Alkylation. Formation of a carbanion from diethyl phenylmalonate followed by a nucleophilic attack on ethylene oxide to introduce a 2-hydroxyethyl moiety.

  • Step 2: Saponification. Hydrolysis of the two ester groups to yield a water-soluble dicarboxylic acid salt.

  • Step 3: Lactonization. Acid-catalyzed intramolecular esterification to form the γ-lactone ring.

This approach is advantageous as it builds the carbon skeleton and introduces the required hydroxyl functionality in a controlled manner.

Mechanistic Insights and Rationale

Step 1: Base-Catalyzed Alkylation of Diethyl Phenylmalonate

The synthesis initiates with the deprotonation of diethyl phenylmalonate. The methylene proton at the α-position is particularly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting enolate through resonance.[1] A moderately strong base like sodium ethoxide is sufficient to quantitatively form the enolate.

The generated enolate then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. Ethylene oxide, a strained three-membered ether, is susceptible to ring-opening reactions. This SN2 reaction proceeds with the opening of the epoxide ring to form an alkoxide, which is subsequently protonated upon workup to yield diethyl 2-(2-hydroxyethyl)-2-phenylmalonate.

G cluster_0 Step 1: Alkylation Diethyl Phenylmalonate Diethyl Phenylmalonate Enolate Enolate Diethyl Phenylmalonate->Enolate NaOEt, EtOH Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate Ethylene Oxide Diethyl 2-(2-hydroxyethyl)-2-phenylmalonate Diethyl 2-(2-hydroxyethyl)-2-phenylmalonate Alkoxide Intermediate->Diethyl 2-(2-hydroxyethyl)-2-phenylmalonate H+ workup

Caption: Reaction scheme for the alkylation of diethyl phenylmalonate.

Step 2 & 3: Saponification and Lactonization Cascade

The second phase of the synthesis involves the hydrolysis of the diethyl ester intermediate. This is typically achieved through saponification using a strong base such as sodium or potassium hydroxide in an aqueous or alcoholic solution.[2][3] The reaction proceeds via nucleophilic acyl substitution at both ester carbonyls to form the disodium salt of 2-(2-hydroxyethyl)-2-phenylmalonic acid.

Upon acidification of the reaction mixture, two key transformations are expected to occur. First, the dicarboxylate is protonated to form the diacid. Concurrently, the acidic conditions catalyze the intramolecular esterification (lactonization) between the newly formed γ-hydroxyl group and one of the carboxylic acid moieties. This cyclization is thermodynamically favored due to the formation of a stable five-membered ring.[4][5]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.[6][7][8] Ethylene oxide is a flammable and toxic gas and should be handled with extreme care.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
Diethyl phenylmalonate236.27≥98%e.g., Aldrich
Sodium metal22.99ACS gradee.g., Fisher
Absolute Ethanol46.07≥99.5%e.g., VWR
Ethylene Oxide44.05≥99.5%e.g., Aldrich
Sodium Hydroxide40.00≥97%e.g., EMD
Hydrochloric Acid36.4637% (conc.)e.g., J.T. Baker
Diethyl Ether74.12Anhydrouse.g., Sigma-Aldrich
Magnesium Sulfate120.37Anhydrouse.g., Acros
Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-(2-hydroxyethyl)-2-phenylmalonate

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution at room temperature, add 23.6 g (0.1 mol) of diethyl phenylmalonate dropwise with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation with Ethylene Oxide: Cool the reaction mixture to 0 °C in an ice bath. Carefully bubble 4.4 g (0.1 mol) of ethylene oxide gas through the solution via a gas dispersion tube over a period of 1 hour. Alternatively, a pre-weighed, cooled solution of ethylene oxide in a suitable solvent can be added.

  • Reaction Quench and Work-up: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase under reduced pressure to yield crude diethyl 2-(2-hydroxyethyl)-2-phenylmalonate as an oil. The product should be purified by column chromatography on silica gel.

Step 2 & 3: Saponification and Lactonization to 2-Oxo-3-phenyloxolane-3-carboxylic acid

  • Saponification: Dissolve the crude product from Step 1 in 100 mL of ethanol in a round-bottom flask. Add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water.[3] Heat the mixture to reflux for 4 hours.

  • Acidification and Lactonization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Product Isolation: Upon acidification, the product may precipitate out of solution. If it does, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with ethyl acetate (4 x 75 mL).

  • Final Purification: Combine the organic extracts (or dissolve the filtered solid in a suitable solvent), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-oxo-3-phenyloxolane-3-carboxylic acid as a crystalline solid.

G cluster_0 Experimental Workflow Alkylation Alkylation Saponification Saponification Alkylation->Saponification Purified Intermediate Acidification & Lactonization Acidification & Lactonization Saponification->Acidification & Lactonization Aqueous Solution Extraction/Filtration Extraction/Filtration Acidification & Lactonization->Extraction/Filtration Crude Product Purification Purification Extraction/Filtration->Purification Pure Product

Caption: Overview of the experimental workflow.

Characterization and Analytical Data

The structure of the final product, 2-oxo-3-phenyloxolane-3-carboxylic acid, can be confirmed by standard analytical techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the γ-lactone carbonyl group around 1770 cm⁻¹.[9] Another strong band for the carboxylic acid carbonyl should appear around 1720 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid will be present in the range of 2500-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display multiplets for the two methylene groups of the oxolane ring. The protons on the carbon adjacent to the oxygen (C5) are expected to be the most deshielded, appearing around 4.3-4.5 ppm.[9] The protons on C4 will likely appear around 2.3-2.7 ppm. The aromatic protons of the phenyl group will be observed in the 7.2-7.5 ppm region. A broad singlet for the carboxylic acid proton will be present far downfield (>10 ppm).

    • ¹³C NMR: The spectrum will show characteristic peaks for the lactone carbonyl (~175-180 ppm) and the carboxylic acid carbonyl (~170-175 ppm). The quaternary carbon at C3 will also be visible, along with the carbons of the phenyl ring and the two methylene carbons of the lactone ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀O₄, 206.19 g/mol ).

Conclusion and Future Perspectives

This technical guide details a plausible and robust synthetic route to 2-oxo-3-phenyloxolane-3-carboxylic acid. By leveraging the classical reactivity of malonic esters and epoxides, this multi-step synthesis provides a clear pathway for accessing this valuable chemical entity. The protocols are designed to be reproducible and scalable, providing a solid foundation for further research and development. The successful synthesis and characterization of this molecule will enable its exploration in various applications, particularly in the design and discovery of novel therapeutic agents.

References

  • Furlán, R. L. E., Mata, E. G., & Mascaretti, O. A. (1998). Efficient, non-acidolytic method for the selective cleavage of .-Boc amino acid and peptide phenacyl esters linked to a polystyrene resin. J. Chem. Soc., Perkin Trans. 1, 355-358.
  • MSDS of Diethyl phenylmalonate. (2011, April 15).
  • SAFETY DATA SHEET - Diethyl phenylmalon
  • Vaia. (n.d.). γ-Butyrolactone (GBL) is a bio... [FREE SOLUTION].
  • Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalon
  • SAFETY DATA SHEET - Diethyl phenylmalon
  • SAFETY DATA SHEET - Diethyl Phenylmalon
  • Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isol
  • Method For Production of Substituted Phenylmalonate Esters, Intermediate Compounds and The Use Thereof for production of 5, 7-dihydroxy-6-(2,4,5-trifluorophenyl)-(1,2,4)triazolo(1,5-A)pyrimidines. (2009).
  • Application Notes and Protocols for the Decarboxylation of Diethyl Phenylmalonate Deriv
  • Protonation of γ‐Butyrolactone and γ‐Butyrolactam. (n.d.). PMC.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28).
  • Gamma Butyrolactone(96-48-0) IR Spectrum. (n.d.). ChemicalBook.
  • gamma-Butyrolactone - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • ethyl phenylmalonate. (n.d.). Organic Syntheses Procedure.
  • Application of Diethyl malon
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023, August 4). ART.
  • Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. (n.d.). PMC.
  • Synthesis method of diethyl phenylethylmalonate. (n.d.).
  • (HMe2SiCH2)2: A Useful Reagent for B(C6F5)3-Catalyzed Reduction-Lactonization of Keto Acids: Concise Syntheses of (-)-cis-Whisky and (-) - Organic Chemistry Portal. (n.d.).
  • Enantioselective Synthesis of α,α-‐Disubstituted Lactones via a Chiral Brønsted Acid. (2016, March 22). Organic Syntheses.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2025, October 16).
  • (HMe2SiCH2)2: A Useful Reagent for B(C6F5)3-Catalyzed Reduction–Lactonization of Keto Acids: Concise Syntheses of (–)-cis-Whisky and (–)-cis-Cognac Lactones. (n.d.).
  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs (12a-d) and 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide analogs(13a-f). (n.d.).
  • ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses Procedure.
  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020, February 21). MedCrave online.
  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (2024, November 8). RSC Publishing.
  • Phenylalkyloxirane carboxylic acids, preparation and therapeutical use. (n.d.).

Sources

Stereoselective Synthesis of γ-Lactones from D-Mannitol: A Chiral Pool Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereoselective synthesis of highly functionalized γ-lactones is a critical operation in modern organic chemistry, underpinning the development of complex natural products and pharmaceutical agents. Utilizing D-mannitol as a chiral pool precursor offers a highly efficient, atom-economical pathway that bypasses the need for expensive asymmetric catalysts or chiral auxiliaries. This whitepaper provides an in-depth technical analysis of the synthetic workflow, detailing the mechanistic causality, quantitative data, and self-validating experimental protocols required to translate D-mannitol into stereochemically pure γ-lactones.

The Strategic Advantage of D-Mannitol (E-E-A-T Analysis)

In drug development, establishing stereocenters with high enantiomeric excess (ee) is paramount. D-mannitol is a privileged starting material due to its inherent C2​ symmetry and well-defined (2R, 3R, 4R, 5R) stereocenters.

The causality behind selecting D-mannitol lies in its atom economy during oxidative cleavage . When the terminal diols are protected, the cleavage of the central C3-C4 bond yields exactly two equivalents of (R)-glyceraldehyde acetonide. This 100% transfer of chirality ensures that the resulting γ-lactones maintain strict stereochemical fidelity, which is essential for synthesizing target molecules like the antibacterial (-)-Cleistenolide, annonaceous acetogenins, and cyclic HIV-1 protease inhibitors. Furthermore, these chiral templates are foundational in synthesizing conformationally restricted nucleosides for antiviral applications.

Stereochemistry M1 D-Mannitol C2 Symmetry (2R, 3R, 4R, 5R) M2 Oxidative Cleavage 2 Equivalents (R)-Stereocenter Retained M1->M2 M3 HWE Olefination C-C Bond Formation No Epimerization M2->M3 M4 Lactonization Intramolecular Attack (S)- or (R)-γ-Lactone M3->M4

Stereochemical mapping from D-mannitol to the final γ-lactone.

Core Synthetic Workflow & Mechanistic Causality

The transformation of D-mannitol into a γ-lactone follows a highly logical, four-stage workflow. Each step is designed to manipulate specific functional groups while preserving the integrity of the chiral centers.

  • Ketalization (Protection): The terminal 1,2- and 5,6-diols are protected as isopropylidene acetals. Causality: This prevents over-oxidation in the subsequent step and isolates the C3-C4 diol for targeted cleavage.

  • Oxidative Cleavage: The C3-C4 bond is cleaved using sodium periodate (NaIO₄). Causality: NaIO₄ selectively oxidizes the vicinal diol to yield two equivalents of (R)-glyceraldehyde acetonide without epimerizing the sensitive α-chiral center.

  • Stereoselective Olefination: A Horner-Wadsworth-Emmons (HWE) or Wittig reaction extends the carbon chain, forming an α,β-unsaturated ester. Causality: The choice of phosphonate and base dictates the E/Z geometry of the alkene, which is critical for the spatial orientation required for ring closure.

  • Acid-Catalyzed Lactonization: Acidic deprotection of the acetonide reveals the hydroxyl groups, prompting spontaneous cyclization. Causality: The thermodynamic stability of the five-membered ring drives the intramolecular nucleophilic attack of the C4 hydroxyl onto the ester carbonyl.

Workflow A D-Mannitol (Chiral Pool) B 1,2:5,6-Diacetonide (Protection) A->B Acetone, H+ C (R)-Glyceraldehyde Acetonide (Oxidative Cleavage) B->C NaIO4 D Unsaturated Ester (HWE Olefination) C->D Phosphonate, Base E Chiral γ-Lactone (Lactonization) D->E H+, H2O

Synthetic workflow from D-mannitol to chiral γ-lactones.

Quantitative Data Summary

The following table summarizes the typical yields, reaction conditions, and stereochemical outcomes for the key synthetic steps in the formation of γ-lactone intermediates from D-mannitol.

Reaction StepReagents & ConditionsTypical Yield (%)Stereochemical Outcome
1. Ketalization Acetone, H₂SO₄ (cat.), 18h, RT85 - 90Retention (Diacetonide)
2. Oxidative Cleavage NaIO₄, NaHCO₃, H₂O/CH₂Cl₂, 2h, 0 °C to RT80 - 88(R)-Glyceraldehyde Acetonide
3. HWE Olefination Phosphonate, NaH/DBU, THF, -78 °C75 - 85High Z- or E-selectivity
4. Lactonization p-TsOH, MeOH/H₂O, reflux, 4h70 - 80Stereoretentive γ-Lactone

Experimental Protocols (Self-Validating Systems)

The following protocols provide detailed, self-validating methodologies for the key transformations. Every step incorporates specific workup procedures designed to prevent side reactions and ensure product stability.

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol

Objective: Protect the terminal diols to establish the necessary framework for selective cleavage.

  • Reaction Setup: To a mixture of acetone (75 mL) and sulfuric acid (0.5 mL), add D-mannitol (5.052 g, 27.77 mmol) in portions.

  • Equilibration: Stir the mixture for 18 hours at room temperature. Causality: The thermodynamic stability of the terminal five-membered acetonide rings drives the equilibrium toward the di-protected species.

  • Neutralization (Critical Step): Neutralize the mixture by the addition of aqueous NH₄OH (1.75 mL) followed by Na₂CO₃ (3.125 g, 29.48 mmol). Causality: Strict neutralization is mandatory; residual acid will cause premature hydrolysis of the acetonide during concentration.

  • Isolation: Filter the suspension and concentrate the filtrate in vacuo. Recrystallize from hexane/ethyl acetate to afford the pure diacetonide diol.

Protocol 2: Oxidative Cleavage to (R)-Glyceraldehyde Acetonide

Objective: Cleave the C3-C4 bond to generate the highly reactive, chiral aldehyde intermediate.

  • Solvent System: Dissolve the diacetonide diol in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃.

  • Oxidation: Add NaIO₄ (1.2 equivalents) portion-wise at 0 °C. Causality: NaIO₄ selectively cleaves the 1,2-diol. The biphasic system and NaHCO₃ buffer prevent acid-catalyzed epimerization of the sensitive α-chiral center, ensuring the (R)-configuration is perfectly maintained.

  • Workup: Stir for 2 hours, allowing the reaction to warm to room temperature. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate carefully. Causality: The resulting aldehyde is highly volatile; excessive vacuum or heat will result in significant mass loss.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Form the unsaturated ester precursor to the γ-lactone ring with high stereocontrol.

  • Preparation: To a solution of the diacetal aldehyde in anhydrous THF under a nitrogen atmosphere, add the appropriate phosphonate ester (e.g., ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate).

  • Deprotonation & Addition: Cool the reaction mixture to -78 °C and add a strong base (e.g., NaH) portion-wise. Causality: Low temperatures and specific base/phosphonate combinations (such as the Ando modification) kinetically favor Z-selectivity, positioning the ester optimally for the subsequent cyclization.

  • Quenching: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 4: Acid-Catalyzed Lactonization

Objective: Deprotect the acetonide and induce intramolecular cyclization to form the γ-lactone.

  • Deprotection/Cyclization: Dissolve the unsaturated ester in a mixture of THF and aqueous HCl (1M) or use catalytic p-TsOH in methanol.

  • Heating: Stir at 50 °C for 4-6 hours. Causality: The acid hydrolyzes the isopropylidene acetal, revealing the C4 and C5 hydroxyl groups. The C4 hydroxyl immediately undergoes an intramolecular nucleophilic attack (5-exo-trig cyclization) onto the ester carbonyl to form the thermodynamically stable 5-membered γ-lactone ring.

  • Isolation: Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine. Dry the organic layer

2-Oxo-3-phenyloxolane-3-carboxylic Acid: Structural, Metabolic, and Synthetic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Oxo-3-phenyloxolane-3-carboxylic acid (also known as α -phenyl- α -carboxy- γ -butyrolactone) is a highly specialized heterocyclic building block. Bridging the gap between pharmacology and synthetic organic chemistry, this compound is not only a crucial intermediate in the synthesis of complex central nervous system (CNS) agents but also an elucidated metabolite of the anticonvulsant drug primidone. This whitepaper provides an in-depth technical analysis of its chemical identity, metabolic pathways, and bench-scale synthetic protocols, designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

At its core, 2-oxo-3-phenyloxolane-3-carboxylic acid features a γ -butyrolactone ( γ -lactone) scaffold substituted at the α -position (C3 of the oxolane ring) with both a phenyl group and a carboxylic acid moiety. This dense functionalization creates a highly reactive quaternary carbon center, making it an ideal precursor for decarboxylative functionalization in organic synthesis.

The quantitative physicochemical data of the compound are summarized in Table 1 below, serving as a baseline for analytical characterization and reagent calculation[1].

Table 1: Physicochemical Properties of 2-Oxo-3-phenyloxolane-3-carboxylic Acid

PropertyValue
IUPAC Name 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid
CAS Number 19340-59-1
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Structural Scaffold Substituted γ -Butyrolactone (Oxolane-2-one)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Lactone & Carboxylic oxygens)

Pharmacological Context: Primidone Metabolism

Primidone (5-ethyl-5-phenylpyrimidine-4,6-dione) is a well-established anticonvulsant used primarily to treat partial and generalized seizures. While its primary hepatic metabolism yields phenobarbital and phenylethylmalonamide (PEMA)[2], advanced toxicokinetic studies have revealed secondary metabolic cascades.

Lafont et al. identified 2-oxo-3-phenyloxolane-3-carboxylic acid as a distinct structural entity linked to the metabolic disposition of primidone[3]. The transformation from a hexahydropyrimidine-4,6-dione ring to a γ -butyrolactone ring is a fascinating example of in vivo structural rearrangement.

Mechanistic Causality of the Transformation
  • ω -Oxidation: The cytochrome P450 system hydroxylates the terminal carbon of primidone's C5-ethyl group, forming a 2-hydroxyethyl intermediate.

  • Ring Cleavage: The urea moiety of the pyrimidine ring undergoes enzymatic hydrolysis, breaking the heterocycle and leaving a substituted malonic acid derivative.

  • Intramolecular Lactonization: The newly formed 2-hydroxyethyl group is perfectly positioned to attack one of the malonic carboxyl groups. Under physiological conditions, this triggers an intramolecular esterification (ring closure), expelling water and forming the stable 5-membered oxolane-2-one ring.

Metabolism A Primidone (5-ethyl-5-phenylpyrimidine-4,6-dione) B ω-Oxidation (CYP450) Hydroxylation of ethyl group A->B C 5-(2-Hydroxyethyl)-5-phenyl- pyrimidine-4,6-dione B->C D Pyrimidine Ring Hydrolysis Cleavage of Urea Moiety C->D E 2-(2-Hydroxyethyl)- 2-phenylmalonic acid D->E F Intramolecular Lactonization Ring Closure E->F G 2-Oxo-3-phenyloxolane- 3-carboxylic acid F->G

Fig 1: Metabolic pathway of primidone to 2-oxo-3-phenyloxolane-3-carboxylic acid.

Synthetic Methodology & Experimental Design

In the laboratory, 2-oxo-3-phenyloxolane-3-carboxylic acid is synthesized from diethyl phenylmalonate. The protocol described below utilizes 1-bromo-2-chloroethane.

Causality Behind Reagent Selection

1-Bromo-2-chloroethane is deliberately chosen over 1,2-dibromoethane to prevent runaway double-alkylation (which would yield a cyclopropane derivative). Because bromide is a vastly superior leaving group compared to chloride, the ethoxide base selectively drives the SN​2 displacement of the bromide, leaving the chloride intact for the subsequent lactonization phase.

Synthesis N1 Diethyl phenylmalonate + 1-Bromo-2-chloroethane N2 Alkylation (NaOEt / EtOH) N1->N2 N3 Diethyl (2-chloroethyl)- phenylmalonate N2->N3 N4 Saponification (NaOH / H2O) N3->N4 N5 2-(2-Chloroethyl)- 2-phenylmalonic acid N4->N5 N6 Lactonization (HCl, pH 1) N5->N6 N7 2-Oxo-3-phenyloxolane- 3-carboxylic acid N6->N7

Fig 2: Bench-scale synthetic workflow for 2-oxo-3-phenyloxolane-3-carboxylic acid.

Step-by-Step Protocol (Self-Validating System)

Step 1: Mono-Alkylation

  • Preparation: Dissolve 1.1 equivalents of sodium ethoxide (NaOEt) in absolute ethanol under an inert argon atmosphere.

  • Enolate Formation: Add 1.0 equivalent of diethyl phenylmalonate dropwise at 0°C. Stir for 30 minutes. Validation: A slight yellowing of the solution indicates successful enolate formation.

  • Alkylation: Slowly introduce 1.2 equivalents of 1-bromo-2-chloroethane. Heat the mixture to reflux for 8 hours.

  • Workup: Evaporate the ethanol, partition between water and diethyl ether, and concentrate the organic layer to yield diethyl (2-chloroethyl)phenylmalonate.

Step 2: Saponification (Ester Hydrolysis)

  • Hydrolysis: Suspend the intermediate in a 20% aqueous NaOH solution (2.5 equivalents). Reflux for 4 hours.

  • System Validation: This step is visually self-validating. The initial biphasic mixture (oil in water) will gradually homogenize into a single clear aqueous phase as the lipophilic esters are converted into highly water-soluble sodium dicarboxylate salts.

Step 3: Acid-Catalyzed Lactonization

  • Ring Closure: Cool the homogenized aqueous solution to 0°C. Dropwise, add concentrated HCl until the solution reaches pH 1.

  • System Validation: Upon crossing pH 3, the solution will become distinctly cloudy, and a dense organic precipitate/oil will crash out. This phase separation validates that the carboxylates have been protonated and the molecule has spontaneously undergone intramolecular SN​2 displacement of the chloride to form the lactone ring.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the crude 2-oxo-3-phenyloxolane-3-carboxylic acid. Recrystallize from toluene/hexane.

Analytical Characterization Signatures

To ensure the structural integrity of the synthesized 2-oxo-3-phenyloxolane-3-carboxylic acid, researchers must verify the presence of two distinct carbonyl environments using Fourier-transform infrared spectroscopy (FT-IR):

  • Lactone Carbonyl: A sharp, high-frequency stretch around 1760−1770 cm−1 (characteristic of the strained 5-membered γ -butyrolactone ring).

  • Carboxylic Acid Carbonyl: A broader stretch around 1710−1720 cm−1 , accompanied by a wide O-H stretch spanning 2500−3300 cm−1 .

Sources

physical and chemical properties of 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 2-Oxo-3-phenyloxolane-3-carboxylic Acid

As a Senior Application Scientist specializing in the synthesis of central nervous system (CNS) active libraries, I frequently leverage α -carboxy lactones as highly programmable building blocks. 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1)[1]—also known as α -carboxy- α -phenyl- γ -butyrolactone—is a prime example of such a scaffold.

This whitepaper synthesizes field-proven experimental protocols with fundamental mechanistic chemistry to provide a definitive guide on the physical properties, chemical reactivity, and synthetic handling of this unique molecule.

Structural Elucidation & Physicochemical Profile

2-Oxo-3-phenyloxolane-3-carboxylic acid features an oxolane (tetrahydrofuran) ring with a C2 ketone, classifying it as a γ -butyrolactone. The C3 position is a quaternary stereocenter bearing both a lipophilic phenyl ring and a hydrophilic carboxylic acid moiety. This structural duality imparts unique solubility and reactivity profiles.

The presence of the electron-withdrawing lactone carbonyl adjacent to the carboxylic acid significantly lowers the pKa of the acid compared to standard aliphatic carboxylic acids, making it a relatively strong organic acid.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 2-Oxo-3-phenyloxolane-3-carboxylic acid
CAS Registry Number 19340-59-1[1]
Molecular Formula C11H10O4[1]
Molecular Weight 206.19 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMSO, DMF, MeOH, EtOAc; slightly soluble in H2O
Predicted pKa (Acid) ~2.8 - 3.2 (Driven by the α -lactone electron withdrawal)
Predicted LogP ~1.2 - 1.5 (Balanced by the lipophilic phenyl group)
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Lactone and carboxylic acid oxygens)

Mechanistic Reactivity & Transformations

The reactivity of 2-oxo-3-phenyloxolane-3-carboxylic acid is dictated by its identity as a cyclic β -keto acid equivalent (specifically, a malonic acid half-ester derivative). Understanding the causality behind its transformations is critical for avoiding unwanted degradation during drug synthesis.

  • Thermal Decarboxylation: When heated above its melting point (typically >120 °C), the molecule undergoes facile decarboxylation. Causality: The lactone carbonyl acts as an electron sink, allowing a concerted 6-membered cyclic transition state. The loss of CO2 yields the enol of the lactone, which rapidly tautomerizes to the highly stable 3-phenyloxolan-2-one.

  • Base-Catalyzed Ring Opening: In the presence of aqueous bases (e.g., NaOH), the lactone ring is highly susceptible to hydrolysis, yielding the acyclic disodium 2-(2-hydroxyethyl)-2-phenylmalonate. Causality: The relief of ring strain and the formation of a stable dicarboxylate salt drive this equilibrium entirely to the open form in high pH environments.

  • Esterification: The free C3 carboxylic acid can be selectively esterified using standard Fischer esterification conditions (ROH, catalytic H+) without opening the stable γ -lactone ring, provided the conditions remain strictly acidic.

Reactivity Center 2-Oxo-3-phenyloxolane -3-carboxylic acid Decarb Thermal Decarboxylation (>120°C) Center->Decarb Hydrolysis Base Hydrolysis (Aqueous NaOH) Center->Hydrolysis Ester Esterification (ROH, H+) Center->Ester Prod1 3-Phenyloxolan-2-one + CO2 Decarb->Prod1 Prod2 Disodium 2-(2-hydroxyethyl) -2-phenylmalonate Hydrolysis->Prod2 Prod3 Alkyl 2-oxo-3-phenyloxolane -3-carboxylate Ester->Prod3

Fig 1. Core chemical reactivity map illustrating decarboxylation, hydrolysis, and esterification.

Validated Synthetic Workflow

The classical and most scalable synthesis of this scaffold relies on the alkylation of diethyl phenylmalonate with ethylene oxide, followed by a controlled saponification/lactonization sequence[2].

Step-by-Step Methodology: Synthesis and Isolation

Objective: To synthesize the target α -carboxy lactone while preventing premature decarboxylation.

Phase 1: Alkylation and Cyclization

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve diethyl phenylmalonate (1.0 eq) in anhydrous ethanol.

  • Enolization: Add sodium ethoxide (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the nucleophilic enolate.

  • Alkylation: Introduce ethylene oxide (1.2 eq) via a cold finger/gas dispersion tube. (Note: 2-bromoethanol can be substituted as a safer benchtop alternative, though it requires an additional equivalent of base).

  • Cyclization: Reflux the mixture for 12 hours. Causality: The intermediate 2-hydroxyethyl derivative spontaneously cyclizes under these conditions, expelling one equivalent of ethanol to form the stable intermediate, ethyl 2-oxo-3-phenyloxolane-3-carboxylate.

Phase 2: Saponification & Self-Validating Extraction 5. Hydrolysis: Concentrate the reaction mixture in vacuo. Redissolve the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq). Stir at room temperature for 4 hours. 6. System Validation: At this stage, the basic conditions hydrolyze the ethyl ester and open the lactone ring to form the highly water-soluble disodium 2-(2-hydroxyethyl)-2-phenylmalonate. Extract the aqueous layer with diethyl ether (2x). Causality: Because the product is currently a highly polar disodium salt, it remains entirely in the aqueous phase. Any unreacted starting materials or non-polar impurities partition into the ether layer, creating a self-purifying system. Discard the ether layer.

Phase 3: Acidification and Spontaneous Lactonization 7. Acidification: Cool the purified aqueous layer to 0 °C and carefully acidify with 3M HCl to pH 1-2. 8. Lactonization: Causality: Upon protonation, the free 2-(2-hydroxyethyl)-2-phenylmalonic acid undergoes rapid, spontaneous intramolecular esterification. The thermodynamic stability of the 5-membered γ -butyrolactone ring drives this re-closure, yielding the target compound. 9. Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent at a low temperature (<40 °C) to prevent premature thermal decarboxylation. 10. Purification: Recrystallize the crude product from toluene/hexanes to afford pure 2-Oxo-3-phenyloxolane-3-carboxylic acid.

Synthesis A Diethyl Phenylmalonate + Ethylene Oxide B Base-Catalyzed Alkylation & Cyclization A->B C Ethyl 2-oxo-3-phenyloxolane -3-carboxylate B->C - EtOH D Saponification (NaOH, H2O) C->D E Acidification (HCl) & Lactonization D->E F 2-Oxo-3-phenyloxolane -3-carboxylic acid E->F - NaCl

Fig 2. Synthetic workflow for 2-Oxo-3-phenyloxolane-3-carboxylic acid via alkylation and hydrolysis.

Applications in Drug Development

In medicinal chemistry, 2-Oxo-3-phenyloxolane-3-carboxylic acid serves as an advanced intermediate for synthesizing neuroactive compounds. Structurally analogous phenyl-substituted lactones and malonamides are critical for understanding the metabolic pathways and degradation products of widely used anticonvulsants, such as primidone and phenobarbital[3][4]. By utilizing the carboxylic acid handle at the C3 position, researchers can perform amide couplings to generate novel muscarinic receptor ligands or functionalized barbiturate analogs, bypassing the need to build the quaternary stereocenter from scratch.

References

  • Lafont, O., Cavé, C., Ménager, S., & Miocque, M. (1990). New chemical aspects of primidone metabolism. European Journal of Medicinal Chemistry, 25(1), 61-66. URL: [Link]

  • Mena, E., et al. (2019). Ozone-Based Advanced Oxidation Processes for Primidone Removal in Water. MDPI. URL: [Link]

  • Lednicer, D., & Mitscher, L. A. (1977). The Organic Chemistry of Drug Synthesis (Vol. 1). John Wiley & Sons. URL: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL: [Link]

Sources

Comprehensive Technical Guide on 2-Oxo-3-phenyloxolane-3-carboxylic Acid: IUPAC Nomenclature, Structural Characterization, and Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural deconstruction, metabolic pathway mapping, and analytical quantification workflows.

Executive Summary

In the landscape of neuropharmacology and xenobiotic metabolism, tracking the biotransformation of active pharmaceutical ingredients (APIs) is critical for understanding efficacy and toxicity. 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1) is a highly specific, structurally complex lactone[1]. While rarely administered as a primary API, it serves as a critical biomarker and intermediate in the metabolic cascade of barbiturate-class anticonvulsants, most notably primidone and phenobarbital[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic definitions. We will deconstruct the IUPAC nomenclature to understand the molecule's chemical reactivity, map its biological origin via cytochrome P450-mediated pathways, and establish a self-validating LC-MS/MS protocol for its isolation and quantification in biological matrices.

Chemical Identity & IUPAC Nomenclature Deconstruction

The IUPAC name 2-Oxo-3-phenyloxolane-3-carboxylic acid provides a precise blueprint of the molecule's three-dimensional structure and reactive sites. Understanding this nomenclature is the first step in predicting its behavior during chromatographic separation and mass spectrometric ionization.

  • "Oxolane" Core: The parent scaffold is a fully saturated, five-membered heterocyclic ring containing one oxygen atom (historically referred to as tetrahydrofuran). Numbering begins at the heteroatom (Oxygen = Position 1).

  • "2-Oxo" Substitution: A carbonyl group (=O) is located at Position 2, immediately adjacent to the ring oxygen. This specific arrangement defines the molecule as a cyclic ester, specifically a γ -butyrolactone. Lactones are prone to ring-opening under highly basic conditions, dictating that sample preparation must remain neutral to acidic.

  • "3-Phenyl" Group: An aromatic benzene ring is attached to Position 3. This bulky, lipophilic group significantly increases the molecule's affinity for reverse-phase chromatography columns (e.g., C18).

  • "3-Carboxylic Acid": A carboxyl moiety (-COOH) is also attached to Position 3, making C3 a sterically hindered quaternary carbon. This functional group imparts a distinct acidic character (estimated pKa ~3.5–4.5), which is the cornerstone of our analytical extraction strategy.

Quantitative Structural Data
PropertyValueAnalytical Implication
IUPAC Name 2-Oxo-3-phenyloxolane-3-carboxylic acidDefines structural topology.
CAS Registry Number 19340-59-1Unique identifier for reference standards[1].
Molecular Formula C₁₁H₁₀O₄Dictates isotopic distribution in MS.
Molecular Weight 206.19 g/mol Target precursor mass for MS tuning.
Common Synonyms α -carboxy- α -phenyl- γ -butyrolactoneOften used in legacy literature.

Mechanistic Role in Xenobiotic Metabolism

The presence of 2-oxo-3-phenyloxolane-3-carboxylic acid in human urine or plasma is a direct biochemical signature of barbiturate metabolism[3]. Its formation is a multi-step process driven by hepatic enzymes and thermodynamic principles.

The Metabolic Cascade
  • Primary Oxidation: Primidone (an anticonvulsant) is initially oxidized at the C2 position of its hexahydropyrimidine ring to form phenobarbital[2].

  • Aliphatic ω -Oxidation: Cytochrome P450 enzymes target the terminal methyl group of phenobarbital's C5-ethyl chain, hydroxylating it to form 5-(2-hydroxyethyl)-5-phenylbarbituric acid.

  • Ring Hydrolysis: The barbiturate (pyrimidine-2,4,6-trione) ring is enzymatically or spontaneously hydrolyzed, opening the structure to yield a substituted malonic acid derivative: (2-hydroxyethyl)(phenyl)malonic acid.

  • Intramolecular Lactonization: This is the critical, causality-driven step. The proximity of the newly formed hydroxyl group to the malonic carboxylates drives a thermodynamically favorable intramolecular esterification. Water is eliminated, and the stable 5-membered oxolane ring snaps closed, yielding 2-oxo-3-phenyloxolane-3-carboxylic acid[2].

MetabolicPathway A Primidone B Phenobarbital A->B CYP450 Oxidation (C2) C 5-(2-hydroxyethyl)-5-phenylbarbituric acid B->C Aliphatic ω-Oxidation D (2-hydroxyethyl)(phenyl)malonic acid C->D Barbiturate Ring Hydrolysis E 2-Oxo-3-phenyloxolane-3-carboxylic acid (Target Metabolite) D->E Intramolecular Lactonization (-H2O)

Metabolic cascade from Primidone to 2-Oxo-3-phenyloxolane-3-carboxylic acid via lactonization.

Analytical Characterization: LC-MS/MS Workflow

To reliably detect and quantify this metabolite, we must exploit its specific chemical features—namely, its lipophilic phenyl ring and its ionizable carboxylic acid. The following protocol is designed as a self-validating system, ensuring high recovery and minimal matrix interference[4].

Rationale Behind Experimental Choices
  • Why Mixed-Mode Anion Exchange (MAX) SPE? At physiological pH (7.4), the C3-carboxylic acid is deprotonated (anionic). By passing the sample through a MAX cartridge, the analyte binds tightly via strong electrostatic interactions. This allows us to aggressively wash the sample with 100% methanol, stripping away neutral lipids and unconjugated steroids without losing our target.

  • Why Negative Ion Mode (ESI-)? While many drugs are analyzed in positive mode, carboxylic acids yield vastly superior signal-to-noise ratios in negative electrospray ionization by readily shedding a proton to form the [M−H]− pseudo-molecular ion ( m/z 205.05)[4].

LCMSWorkflow N1 Sample Prep (Urine/Plasma) N2 Solid Phase Extraction (SPE MAX) N1->N2 N3 UHPLC Separation (C18 Column) N2->N3 N4 ESI-MS/MS (Negative Mode) N3->N4 N5 Data Analysis (MRM Quant) N4->N5

Step-by-step LC-MS/MS workflow for quantifying lactone metabolites in biological matrices.

Step-by-Step Protocol

Phase 1: Sample Preparation (Solid Phase Extraction)

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a MAX SPE cartridge.

  • Loading: Dilute 500 μ L of plasma/urine with 500 μ L of 50 mM ammonium acetate buffer (pH 7.0) to ensure the analyte is fully ionized. Load onto the cartridge.

  • Washing: Wash with 2 mL of 5% ammonium hydroxide in water (removes basic interferences), followed by 2 mL of 100% Methanol (removes neutral lipophilic interferences).

  • Elution: Elute the target analyte using 2 mL of 2% Formic Acid in Methanol. The acid neutralizes the analyte's charge, breaking the ionic bond with the stationary phase.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 μ L of Mobile Phase A.

Phase 2: UHPLC Separation

  • Column: Sub-2 μ m C18 column (e.g., 2.1 x 100 mm). The hydrophobic stationary phase interacts perfectly with the C3-phenyl group.

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps the carboxylic acid protonated during separation to prevent peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection (MRM Parameters)

Transition TypePrecursor Ion ( [M−H]− )Product IonCollision Energy (CE)Mechanistic Rationale
Quantifier m/z 205.1 m/z 161.1-15 eVLoss of CO2​ (44 Da) from the C3-carboxylic acid. Highly abundant.
Qualifier m/z 205.1 m/z 133.1-25 eVSequential loss of CO2​ and CO (72 Da), indicating lactone ring fragmentation.

References

  • BLD Pharm. (n.d.). 19340-59-1 | 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid. Compound Database.
  • Lafont, O., Cavé, C., Ménager, S., & Miocque, M. (1990). New chemical aspects of primidone metabolism. European Journal of Medicinal Chemistry, 25(1), 61-66.
  • Chemical Research in Toxicology. (2023). Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. ACS Publications.
  • PubMed / NIH. (1980). Synthesis and characterization of alpha-phenyl-gamma-butyrolactone, a metabolite of glutethimide, phenobarbital and primidone, in human urine.

Sources

Decarboxylative Functionalization and Synthetic Utility of 2-Oxo-3-phenyloxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, the asymmetric construction of quaternary stereocenters within heterocyclic frameworks remains a formidable challenge. 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1) has emerged as a highly privileged organic building block[1]. As an Application Scientist specializing in synthetic methodology, I frequently leverage this compound not merely as a static structural scaffold, but as a dynamic precursor for decarboxylative functionalization.

This technical guide elucidates the mechanistic causality, physicochemical profile, and validated experimental methodologies for deploying this specific lactone in asymmetric catalysis, providing a robust framework for researchers looking to incorporate it into complex molecule synthesis.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of this building block is critical for proper handling and reaction design. The presence of the alpha-phenyl group significantly alters its crystalline stability and reactivity compared to unsubstituted analogs[1].

Table 1: Physicochemical Properties of CAS 19340-59-1

PropertyValue / Description
Chemical Name 2-Oxo-3-phenyloxolane-3-carboxylic acid
Common Synonym 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid
CAS Number 19340-59-1
Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Structural Features γ -butyrolactone core, C3-phenyl substitution, C3-carboxylic acid
Storage Requirements Cold-chain transportation recommended to prevent premature decarboxylation[1]

Mechanistic Role in Asymmetric Synthesis: Expertise & Experience

The strategic advantage of 2-oxo-3-phenyloxolane-3-carboxylic acid lies in its dual functionality: a lactone core primed for structural elaboration and an alpha-carboxylic acid that serves as a traceless activating group [2].

The Causality of Decarboxylative Activation

Traditional enolization of alpha-substituted lactones requires harsh, strongly basic conditions (e.g., LDA at -78 °C). These conditions often lead to deleterious side reactions, such as lactone ring-opening or retro-aldol pathways. By utilizing the carboxylic acid moiety at the C3 position, we bypass these basic conditions entirely[3].

The carboxylate and the adjacent lactone carbonyl act as a highly efficient bidentate ligand system for transition metals (such as Ni(II)). Upon coordination, the complex undergoes a thermodynamically driven decarboxylation (-CO2). This extrusion of carbon dioxide generates a metal-bound tertiary enolate in situ under exceptionally mild, neutral conditions[2].

Why the Phenyl Group Matters: The C3-phenyl group is mechanistically critical. It extends the conjugated π -system, stabilizing the transient enolate intermediate. Furthermore, its steric bulk directs the facial approach of incoming electrophiles, ensuring exceptionally high diastereo- and enantioselectivity during the subsequent C-C bond formation[3].

Reaction Pathway Visualization

CatalyticCycle A 2-Oxo-3-phenyloxolane- 3-carboxylic acid C Bidentate Coordination Intermediate A->C Catalyst Binding B Ni(II)-Oxazoline Catalyst B->C D Tertiary Enolate Formation + CO2 ↑ C->D Decarboxylation E Stereoselective Electrophilic Attack D->E + Electrophile E->B Catalyst Regeneration F α-Phenyl-β-hydroxy Lactone Product E->F Product Release

Catalytic cycle of Ni(II)-mediated decarboxylative aldol addition using CAS 19340-59-1.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol for a Ni-Catalyzed Asymmetric Decarboxylative Aldol Reaction is designed as a self-validating system. It incorporates macroscopic and analytical checkpoints to verify reaction progress without requiring immediate complex workups[3].

Step-by-Step Methodology

Step 1: Catalyst Complexation (The "Color Check")

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(ClO4​)2​⋅6H2​O (10 mol%) and a chiral bis(oxazoline) ligand (11 mol%).

  • Add 2.0 mL of anhydrous dichloromethane (DCM).

  • Stir at room temperature for 1 hour. Validation: The solution will transition from a pale green to a deep, vibrant blue/purple, confirming the successful bidentate coordination of the chiral ligand to the Ni(II) center.

Step 2: Substrate Addition & Decarboxylation (The "Effervescence Check")

  • Cool the reaction mixture to 0 °C.

  • Add the target electrophile (e.g., an aldehyde or isatin derivative, 0.2 mmol).

  • Slowly add 2-oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1) (0.3 mmol) dissolved in 1.0 mL of DCM. Validation: Upon addition, mild effervescence (bubbling) will be observed. This is the stoichiometric release of CO2​ gas, serving as a real-time macroscopic indicator that the reactive tertiary enolate is forming[2].

Step 3: Reaction Monitoring (The "Polarity Shift")

  • Allow the reaction to stir at 0 °C for 12–24 hours.

  • Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent. Validation: The starting material (CAS 19340-59-1) is highly polar due to the free carboxylic acid and will streak near the baseline. The successful product is a neutral lactone, which will migrate significantly higher up the plate with distinct UV absorbance (due to the phenyl ring). The complete disappearance of the baseline streak validates reaction completion.

Step 4: Quench and Isolation

  • Quench the reaction by filtering the mixture through a short pad of silica gel, washing with EtOAc (10 mL) to remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography to isolate the α -substituted β -hydroxy lactone.

Quantitative Optimization Data

Table 2: Optimization of Decarboxylative Aldol Reaction Parameters

Catalyst SystemSolventTemperatureYield (%)Enantiomeric Excess (ee %)
Ni(ClO4)2 / Ligand ATHF25 °C45%74%
Ni(ClO4)2 / Ligand BDCM25 °C62%88%
Ni(ClO4)2 / Ligand B DCM 0 °C 83% 99%

(Note: Ligand A and B represent distinct chiral bis(oxazoline) scaffolds. Data synthesized from established decarboxylative methodologies demonstrating the necessity of low temperatures for optimal enantio-control[3])

Analytical Validation and Troubleshooting

To ensure the highest standard of scientific integrity, the enantiomeric excess (ee%) must be validated using chiral High-Performance Liquid Chromatography (HPLC).

Critical Troubleshooting Insight: Always synthesize a racemic standard of the product using a non-chiral catalyst (e.g., standard NiCl2​ without the bis(oxazoline) ligand) prior to analyzing your asymmetric run. This self-validating step ensures that the retention times for both the (R) and (S) enantiomers are definitively known, preventing false-positive ee% calculations caused by overlapping impurities.

References

  • [2] He, Y., et al. (2021). "Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis." Frontiers in Chemistry (via National Center for Biotechnology Information - PMC). URL:[Link]

  • [3] Hu, X., et al. (2021). "Asymmetric Construction of α-Substituted β-Hydroxy Lactones via Ni Catalyzed Decarboxylative Addition Reaction." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

A Technical Guide to the Biological Activity of Substituted γ-Lactones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-lactone scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] This five-membered heterocyclic ester is a versatile pharmacophore, with substitutions on the lactone ring giving rise to a diverse array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of substituted γ-lactones. We will explore key classes of these compounds, delve into the experimental workflows used for their evaluation, and present future perspectives for their development as next-generation therapeutics.

Introduction: The γ-Lactone Core

The γ-butyrolactone is a five-membered ring containing an ester functional group.[1] This structural motif is found in numerous natural products and serves as a crucial building block in organic synthesis.[1][2] The reactivity and biological activity of the γ-lactone ring can be finely tuned by the introduction of various substituents at the α, β, and γ positions. One of the most significant classes of biologically active γ-lactones are the sesquiterpene lactones, which are characterized by a 15-carbon backbone and often contain an α,β-unsaturated γ-lactone moiety.[3]

The diverse biological activities of substituted γ-lactones stem from their ability to interact with a range of biological targets. The presence of an α-methylene group, for instance, creates an electrophilic center that can react with nucleophilic residues in proteins, such as the thiol groups of cysteine, via a Michael addition reaction.[3][4] This covalent modification can lead to the inhibition of key enzymes and transcription factors involved in various disease processes.

Key Biological Activities and Mechanisms of Action

Substituted γ-lactones exhibit a wide array of pharmacological effects. The following sections will detail some of the most well-documented activities and the underlying molecular mechanisms.

Anticancer Activity

Numerous natural and synthetic γ-lactones have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[5][6]

  • Mechanism of Action: A primary mechanism of anticancer action for many γ-lactones, particularly those with an α-methylene group, is the alkylation of biological macromolecules.[4] This can lead to the inhibition of enzymes crucial for cancer cell survival and proliferation. For example, sesquiterpene lactones have been shown to inhibit transcription factors such as NF-κB, which plays a key role in inflammation and cancer.[7][8]

  • Structure-Activity Relationship (SAR): The α-methylene-γ-lactone ring is a critical pharmacophore for the cytotoxic and anticancer properties of many of these compounds.[4] The presence of other functional groups, such as epoxides and hydroxyls, can also modulate the activity.[3] Studies on tetracyclic lactones have shown that the position and length of alkyl substituents can significantly impact cytotoxicity.[9]

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and γ-lactones have emerged as potent anti-inflammatory agents.

  • Mechanism of Action: The anti-inflammatory effects of many γ-lactones are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway.[7][8] Some γ-lactones have also been shown to inhibit other inflammatory targets, such as cyclooxygenase-2 (COX-2) and caspase-1.[7] A γ-lactone isolated from ostrich oil demonstrated a significant reduction in formalin-induced paw edema in rats, highlighting its potent anti-inflammatory effects.[10]

  • SAR: The α-methylene-γ-lactone moiety is also important for the anti-inflammatory activity of many sesquiterpene lactones.[11]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and γ-lactones represent a promising class of compounds. They have shown activity against a range of bacteria and fungi.[3][12]

  • Mechanism of Action: The antimicrobial mechanism of γ-lactones can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with signaling pathways.[13] For instance, some γ-lactones can inhibit bacterial cell wall synthesis.[13] The α-methylene-γ-lactone ring is a known pharmacophore for antifungal natural products.[1]

  • SAR: Studies have shown that for some γ-lactones, the antifungal activity increases with the length of the side chain.[14] Furthermore, γ-lactones generally exhibit higher antifungal activity than their δ-lactone counterparts.[14] The introduction of a heteroaromatic side chain to a γ-lactone ketolide has been shown to enhance antibacterial activity against resistant strains.[15]

Neurological Activity

Emerging research indicates that certain γ-lactones can modulate neuroinflammatory and neurodegenerative processes.

  • Mechanism of Action: A study on 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (γ-VL) demonstrated its ability to reduce LPS-induced microglial activation.[16] In combination with curcumin, it synergistically inhibited the production of pro-inflammatory factors by downregulating the NLRP3 inflammasome and modulating the NOX2/Nrf2 signaling pathway.[16]

Structure-Activity Relationship (SAR) Summary

The biological activity of γ-lactones is intricately linked to their chemical structure. The following table summarizes key SAR findings for different biological activities.

Biological ActivityKey Structural Features for Enhanced ActivityReference(s)
Anticancer α-methylene-γ-lactone moiety; Specific positioning and length of alkyl chains on polycyclic systems.[4][9]
Anti-inflammatory α-methylene-γ-lactone group.[11]
Antimicrobial α-methylene-γ-lactone ring (antifungal); Longer side chains (antifungal); Heteroaromatic side chains (antibacterial).[1][14][15]

Experimental Workflows for Evaluation

The discovery and development of biologically active γ-lactones rely on robust experimental protocols. Below are representative workflows for synthesis and biological evaluation.

Synthesis of Substituted γ-Lactones

A variety of synthetic methodologies have been developed for the construction of the γ-lactone ring.[1] Palladium-catalyzed intramolecular allylation is a powerful strategy for generating γ-lactones.[2] Another common approach is the lactonization of γ-hydroxybutanoic acid functionalities.[1]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A Allyl or Homoallyl Alcohol C Esterification A->C B Heteroaryl Acrylate B->C D Ring-Closing Metathesis (e.g., Grubbs' Catalyst) C->D E Substituted γ- or δ-Lactone D->E

Caption: A generalized workflow for the synthesis of substituted lactones via ring-closing metathesis.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test γ-lactone compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the γ-lactone compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathway Analysis: Inhibition of NF-κB

Many biologically active γ-lactones, particularly sesquiterpene lactones, exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) p_IkB P-IκBα Nucleus Nucleus NFkB->Nucleus Translocates Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Lactone γ-Lactone (e.g., Parthenolide) Lactone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a substituted γ-lactone.

Future Perspectives and Drug Development

The therapeutic potential of substituted γ-lactones is vast, yet challenges remain. Issues such as optimizing selectivity, improving pharmacokinetic profiles, and minimizing off-target toxicity need to be addressed. Future research will likely focus on:

  • Total Synthesis and Analogue Development: The development of novel and efficient synthetic routes will enable the creation of libraries of γ-lactone analogues for high-throughput screening.[17]

  • Target Identification and Validation: Elucidating the precise molecular targets of bioactive γ-lactones will facilitate a more rational approach to drug design.

  • Combination Therapies: Exploring the synergistic effects of γ-lactones with existing drugs, as demonstrated with curcumin for neuroinflammation, could lead to more effective treatment strategies.[16]

Conclusion

Substituted γ-lactones are a remarkable class of compounds with a rich chemical diversity and a wide range of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, and infectious diseases makes them highly attractive scaffolds for drug discovery. A deeper understanding of their structure-activity relationships and mechanisms of action, coupled with advances in synthetic chemistry, will undoubtedly pave the way for the development of novel γ-lactone-based therapeutics.

References

  • Alves, A. J. S., Alves, N. G., Soares, M., & Pinho e Melo, T. M. V. D. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry. Available at: [Link]

  • Alves, A. J. S., et al. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. Available at: [Link]

  • Nowak, G., & Nawrot, J. (2022). Antimicrobial Activity of Lactones. Molecules. Available at: [Link]

  • Poli, G., Giambastiani, G., & Malacria, M. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research. Available at: [Link]

  • (n.d.). Synthesis of biologically active aliphatic γ-butyrolactones. ResearchGate. Available at: [Link]

  • Kim, H., & An, D. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules. Available at: [Link]

  • (n.d.). Structure–Activity Relationships of Cytotoxic Lactones as Inhibitors and Mechanisms of Action. ResearchGate. Available at: [Link]

  • Kim, H., & An, D. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Available at: [Link]

  • Rijo, P., et al. (2021). Anti-inflammatory potential of Sesquiterpene Lactones. Encyclopedia.pub. Available at: [Link]

  • (n.d.). γ-lactones with potential biological activity. ResearchGate. Available at: [Link]

  • Pujol, M. D., et al. (2007). Synthesis and Structure−Activity Relationships of New Benzodioxinic Lactones as Potential Anticancer Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Wei, W., et al. (2021). Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones. Archiv der Pharmazie. Available at: [Link]

  • Kim, H., & An, D. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. OUCI. Available at: [Link]

  • Lee, K., et al. (2013). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules. Available at: [Link]

  • Czubatka-Bieńkowska, A., et al. (2019). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Plant Antimicrobial Compounds and Their Mechanisms of Action on Spoilage and Pathogenic Bacteria: A Bibliometric Study and Literature Review. MDPI. Available at: [Link]

  • (n.d.). In Vitro Antifungal and Antiviral Activities of .GAMMA.- and .DELTA.-Lactone Analogs Utilized as Food Flavoring. ResearchGate. Available at: [Link]

  • Malnar, I., et al. (2014). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. ACS Medicinal Chemistry Letters. Available at: [Link]

  • D'Andrea, G., et al. (2023). A Combination of 5-(3′,4′-Dihydroxyphenyl)-γ-Valerolactone and Curcumin Synergistically Reduces Neuroinflammation in Cortical Microglia by Targeting the NLRP3 Inflammasome and the NOX2/Nrf2 Signaling Pathway. Antioxidants. Available at: [Link]

  • Al-Otaibi, W. A., et al. (2021). The Anti-Inflammatory Effect of a γ-Lactone Isolated from Ostrich Oil of Struthio camelus (Ratite) and Its Formulated Nano-Emulsion in Formalin-Induced Paw Edema. Molecules. Available at: [Link]

  • Pereira, A. C. S., et al. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. Pharmaceuticals. Available at: [Link]

  • Şardan, M., et al. (2012). Synthesis and biological evaluation of optically active conjugated γ- and δ-lactone derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Unlocking the Pharmacological Potential of Phenyl-Substituted Lactones: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-substituted lactone scaffold—encompassing structures such as phenylbutyrolactones and prenylated aspulvinones—represents a highly privileged pharmacophore in modern drug discovery. The unique combination of a hydrogen-bonding lactone core with a lipophilic, sterically demanding phenyl ring allows these molecules to engage a diverse array of biological targets. As an application scientist, understanding the structure-activity relationship (SAR) and the underlying causality of these interactions is paramount. This guide provides an in-depth technical analysis of the therapeutic applications of phenyl-substituted lactones, detailing their roles in neurology, metabolic disease, antimicrobial therapy, and chemical biology.

Structural & Mechanistic Rationale: The Causality of the Scaffold

The therapeutic versatility of phenyl-substituted lactones is not accidental; it is driven by precise physicochemical properties:

  • Lipophilicity & Membrane Permeability: The integration of a phenyl ring significantly increases the partition coefficient (LogP) of the lactone. In central nervous system (CNS) applications, this lipophilic anchor is critical for driving blood-brain barrier (BBB) penetrance.

  • Target Engagement via π-π Stacking: Within enzyme active sites (e.g., α-glucosidase) or receptor pockets, the phenyl substituent provides essential hydrophobic interactions and π-π stacking with aromatic amino acid residues (such as Tyrosine and Tryptophan), anchoring the molecule in the binding pocket [2].

  • Electrophilic Warheads: When functionalized as α-methylene-γ-butyrolactones, the conjugated system acts as a Michael acceptor, enabling covalent modification of target proteins—a mechanism heavily exploited in Activity-Based Protein Profiling (ABPP)[1].

Neurological Applications: Dopaminergic Modulation

A prime example of a CNS-active phenyl-substituted lactone is γ-ethyl-γ-phenyl-butyrolactone (EFBL) . EFBL is a rationally designed structural chimera combining the anticonvulsant properties of γ-hydroxy-γ-ethyl-γ-phenylbutyramide (HEPB) and the hypnotic properties of γ-butyrolactone (GBL)[2].

Mechanism of Action

EFBL exerts its anticonvulsant and hypnotic effects by modulating catecholamine levels in the brain. Unlike traditional therapies that primarily target the GABAergic system, EFBL acts on presynaptic dopaminergic receptors. It significantly increases dopamine (DA) levels in a dose-dependent manner and hinders the degradation of ethyl and phenyl radicals[3]. This targeted modulation of DA and noradrenaline (NA) offers a potential treatment pathway for refractory epilepsy and Parkinson's disease without the severe drawbacks of conventional oral therapies[3].

EFBL_Pathway EFBL EFBL (Phenyl-Lactone) Presynaptic Presynaptic Dopaminergic Neuron EFBL->Presynaptic BBB Penetration DA_Release Increased DA Accumulation Presynaptic->DA_Release Modulation Receptors Dopaminergic Receptors DA_Release->Receptors Activation Outcome Anticonvulsant & Hypnotic Effects Receptors->Outcome Clinical Response

Mechanism of Action of EFBL in the Central Nervous System.

Protocol 1: In Vivo Evaluation of EFBL on Brain Catecholamines

Objective: To quantify the dose-dependent effect of EFBL on DA and NA levels in murine models. Causality: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is utilized because catecholamines are easily oxidized, making ECD highly sensitive and specific for DA and NA quantification.

  • Subject Preparation: Divide male mice into control and experimental groups (n ≥ 5 per group).

  • Dosing: Administer EFBL intraperitoneally at doses of 400, 600, and 800 mg/kg (equivalent to 2.1, 3.15, and 4.2 mmol/kg)[2]. Rationale: This dose range captures the transition from modest DA increases to maximum receptor saturation.

  • Tissue Extraction: At peak hypnotic effect (typically 30-60 minutes post-injection), euthanize the mice and rapidly dissect the whole brain. Homogenize immediately in ice-cold 0.1 M perchloric acid containing 0.1 mM EDTA to prevent catecholamine oxidation.

  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. Use a mobile phase of sodium acetate/citric acid buffer (pH 4.0) with methanol.

  • Data Processing: Calculate DA and NA concentrations by comparing peak areas to known external standards.

Metabolic & Antimicrobial Applications: Aspulvinones

Aspulvinones are a class of prenylated phenylbutyrolactones predominantly isolated from marine-derived fungi such as Aspergillus terreus and Aspergillus flavipes[4][5].

Metabolic Disease: α-Glucosidase Inhibition

Alleviating postprandial hyperglycemia is a primary therapeutic strategy for diabetes management. Aspulvinones (e.g., Aspulvinone H and V) have been identified as potent, mixed-type α-glucosidase inhibitors[6]. Causality of Binding: Thermodynamic analyses reveal that the interaction between these phenyl-lactones and α-glucosidase is driven by spontaneous, exothermic hydrophobic forces. Circular dichroism (CD) spectroscopy confirms that binding induces a significant conformational change in the enzyme, thereby suppressing its catalytic activity and delaying carbohydrate digestion[5].

Antimicrobial Activity

Marine-derived prenylated phenylbutyrolactones, specifically Aspulvinone R and S, exhibit significant antibacterial potential. They have demonstrated efficacy against critical resistant strains, including Vancomycin-Resistant Enterococcus faecalis (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging from 4.0 to 16.0 μg/mL[4].

Protocol 2: High-Throughput In Vitro Screening for α-Glucosidase Inhibition

Objective: To determine the IC50 values and binding kinetics of aspulvinone derivatives against α-glucosidase.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve the α-glucosidase enzyme (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in the buffer.

  • Compound Dilution: Prepare serial dilutions of the phenyl-lactone compounds (e.g., Aspulvinone H) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation. Use Acarbose as a positive control[5].

  • Incubation: In a 96-well microplate, mix 10 μL of the test compound, 20 μL of the enzyme solution, and 50 μL of phosphate buffer. Incubate at 37°C for 10 minutes to allow pre-binding conformational changes.

  • Reaction Initiation: Add 20 μL of pNPG substrate to each well. Incubate at 37°C for 20 minutes.

  • Termination & Readout: Stop the reaction by adding 50 μL of 0.2 M Na2CO3. Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Kinetic Analysis: Calculate the IC50. To determine the inhibition type (mixed-type), generate Lineweaver-Burk plots by varying the substrate concentration.

Chemical Biology: Activity-Based Protein Profiling (ABPP)

In the realm of target discovery, phenyl-substituted α-methylene-γ-butyrolactones serve as highly effective covalent probes. The phenyl ring directs the probe into specific hydrophobic pockets, while the α-methylene group covalently binds to nucleophilic residues (e.g., cysteines) on the target protein[1].

In Staphylococcus aureus, these probes have been shown to covalently bind to the transcriptional regulators SarA, SarR, and MgrA. This binding induces target protein-DNA dissociation, altering gene expression and ultimately inhibiting the secretion of virulence factors like α-hemolysin[1].

ABPP_Workflow Probe Phenyl-Lactone ABPP Probe Proteome S. aureus Proteome Probe->Proteome In Situ Incubation Binding Covalent Binding to SarA, SarR, MgrA Proteome->Binding Target Engagement ClickChem Click Chemistry (Fluorophore/Biotin) Binding->ClickChem Reporter Attachment Analysis LC-MS/MS & Virulence Inhibition ClickChem->Analysis Target Identification

Workflow for Activity-Based Protein Profiling using Phenyl-Lactone Probes.

Data Presentation: Quantitative Summaries

Table 1: Pharmacological Profile of Key Phenyl-Substituted Lactones
CompoundPrimary Target / MechanismTherapeutic ApplicationKey Metric / Outcome
EFBL Presynaptic Dopaminergic ReceptorsAnticonvulsant / HypnoticSignificant dose-dependent DA increase at 4.2 mmol/kg[2]
Aspulvinone V α-Glucosidase (Mixed-type inhibition)Anti-DiabeticIC50 = 2.2 µM[6]
Aspulvinone H α-Glucosidase (Mixed-type inhibition)Anti-DiabeticIC50 = 4.6 µM[6]
Aspulvinone R Bacterial Cell Wall / UnknownAntibacterial (MRSA, VRE)MIC = 4.0 - 16.0 μg/mL[4]
Phenyl-α-methylene-γ-lactone SarA, SarR, MgrA (Covalent binding)Anti-Virulence (Chemical Probe)Complete inhibition of S. aureus hemolysis[1]

Future Directions in Drug Development

The phenyl-substituted lactone scaffold offers a highly tunable platform for drug discovery. Future optimization should focus on:

  • Bioisosteric Replacement: Substituting the phenyl ring with heteroaromatics (e.g., thiophene) to alter the steric landscape, potentially protecting the lactone core from enzymatic hydrolysis in vivo while maintaining high-affinity binding[7].

  • Stereochemical Control: The biological activity of these lactones is often highly stereodependent. Utilizing asymmetric catalysis (e.g., chiral transition metal complexes) to synthesize enantiopure C5-substituted lactones will be critical for reducing off-target toxicity and improving the therapeutic index[8].

References

  • Lourdes A Vega Rasgado, et al. "Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels." Acta Pharmaceutica, 67(2):215-226, 2017. URL:[Link]

  • Changjing Wu, et al. "Aspulvinones Suppress Postprandial Hyperglycemia as Potent α-Glucosidase Inhibitors From Aspergillus terreus ASM-1." Frontiers in Chemistry, 9:736070, 2021. URL:[Link]

  • Dwi Wigati, et al. "Promising sponge derived marine fungi as antibacterial and biofilm inhibitors." Journal of Applied Pharmaceutical Science, 14(04):014–034, 2024. URL:[Link]

  • Martin H. Kunzmann. "Synthesis of gamma-lactones for activity based protein profiling." Technische Universität München (Dissertation), 2014. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 2-Oxo-3-phenyloxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Biological Context

2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1), structurally classified as an α -carboxy- α -phenyl- γ -butyrolactone, is a highly functionalized heterocyclic building block. In pharmaceutical development, this compound and its decarboxylated derivatives are critical intermediates in the synthesis of central nervous system (CNS) therapeutics. Furthermore, substituted α -phenyl- γ -butyrolactones are documented as active, and sometimes toxic, metabolites of sedative-hypnotic drugs like glutethimide and anticonvulsants such as primidone and phenobarbital () [1].

Accurate structural elucidation of this molecule requires an orthogonal analytical approach. The presence of a chiral quaternary center at C3, combined with the strained five-membered lactone ring, creates unique spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Structural Elucidation Strategy

To establish a self-validating analytical profile, we must correlate the connectivity data from NMR with the functional group vibrations from IR and the molecular fragmentation pathways from MS.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Sample 2-Oxo-3-phenyloxolane-3-carboxylic acid (High Purity >98%) NMR_Prep Dissolve in anhydrous CDCl3 (TMS internal standard) Sample->NMR_Prep IR_Prep ATR Crystal Placement (Neat Solid) Sample->IR_Prep MS_Prep Dilute in MeOH (0.1% Formic Acid) Sample->MS_Prep NMR_Acq Acquire 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR_Prep->NMR_Acq Data Orthogonal Data Integration & Structural Verification NMR_Acq->Data IR_Acq Scan 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Data MS_Acq ESI-HRMS & GC-EI-MS (Positive Ion Mode) MS_Prep->MS_Acq MS_Acq->Data

Fig 1: Orthogonal spectroscopic workflow for the structural validation of oxolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Diastereotopic Protons

The most defining feature in the ¹H NMR spectrum of 2-oxo-3-phenyloxolane-3-carboxylic acid is the splitting pattern of the aliphatic ring protons. Because C3 is a quaternary stereocenter (bonded to a phenyl ring, a carboxylic acid, the lactone carbonyl, and the C4 methylene), the molecule lacks a plane of symmetry.

Consequently, the adjacent methylene protons at C4 and C5 are diastereotopic . They reside in distinct magnetic environments and exhibit strong geminal coupling ( 2J≈12−14 Hz) alongside vicinal coupling ( 3J ) to adjacent protons. Instead of simple triplets, the C4 and C5 protons manifest as complex ABX or AMXY spin systems. The C5 protons are shifted significantly downfield (~4.30–4.60 ppm) due to the deshielding effect of the adjacent endocyclic oxygen, consistent with baseline data for γ -butyrolactones () [2].

Quantitative NMR Data Summary

Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

NucleusPositionChemical Shift (ppm)MultiplicityCoupling (Hz)Assignment / Rationale
¹H -COOH10.50 - 11.50Broad singlet-Highly deshielded, exchanges with D₂O.
¹H Phenyl (Ar-H)7.30 - 7.50Multiplet-5 protons; overlapping ortho, meta, para.
¹H C5-H(a), H(b)4.30 - 4.60Multiplets (2H) 2J≈13 , 3J≈7 Deshielded by adjacent ring oxygen; diastereotopic.
¹H C4-H(a), H(b)2.80 - 3.20Multiplets (2H) 2J≈13 , 3J≈7 Adjacent to quaternary C3; diastereotopic.
¹³C -COOH (Acid)~175.0Singlet (Cq)-Carboxylic acid carbonyl.
¹³C C2 (Lactone)~173.5Singlet (Cq)-Strained lactone carbonyl.
¹³C Ar-C (Ipso)~135.0Singlet (Cq)-Aromatic carbon attached to C3.
¹³C Ar-C (o, m, p)127.0 - 129.0Doublets (CH)-Aromatic ring carbons.
¹³C C5 (-CH₂-O)~66.5Triplet (CH₂)-Deshielded by endocyclic oxygen.
¹³C C3 (Quaternary)~59.0Singlet (Cq)-Chiral center heavily substituted.
¹³C C4 (-CH₂-)~34.0Triplet (CH₂)-Aliphatic ring carbon.

Infrared (IR) Spectroscopy: Ring Strain Dynamics

IR spectroscopy is highly diagnostic for this molecule due to the presence of two distinct carbonyl environments.

The Causality of Carbonyl Shifts: In an unstrained, acyclic ester, the C=O stretch typically appears around 1735 cm⁻¹. However, the γ -butyrolactone ring imposes a geometric constraint (~5 kcal/mol of ring strain). This strain alters the hybridization of the carbonyl carbon, increasing the s -character of the C-O sigma bonds and subsequently increasing the force constant of the C=O double bond. As a result, the lactone carbonyl stretch shifts to a higher frequency (~1770 cm⁻¹) () [3]. The adjacent carboxylic acid carbonyl, being exocyclic and unstrained (though hydrogen-bonded), appears lower, around 1715 cm⁻¹.

Table 2: Key FT-IR Vibrational Modes (ATR, Neat Solid)

Wavenumber (cm⁻¹)Intensity / ShapeFunctional GroupStructural Implication
2500 - 3300Strong, Very BroadO-H stretchCharacteristic of hydrogen-bonded carboxylic acid dimers.
3030 - 3060Weak, SharpC-H stretch (sp²)Aromatic protons on the phenyl ring.
2920 - 2980MediumC-H stretch (sp³)Aliphatic protons on the oxolane ring.
~1770Strong, SharpC=O stretchStrained γ -butyrolactone carbonyl.
~1715Strong, SharpC=O stretchExocyclic carboxylic acid carbonyl.
1150 - 1200StrongC-O-C stretchEndocyclic ester linkage of the lactone.

Mass Spectrometry (MS) & Fragmentation Pathways

Under Electron Ionization (EI, 70 eV), 2-oxo-3-phenyloxolane-3-carboxylic acid (Exact Mass: 206.0579 Da) undergoes highly predictable fragmentation driven by the stability of the resulting radical cations.

The Causality of Decarboxylation: The primary fragmentation event is the rapid loss of carbon dioxide (44 Da) from the α -carboxylic acid moiety. This thermal and electron-impact induced decarboxylation is highly favored because the resulting radical cation is stabilized by the adjacent phenyl ring, yielding the robust α -phenyl- γ -butyrolactone intermediate (m/z 162). Subsequent ring cleavage results in the loss of carbon monoxide (28 Da) or the formation of the styrene radical cation (m/z 104).

MS_Fragmentation M Molecular Ion [M]⁺• m/z 206 (C11H10O4) F1 Loss of CO2 [M - 44]⁺• m/z 162 (C10H10O2) M->F1 - CO2 (44 Da) F2 Loss of CO [M - 44 - 28]⁺• m/z 134 (C9H10O) F1->F2 - CO (28 Da) F3 Styrene Radical Cation m/z 104 (C8H8)⁺• F1->F3 - C2H2O2 (58 Da) F4 Phenyl Cation m/z 77 (C6H5)⁺ F3->F4 - C2H3 (27 Da)

Fig 2: Proposed EI-MS fragmentation pathway for 2-oxo-3-phenyloxolane-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate built-in validation checks to prevent artifact generation (e.g., ring-opening or unintended decarboxylation).

Protocol A: High-Resolution NMR Acquisition
  • Solvent Preparation: Use anhydrous CDCl₃ stored over silver foil and activated 4Å molecular sieves. Validation Check: Chloroform degrades to produce trace DCl, which can catalyze the ring-opening of the lactone. The presence of a sharp, unshifted singlet at 7.26 ppm (residual CHCl₃) and the absence of broad acidic degradation peaks validates solvent integrity.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃. Ensure complete dissolution to maintain a high signal-to-noise ratio for the quaternary C3 carbon during ¹³C acquisition.

  • Acquisition:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0s.

    • ¹³C NMR: 100 MHz, 1024 scans, D1 of 2.0s. Use proton decoupling (WALTZ-16).

    • 2D NMR: Acquire HSQC to map the diastereotopic C4/C5 protons to their respective carbons, and HMBC to confirm the connectivity of the phenyl ring and carboxylic acid to the C3 quaternary center.

Protocol B: LC-MS (ESI+) Analysis
  • Mobile Phase Control: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Validation Check: γ -butyrolactones are prone to base-catalyzed hydrolysis (yielding γ -hydroxybutyric acid derivatives). Maintaining an acidic pH ensures the lactone ring remains closed.

  • Self-Validation Monitoring: During acquisition, monitor both the closed-ring mass [M+H]+ (m/z 207) and the open-ring mass [M+H2​O+H]+ (m/z 225). If the m/z 225 peak exceeds 5% relative abundance, suspect solvent degradation or column basicity.

  • Injection: Inject 2 µL of a 10 µg/mL sample solution at a flow rate of 0.3 mL/min using a C18 reversed-phase column.

References

  • Andresen, B. D., Davis, F. T., Templeton, J. L., Hammer, R. H., & Panzik, H. L. (1976). Synthesis and characterization of alpha-phenyl-gamma-butyrolactone, a metabolite of glutethimide, phenobarbital and primidone, in human urine. Research Communications in Chemical Pathology and Pharmacology, 15(1), 21-29.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7302, Gamma-Butyrolactone. PubChem Database.[Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Gamma-Butyrolactone Monograph.[Link]

γ-Lactones: Versatile Chiral Scaffolds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The γ-butyrolactone, a five-membered heterocyclic ester, represents one of the most ubiquitous and versatile structural motifs in chemistry. Found in nearly 10% of all natural products, this scaffold is a cornerstone in the fields of medicinal chemistry, drug discovery, and total synthesis.[1][2] Its prevalence stems from a unique combination of stereochemical richness and tunable reactivity, allowing it to serve as both a biologically active pharmacophore and a strategic synthetic building block. This guide provides a comprehensive overview of the synthesis, reactivity, and application of γ-lactones, offering field-proven insights into their strategic deployment in the synthesis of complex molecules.

The γ-Lactone Core: Structure and Significance

γ-Lactones are cyclic esters featuring a five-membered ring. Their importance in organic synthesis is multifaceted. They are prevalent in a wide array of bioactive natural products, pharmaceuticals, and even flavor and fragrance compounds.[2][3][4] This widespread presence has established them as "privileged structures," scaffolds that are frequently recognized by biological targets.[2] Consequently, the development of efficient and stereocontrolled methods to synthesize and modify these rings is a central theme in modern organic chemistry.[1][5]

G cluster_lactone General Structure of a γ-Lactone Lactone C2 α C3 β C4 γ C5 O1

Caption: General structure of the γ-lactone (dihydrofuran-2(3H)-one) ring.

Stereoselective Synthesis of γ-Lactones: Forging the Chiral Core

The biological activity of molecules containing a γ-lactone is often critically dependent on the stereochemistry of its substituents. Therefore, the development of asymmetric syntheses to control these stereocenters is of paramount importance.

Key Asymmetric Synthetic Strategies

Numerous powerful strategies have emerged for the enantioselective construction of γ-lactones. The choice of method is dictated by the desired substitution pattern and the available starting materials. The causality behind selecting a specific route often involves balancing atom economy, stereocontrol, and functional group tolerance.

Caption: Major pathways for the asymmetric synthesis of γ-lactones.

A comparative summary of leading methods highlights their respective strengths:

Method Catalyst/Reagent Typical Yield Typical Enantioselectivity (ee) Reference
Asymmetric DihydroxylationAD-mix-α or AD-mix-β70-95%>95%[6]
Asymmetric HydrogenationRu/Ru Bimetallic System>90%>99%[7]
Iridium-Catalyzed Cyclization[IrCl(coe)2]2 / Chiral Ligand70-98%70-90%[8]
Copper-Catalyzed ReductionCuBr / Josiphos Ligand80-99%90-99%[9]
Stereoselective Aldol ReactionTartaric Acid-derived Enolate60-85%>90% (de)[10]
Protocol: Asymmetric Synthesis of a β-Hydroxy-γ-lactone via Sharpless Dihydroxylation

This protocol describes the synthesis of an enantiomerically enriched β-hydroxy-γ-lactone, a versatile building block, from a β,γ-unsaturated ester.[6][11] The causality for this choice lies in its reliability, high enantioselectivity, and the operational simplicity of using commercially available AD-mix reagents.

Step 1: Asymmetric Dihydroxylation

  • To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol).

  • Stir the mixture until both phases are clear, then cool to 0 °C.

  • Add the β,γ-unsaturated ester (1.0 mmol) to the mixture.

  • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate system). The reaction is typically complete within 6-24 hours.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

  • Stir for 1 hour, then extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with 2 M H₂SO₄, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent in vacuo to yield the crude diol-ester.

Step 2: Lactonization

  • Dissolve the crude diol-ester in toluene (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the diol-ester is fully converted to the lactone (typically 2-4 hours).

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude lactone by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the enantiomerically pure β-hydroxy-γ-lactone.

The Synthetic Versatility of γ-Lactones: A Hub for Molecular Elaboration

The true power of γ-lactones as building blocks lies in their diverse reactivity. The strained five-membered ring can be manipulated in numerous ways to access a wide range of other functional groups and molecular architectures.

Ring-Opening Reactions: A Gateway to Acyclic Scaffolds

The ring-opening of γ-lactones is a fundamental transformation. While thermodynamically more stable than many other lactones, the ring can be opened under controlled conditions.[12][13] The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

  • Nucleophilic Acyl Substitution: The most common pathway involves the attack of a nucleophile at the electrophilic carbonyl carbon.[14] This is the basis for hydrolysis (using base), alcoholysis (forming hydroxy esters), and aminolysis (forming hydroxy amides).

  • Reductive Cleavage: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) cleave the C-O bond to furnish 1,4-diols.[15] In contrast, sterically hindered hydrides like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the ester to a lactol (a cyclic hemiacetal) at low temperatures.[15] This lactol is a masked aldehyde, providing a gateway to further C-C bond formations.

Functional Group Interconversions (FGI): The Lactone-to-Lactam Switch

A strategically vital transformation is the conversion of a γ-lactone to a γ-lactam. The γ-lactam is a well-established bioisostere of the γ-lactone, often improving metabolic stability and pharmacokinetic properties while maintaining or enhancing biological activity.[16][17] Modern methods, such as those involving reductive C-O cleavage followed by iridium-catalyzed C-H amidation, provide efficient routes to these valuable scaffolds.[16][17]

G Lactone γ-Lactone Diol 1,4-Diol Lactone->Diol LiAlH₄ Lactol Lactol (Hydroxy Aldehyde) Lactone->Lactol DIBAL-H, -78°C HydroxyAmide γ-Hydroxy Amide Lactone->HydroxyAmide R₂NH Lactam γ-Lactam Lactone->Lactam Reductive Cleavage + C-H Amidation DeltaLactone δ-Lactone Lactone->DeltaLactone Multi-step Homologation AlphaSub α-Substituted γ-Lactone Lactone->AlphaSub 1. LDA 2. E⁺ (e.g., R-X) HydroxyAmide->Lactam Cyclization

Caption: Key synthetic transformations starting from a γ-lactone core.

Protocol: Reduction of a γ-Lactone to a 1,4-Diol

This protocol details the complete reductive ring-opening of a γ-lactone to its corresponding 1,4-diol using LiAlH₄. This transformation is fundamental for converting the cyclic scaffold into a flexible acyclic building block.

Step 1: Reaction Setup

  • Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (20 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Lactone

  • Dissolve the γ-lactone (1.0 eq.) in anhydrous THF (10 mL).

  • Add the lactone solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

Step 3: Work-up and Purification

  • Carefully quench the reaction by cooling the flask back to 0 °C and adding water (X mL) dropwise, followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular white precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane or dichloromethane/methanol gradient) to yield the pure 1,4-diol.

Applications in Total Synthesis and Drug Development

The utility of γ-lactones is best demonstrated through their application in the synthesis of complex and biologically significant molecules.

Cornerstones of Natural Product Synthesis

γ-Lactones are pivotal intermediates in the synthesis of numerous natural products. Their defined stereochemistry allows them to serve as chiral templates, transferring their stereochemical information to the final target.

  • Prostaglandins: The famed "Corey Lactone," a bicyclic γ-lactone, is a cornerstone intermediate in the convergent synthesis of prostaglandins, a class of potent lipid compounds.[18][19]

  • Lignans: The synthesis of the anticancer agent (−)-podophyllotoxin relies on the stereocontrolled construction of a key β-substituted γ-lactone intermediate.[3]

  • Marine Natural Products: The enantioselective synthesis of complex marine-derived molecules like trans-(+)-laurediol has been achieved using β-hydroxy-γ-lactones as the primary chiral building block.[6][11]

G Target (-)-Podophyllotoxin (Anticancer Agent) Intermediate1 Aryltetralin Intermediate Target->Intermediate1 Lactonization, Cyclization Lactone Chiral β-Substituted γ-Lactone Intermediate1->Lactone Coupling AllylAlcohol E-Allylic Alcohol + Substituted Arene Lactone->AllylAlcohol Catalytic Asymmetric Oshima-Utimoto Reaction

Caption: Simplified retrosynthesis of (-)-podophyllotoxin highlighting the key γ-lactone building block.[3]

Scaffolds in Medicinal Chemistry

Beyond being synthetic intermediates, the γ-lactone ring is itself a pharmacophore in many approved drugs and clinical candidates, exhibiting activities ranging from antibiotic and antifungal to anticancer.[2] Furthermore, their role as versatile scaffolds allows for systematic structural modifications. For instance, novel glucocorticoid antedrugs have been developed where a 17β-(γ-lactone) ring is appended to a steroid nucleus. This lactone is designed to be rapidly hydrolyzed in plasma, deactivating the drug and reducing systemic side effects.[20]

Conclusion and Future Outlook

γ-Lactones are indispensable tools in the arsenal of the modern synthetic chemist. Their synthesis has been refined to a high degree of stereochemical control, and their reactivity provides a rich platform for diverse molecular transformations. The strategic application of these building blocks continues to enable the efficient synthesis of complex natural products and novel pharmaceutical agents.

Future developments in this field will likely focus on:

  • Green and Sustainable Synthesis: Expanding the use of metal-free catalytic systems and biocatalysis for lactone synthesis and modification.[4][21]

  • Late-Stage Functionalization: Developing new C-H activation methods to directly modify complex lactone-containing molecules, accelerating the drug discovery process.[22]

  • Biocatalysis: Harnessing enzymes for the regio- and stereoselective hydroxylation of fatty acids to produce valuable lactones from renewable feedstocks.[23]

By continuing to innovate their synthesis and explore their reactivity, researchers will ensure that γ-lactones remain at the forefront of organic synthesis and drug development for years to come.

References

  • Gil, S., Parra, M., Rodriguez, P., & Segura, J. (n.d.). Recent Developments in γ-Lactone Synthesis. Bentham Science Publishers.
  • de F. F. da Mata, F., et al. (n.d.). Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. SciELO.
  • Wang, B., et al. (2025). Enantioselective Construction of β-Substituted γ-Lactone through Catalytic Asymmetric Oshima–Utimoto Reaction: Divergent Total Syntheses of (−)-Podophyllotoxin and Its Eleven Congeners. Journal of the American Chemical Society - ACS Publications.
  • Oger, N., et al. (n.d.). trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes. PMC.
  • Barros, M. T., et al. (2004). Highly Stereoselective Aldol Reaction for the Synthesis of γ-Lactones Starting from Tartaric Acid. The Journal of Organic Chemistry - ACS Publications.
  • Huang, H., et al. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. PMC.
  • Nagamoto, M., & Nishimura, T. (2015). Asymmetric Synthesis of γ-Lactones by Iridium Catalysis. Synfacts.
  • (n.d.). Synthesis of chiral γ‐ and δ‐lactones via asymmetric hydrogenation. ResearchGate.
  • (n.d.). Asymmetric Catalytic Synthesis of α,β-Unsaturated γ-Lactone and γ-Lactam. Chinese Journal of Organic Chemistry.
  • Pokorný, P., et al. (2025). Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. MDPI.
  • Son, H., et al. (2023). An expedient copper-catalysed asymmetric synthesis of γ-lactones and γ-lactams. Application to the synthesis of lucidulactone A. RSC Publishing.
  • Zavras, A. I., & Nazarenko, A. Y. (n.d.). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. PMC.
  • Gounder, R., & Vinu, R. (n.d.). Mechanistic insights into the ring-opening of biomass derived lactones. RSC Publishing.
  • Goti, A., & Poli, G. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. Accounts of Chemical Research - ACS Publications.
  • (2025). Recent Developments in-Lactone Synthesis. ResearchGate.
  • Kim, K. H., & Park, H. (n.d.). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC.
  • García, C., Martín, T., & Martín, V. S. (2001). β-Hydroxy-γ-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products. The Journal of Organic Chemistry - ACS Publications.
  • García, C., Martín, T., & Martín, V. S. (2001). Beta-hydroxy-gamma-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products. PubMed.
  • Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS ONE.
  • (n.d.). Lactone synthesis. Organic Chemistry Portal.
  • García, C., Martín, T., & Martín, V. S. (2001). β-Hydroxy-γ-lactones as Chiral Building Blocks for the Enantioselective Synthesis of Marine Natural Products. The Journal of Organic Chemistry - ACS Publications.
  • (2014). Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?. ResearchGate.
  • Liu, W., et al. (2019). Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C–H Amidation. Organic Letters.
  • Liu, W., et al. (2019). Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H Amidation. PubMed.
  • Hagiwara, H., et al. (2013). Synthesis of γ- and δ-lactone natural products by employing a trans-cis isomerization/lactonization strategy. PubMed.
  • Jacobine, A. M., et al. (2008). Formation of Gamma-Lactones Through CAN-mediated Oxidative Cleavage of Hemiketals. PubMed.
  • Wu, S., et al. (n.d.). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ChemRxiv.
  • Habel, A., & Sch-z, A. (2015). Efficient and flexible synthesis of chiral γ- And δ-lactones. ResearchGate.
  • (2025). Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. ResearchGate.
  • (2025). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
  • (n.d.). A three-step procedure for the conversion of γ-lactones into δ-lactones. Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing.
  • (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers - RSC Publishing.
  • Routledge, A., et al. (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. PMC.
  • Devkate, S. S., et al. (n.d.). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Jetir.Org.
  • Velker, E.-E., & Avram, E. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI.
  • Biggadike, K., et al. (2001). Novel Glucocorticoid Antedrugs Possessing a 17β-(γ-Lactone) Ring. ACS Publications.
  • (n.d.). γ-Lactone. Wikipedia.
  • (n.d.). TRANSFORMATION OF delta-LACTONE IN gamma-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. ResearchGate.
  • (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Imperial College London.

Sources

Methodological & Application

Application Note: Detailed Protocols for the Diastereoselective Synthesis of γ-Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The γ-lactone motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Consequently, the development of stereoselective methods for their synthesis is of paramount importance to the fields of organic chemistry and drug discovery. This application note provides detailed, field-proven protocols for the diastereoselective synthesis of γ-lactones, targeting researchers, scientists, and drug development professionals. We will delve into three robust and highly diastereoselective strategies: Chiral Auxiliary-Mediated Aldol Reactions, Organocatalytic Asymmetric Michael Additions, and Samarium(II) Iodide-Mediated Reductive Coupling. For each method, we will not only provide a step-by-step protocol but also explain the underlying mechanistic principles that govern the high levels of stereocontrol.

Introduction

The precise control of stereochemistry is a critical challenge in modern organic synthesis. Substituted γ-lactones can possess multiple stereocenters, and their biological activity is often highly dependent on their specific stereoisomeric form. This guide is designed to provide both the practical "how" and the fundamental "why" behind achieving high diastereoselectivity in the synthesis of these important molecules. The protocols described herein have been selected for their reliability, broad applicability, and high degree of stereocontrol.

Method 1: Chiral Auxiliary-Mediated Aldol Reaction using Evans' Oxazolidinones

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, allowing for the temporary installation of a chiral directing group to control the stereochemical outcome of a reaction.[4][5] The Evans' oxazolidinone auxiliaries are particularly effective in aldol reactions for the synthesis of syn-aldol adducts, which can then be readily converted to γ-lactones.[4][6]

Mechanistic Rationale for Diastereoselectivity

The high diastereoselectivity observed in Evans' aldol reactions is a result of a highly organized, chair-like six-membered transition state. The formation of a Z-enolate, directed by the chiral auxiliary, is crucial. The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.

Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Lactonization N_Acyl N-Acylation of Oxazolidinone Enolate Boron Enolate Formation N_Acyl->Enolate n-BuLi, Propionyl Chloride Aldol Diastereoselective Aldol Addition Enolate->Aldol Bu2BOTf, DIPEA, Aldehyde Cleavage Auxiliary Cleavage & Cyclization Aldol->Cleavage LiOH, H2O2 Final Final Cleavage->Final Final γ-Lactone (High d.r.) G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization Enamine Aldehyde + Chiral Amine Catalyst Michael Diastereoselective Michael Addition Enamine->Michael α,β-Unsaturated Ester Cyclization Intramolecular Lactonization Michael->Cyclization Hydrolysis Final Final Cyclization->Final Final γ-Lactone (High e.r. and d.r.) G cluster_0 Step 1: SmI₂ Generation cluster_1 Step 2: Reductive Coupling cluster_2 Step 3: Lactonization SmI2 Samarium metal + I₂ or diiodoethane Coupling Diastereoselective C-C Bond Formation SmI2->Coupling α,β-Unsaturated Ester + Carbonyl Compound Lactonization Intramolecular Cyclization Coupling->Lactonization Protonation Final Final Lactonization->Final Final γ-Lactone (High d.r.)

Sources

Application Note: Asymmetric Synthesis of Chiral δ-Lactones with Multiple Stereocenters via N-Heterocyclic Carbene (NHC) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral δ-lactone (tetrahydropyran-2-one and dihydropyran-2-one) motif is a privileged pharmacophore found in numerous bioactive natural products, including statins, macrocyclic antibiotics, and cytotoxic agents. Constructing this six-membered heterocyclic core with multiple contiguous stereocenters presents a significant synthetic challenge, traditionally requiring lengthy auxiliary-based sequences or heavy-metal catalysis.

This application note details a state-of-the-art, highly enantioselective organocatalytic approach utilizing N-Heterocyclic Carbene (NHC) catalysis . By exploiting the unique umpolung (polarity reversal) capabilities of NHCs, α,β-unsaturated aldehydes (enals) can be converted into highly reactive ester enolate equivalents. Subsequent hetero-Diels-Alder[4+2] cycloaddition with electron-deficient enones yields densely functionalized chiral δ-lactones with exceptional diastereo- and enantioselectivity[1].

Mechanistic Framework & Causality

The success of this protocol relies on the precise control of reactive intermediates. When a chiral triazolium precatalyst is deprotonated by a mild base, the resulting free carbene attacks the enal to form a nucleophilic Breslow intermediate .

The critical divergence in this pathway—whether the intermediate acts as a homoenolate or an ester enolate equivalent—is dictated by the choice of base. If the conjugate acid of the base is sufficiently acidic, it protonates the Breslow intermediate at the β-carbon. This tautomerization yields an enolate equivalent , which then undergoes a highly stereoselective [4+2] cycloaddition with an enone. The resulting cycloadduct collapses via an acyl azolium intermediate, undergoing lactonization to release the target δ-lactone and regenerate the NHC catalyst[2].

CatalyticCycle A Chiral Triazolium Salt + Base B Free N-Heterocyclic Carbene (NHC) A->B Deprotonation D Breslow Intermediate (Nucleophilic) B->D + Enal (C) C Enal (α,β-unsaturated) C->D E Protonation at β-carbon (Enolate Equivalent) D->E Base-H+ transfer F Hetero-Diels-Alder [4+2] with Enone E->F + Electrophile G Acyl Azolium Intermediate F->G Cyclization G->B Catalyst Regeneration H Chiral δ-Lactone (Multiple Stereocenters) G->H Lactonization

Caption: NHC-catalyzed generation of enolate equivalents for δ-lactone synthesis.

Reaction Optimization & Quantitative Data

The generation of multiple stereocenters requires rigid transition-state control. The table below summarizes the optimization of the reaction between cinnamaldehyde and an α-keto-β,γ-unsaturated ester.

Table 1: Effect of Catalyst, Base, and Solvent on δ-Lactone Synthesis

EntryNHC Precatalyst BackboneBaseSolventTemp (°C)Yield (%)dr (cis:trans)ee (%)
1L-Pyroglutamic acidDBUTHF254585:1588
2AminoindanolDBUTHF256090:1092
3AminoindanolDIPEATHF258595:598
4AminoindanolDIPEADCM257092:895
5AminoindanolDIPEATHF-2092 >99:1 >99

Data Interpretation & Causality:

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) vastly outperforms DBU. DBU is highly nucleophilic and can trigger background degradation of the enone. Furthermore, the pKa of protonated DIPEA is perfectly tuned to protonate the Breslow intermediate at the β-position, strongly favoring the enolate pathway over the homoenolate pathway[1].

  • Temperature: Lowering the temperature to -20 °C restricts the conformational flexibility of the transition state, locking the bulky aminoindanol-derived NHC and the substrates into a singular trajectory, thereby maximizing both diastereomeric ratio (dr) and enantiomeric excess (ee).

Experimental Protocol

This protocol describes a self-validating system for the asymmetric synthesis of (4R,5S,6S)-δ-lactones.

Workflow S1 Step 1 Catalyst Activation S2 Step 2 Substrate Addition S1->S2 S3 Step 3 Reaction Execution S2->S3 S4 Step 4 Quench & Extract S3->S4 S5 Step 5 Chromatography S4->S5 S6 Step 6 Chiral Analysis S5->S6

Caption: Step-by-step experimental workflow for the NHC-catalyzed synthesis.

Reagents Required
  • Enal: Cinnamaldehyde (1.0 mmol, 2.0 equiv)

  • Enone: Ethyl (E)-2-oxo-4-phenylbut-3-enoate (0.5 mmol, 1.0 equiv)

  • Catalyst: Chiral aminoindanol-derived triazolium salt (0.05 mmol, 10 mol%)

  • Base: DIPEA (0.05 mmol, 10 mol%)

  • Solvent: Anhydrous Tetrahydrofuran (THF, 5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times). Causality: Trace moisture will prematurely hydrolyze the highly reactive acyl azolium intermediate, yielding an open-chain carboxylic acid byproduct instead of the desired δ-lactone.

  • Catalyst Activation: Add the chiral triazolium salt (10 mol%) to the flask, followed by 5.0 mL of anhydrous THF. Cool the mixture to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Add DIPEA (10 mol%) dropwise via a gas-tight syringe. Stir for 10 minutes to ensure complete deprotonation and generation of the free carbene.

  • Substrate Addition: Add the enone (0.5 mmol) in one portion. Immediately follow with the dropwise addition of cinnamaldehyde (1.0 mmol) over 5 minutes to prevent localized concentration spikes that could lead to enal homodimerization (benzoin-type condensation).

  • Reaction Execution: Maintain the reaction at -20 °C under rigorous Argon stirring for 24 hours. Monitor progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quench and Extraction: Once the enone is fully consumed, quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate the pure chiral δ-lactone.

  • Analytical Characterization:

    • Determine the diastereomeric ratio (dr) via ¹H-NMR (500 MHz, CDCl₃) by integrating the distinct lactone ring protons.

    • Determine the enantiomeric excess (ee) via Chiral HPLC using a Daicel Chiralpak AS-H column (Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm).

Troubleshooting & Quality Control

  • Low Yield / High Acid Byproduct: Indicates moisture ingress. Ensure THF is freshly distilled over sodium/benzophenone and that syringes are oven-dried.

  • Poor Enantioselectivity: Often caused by thermal fluctuations. Ensure the cooling bath maintains a strict -20 °C. If the base (DIPEA) is degraded or contains primary/secondary amine impurities, it can act as a competitive nucleophile; use freshly distilled DIPEA.

References

  • Title: Chiral N-heterocyclic carbene-catalyzed generation of ester enolate equivalents from α,β-unsaturated aldehydes for enantioselective Diels–Alder reactions Source: Proceedings of the National Academy of Sciences (PNAS), 2010. URL: [Link]

  • Title: Recent advances in carbon–carbon bond-forming reactions involving homoenolates generated by NHC catalysis Source: Chemical Society Reviews, 2014 (Hosted on ResearchGate). URL: [Link]

Sources

Application Notes & Protocols for 2-Oxo-3-phenyloxolane-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged γ-Butyrolactone Scaffold and the Potential of 2-Oxo-3-phenyloxolane-3-carboxylic acid

The γ-butyrolactone (also known as a 2-oxolanone or 2-oxotetrahydrofuran) is a five-membered lactone that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is present in a diverse array of natural products and has been incorporated into numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities.[1] Its prevalence in clinically used medications for conditions ranging from cardiovascular disease to cancer underscores its importance as a core structure in drug design.

This guide focuses on a specific derivative of this scaffold: 2-Oxo-3-phenyloxolane-3-carboxylic acid (also known as 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid). The introduction of a phenyl group and a carboxylic acid at the C3 position creates a stereocenter and introduces functionalities that can be pivotal for biological activity. The aromatic phenyl ring can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the carboxylic acid can act as a hydrogen bond donor and acceptor or form crucial salt bridges. These features make 2-Oxo-3-phenyloxolane-3-carboxylic acid a highly promising, yet underexplored, building block for the development of novel therapeutics.

These application notes will provide a comprehensive overview of this compound, including its synthesis, potential therapeutic applications based on its structural class, and detailed protocols for its preparation and initial biological evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from its solubility in biological media to its ability to cross cell membranes.

PropertyValueSource
IUPAC Name 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid-
Synonyms 2-Oxo-3-phenyloxolane-3-carboxylic acid-
CAS Number 19340-59-1[4]
Molecular Formula C₁₁H₁₀O₄[4]
Molecular Weight 206.19 g/mol [4]
Predicted pKa ~4.0 (for the carboxylic acid)Estimated
Predicted LogP ~1.5Estimated

Note: Predicted values are estimations based on the structure and should be experimentally verified.

Synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid: A Protocol

While specific literature on the synthesis of this exact molecule is sparse, a reliable pathway can be designed based on established methods for the synthesis of 3-aryltetrahydrofuran-3-carboxylic acids.[5] The following protocol outlines a multi-step synthesis starting from commercially available materials.

Synthetic Workflow Overview

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one B 4-Phenyl-3,6-dihydro-2H-pyran A->B  Grignard Reaction & Dehydration C 3-Phenyltetrahydrofuran-3-carbaldehyde B->C  Epoxidation & Ring Contraction D 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid C->D  Oxidation

Caption: Synthetic workflow for 2-Oxo-3-phenyloxolane-3-carboxylic acid.

Step-by-Step Protocol

Step 1: Synthesis of 4-Phenyl-3,6-dihydro-2H-pyran

  • Rationale: This step introduces the phenyl group via a Grignard reaction with the ketone, followed by an acid-catalyzed dehydration to form the alkene.

  • To a solution of phenylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.

  • Once the reaction is complete (monitored by TLC), cool to room temperature, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 2: Synthesis of 3-Phenyltetrahydrofuran-3-carbaldehyde

  • Rationale: This is a key transformation involving an epoxidation of the double bond followed by a Lewis acid-mediated ring contraction to form the desired 3-substituted tetrahydrofuran scaffold.[5]

  • Dissolve the 4-phenyl-3,6-dihydro-2H-pyran from Step 1 in dichloromethane (DCM).

  • Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0°C.

  • Stir at room temperature for 3 hours.

  • Cool the reaction mixture to 0°C and add boron trifluoride etherate (BF₃·OEt₂) (1.1 equivalents) dropwise.

  • Stir for 15 minutes at 0°C.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be used in the next step without further purification.

Step 3: Oxidation to 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid

  • Rationale: The final step is the oxidation of the aldehyde to a carboxylic acid. There are many methods for this transformation; a Pinnick oxidation is a common and effective choice.[6]

  • Dissolve the crude 3-phenyltetrahydrofuran-3-carbaldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (as a chlorine scavenger).

  • Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature below 20°C.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 2-Oxo-3-phenyltetrahydrofuran-3-carboxylic acid.

Potential Applications in Medicinal Chemistry

The γ-butyrolactone scaffold is associated with a wide range of biological activities. The unique substitution pattern of 2-Oxo-3-phenyloxolane-3-carboxylic acid makes it a prime candidate for exploration in several therapeutic areas.

Biological Activity of γ-Butyrolactone DerivativesTherapeutic AreaReference
Anti-inflammatoryInflammation, Autoimmune Diseases[1][7]
AntifungalInfectious Diseases[1]
Anticancer / AntiproliferativeOncology[8][9]
Anticonvulsant / CNS activityNeurology[10]
Proposed Research Directions
  • Anticancer Drug Discovery: Many natural and synthetic lactones exhibit potent cytotoxic activity against various cancer cell lines. The phenyl group of the target molecule could enhance binding to hydrophobic pockets in enzymes or receptors implicated in cancer progression. It could be used as a scaffold to develop inhibitors of targets like histone deacetylases (HDACs) or other enzymes where a carboxylic acid is a key zinc-binding group.

  • Anti-inflammatory Agents: Carboxylic acid-containing molecules are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs). The target compound could be evaluated as an inhibitor of enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1/COX-2).[7]

  • CNS-Active Agents: Substituted γ-butyrolactones are known to interact with receptors in the central nervous system, such as the picrotoxin site of the GABA-A receptor.[10] The lipophilicity of the phenyl group may allow for blood-brain barrier penetration, making this scaffold interesting for the development of novel anticonvulsants or other neurological agents.

Protocol: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of 2-Oxo-3-phenyloxolane-3-carboxylic acid against a cancer cell line (e.g., HeLa, MCF-7, or A549).

Workflow for MTT Assay

MTTWorkflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for a standard MTT anti-proliferative assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Oxo-3-phenyloxolane-3-carboxylic acid in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

  • Cho, J. Y., & Lee, J. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. International Journal of Molecular Sciences, 22(5), 2769. [Link]

  • MDPI. (2021). A review of the pharmacological activities and recent synthetic advances of γ-butyrolactones. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. [Link]

  • Klunk, W. E., et al. (1989). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 32(4), 843-853. [Link]

  • Lee, C. F., et al. (2006). NEW SYNTHESIS OF 3-ARYL-2,5-DIHYDROFURANS. HETEROCYCLES, 68(9), 1941. [Link]

  • Lin, H. R., et al. (2012). Synthesis and Structure-Activity Studies of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7856-7868. [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]

  • Google Patents. (n.d.).
  • Kim, D., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Publishing. [Link]

  • Vasilev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. PMC. [Link]

  • Mahmood, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

Sources

Application Notes & Protocols: Strategic Utilization of Chiral Lactones in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Chiral Lactone Paradigm

Chiral lactones ( γ -, δ -, and ϵ -lactones) are privileged structural motifs and versatile synthetic intermediates in the total synthesis of complex natural products, including macrolides, statins, lignans, and sesquiterpenes. Historically, accessing these scaffolds required lengthy chiral pool syntheses or reliance on hazardous, stoichiometric oxidants.

Modern synthetic paradigms have shifted toward highly enantioselective, catalytic methodologies. By leveraging biocatalysis, engineered metalloenzymes, and organocatalytic cascades, researchers can now construct highly substituted chiral lactones with unprecedented stereocontrol. This application note details three field-proven methodologies, emphasizing the mechanistic causality behind each protocol to ensure robust, self-validating workflows for drug development professionals.

Comparative Data Summary

To guide strategic route selection, the following table summarizes the quantitative performance metrics of the three core methodologies discussed in this guide.

Synthesis MethodologyCatalyst / Enzyme SystemSubstrate ScopeAverage YieldStereoselectivityTarget Natural Product Class
Chemo-Enzymatic Baeyer-Villiger CALB (Lipase B) + H₂O₂Racemic cyclic ketones75–90%>95% eeLignans, Polyketides
Intramolecular C–H Insertion Engineered P411 (Whole-cell)Diazo esters60–85%Up to 99% eeSesquiterpene lactones
Michael-Passerini Cascade Chiral Secondary AmineBoronic acids & isocyanides65–80%>90% de, >95% eeIndole alkaloids

Methodology A: Chemo-Enzymatic Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger (BV) oxidation is a classical method for ring expansion, converting cyclic ketones to lactones. By utilizing Candida antarctica Lipase B (CALB), researchers can generate chiral peracids in situ, enabling highly enantioselective oxygen insertion while avoiding the explosive hazards of traditional peroxy acids .

Mechanistic Workflow

BV_Workflow A Racemic Ketone Substrate B CALB Enzyme + H2O2 / Carboxylic Acid A->B Addition C In Situ Chiral Peracid Formation B->C Biocatalysis D Enantioselective Oxygen Insertion C->D Oxidation E Chiral Lactone (>99% ee) D->E Ring Expansion

Workflow of Chemo-Enzymatic Baeyer-Villiger Oxidation for Chiral Lactone Synthesis.

Experimental Protocol
  • Reaction Setup: Dissolve the racemic cyclic ketone (1.0 mmol) and octanoic acid (1.5 mmol) in 5 mL of ethyl acetate.

    • Causality: Ethyl acetate serves a dual purpose as both the solvent and a mild acyl donor, while octanoic acid acts as the primary precursor for in situ peracid generation.

  • Biocatalyst Addition: Add 50 mg of immobilized CALB (Novozym 435) to the mixture.

  • Oxidant Introduction: Slowly add 30% aqueous H₂O₂ (2.0 mmol) dropwise over 2 hours via a syringe pump at 25°C.

    • Causality: Slow, controlled addition is critical. High local concentrations of H₂O₂ will irreversibly oxidize the amino acid residues in the CALB active site, leading to enzyme denaturation and a loss of stereocontrol.

  • Incubation & Extraction: Stir the reaction for 24 hours. Filter the immobilized enzyme (which can be washed and reused) and quench the filtrate with saturated aqueous Na₂S₂O₃.

Self-Validation & QC: Analyze the crude organic layer via chiral HPLC (e.g., Chiralpak AD-H). A baseline separation of the unreacted ketone enantiomer and the product lactone confirms the dynamic kinetic resolution has proceeded with high stereochemical fidelity.

Methodology B: Enzymatic Intramolecular C–H Functionalization

Traditional lactone synthesis relies on C–O bond disconnections. Recently, engineered cytochrome P411 enzymes (where the axial cysteine is mutated to serine) have been developed to catalyze new-to-nature intramolecular carbene insertions into unactivated C–H bonds, directly forming C–C bonds to assemble diverse lactone rings .

Pathway Logic

P411_Pathway Diazo Diazo Ester Precursor P411 Engineered P411 Carbene Transferase Diazo->P411 Substrate Binding Heme Iron-Porphyrin Carbene Intermediate P411->Heme N2 Extrusion CH_Insert Intramolecular C-H Insertion Heme->CH_Insert Stereoselective Transfer Lactone Diverse Lactone Scaffolds (Fused, Spiro, Bridged) CH_Insert->Lactone C-C Bond Formation

Engineered P411-Catalyzed Intramolecular C-H Insertion for Diverse Lactone Assembly.

Experimental Protocol
  • Biocatalyst Preparation: Grow E. coli expressing the specific P411 variant to an OD₆₀₀ of 2.5. Harvest and resuspend the whole cells in M9-N aqueous buffer (pH 7.4).

    • Causality: Utilizing whole cells rather than purified enzymes ensures a continuous intracellular supply of NADPH reducing equivalents, maintaining the heme iron in the catalytically active Fe(II) state.

  • Anaerobic Purging: Transfer the cell suspension to an anaerobic chamber or sparge extensively with argon for 30 minutes.

    • Causality: The iron-porphyrin carbene intermediate is highly sensitive to molecular oxygen. O₂ competitively binds to the heme center, aborting the carbene transfer and drastically reducing the Total Turnover Number (TTN).

  • Substrate Addition: Add the diazo ester precursor (2.5 mM final concentration) dissolved in a minimal volume of acetonitrile (1.25% v/v final).

  • Reaction Execution: Incubate at room temperature for 24–48 hours under gentle agitation.

Self-Validation & QC: Monitor the extrusion of N₂ gas (bubbling) upon substrate addition, which visually validates the formation of the active carbene intermediate. Post-reaction LC-MS analysis should show complete consumption of the diazo peak ( M+ ) and the appearance of the lactone mass ( M+−28 ).

Methodology C: Organocatalytic Michael-Passerini Cascade

For the rapid assembly of highly functionalized γ -lactones, a one-pot sequential organocatalytic Michael addition followed by a diastereoselective Passerini reaction provides exceptional molecular complexity from simple building blocks .

Experimental Protocol
  • Enantioselective Michael Addition: In a dry flask under nitrogen, combine 5-hydroxyfuran-2(5H)-one (1.0 eq), a boronic acid (e.g., N-Boc-indole-2-boronic acid, 1.2 eq), and a chiral secondary amine organocatalyst (20 mol%) in dichloromethane.

    • Causality: The chiral secondary amine condenses with the enone to form a bulky, stereodefined iminium ion. This lowers the LUMO of the system and sterically shields one enantioface, dictating the absolute stereochemistry of the boronic acid nucleophilic attack.

  • Intermediate Maturation: Stir at room temperature for 12 hours until TLC indicates complete consumption of the furanone.

  • Passerini Cyclization: Without isolating the intermediate, add an isocyanide (1.2 eq) directly to the reaction mixture. Stir for an additional 6 hours.

    • Causality: The sequential (rather than simultaneous) addition of the isocyanide is critical. If added initially, the isocyanide would undergo non-selective background reactions with the boronic acid, poisoning the cascade.

  • Purification: Evaporate the solvent and purify the resulting α,γ -substituted chiral lactone via flash column chromatography.

Self-Validation & QC: Perform 2D NOESY NMR on the purified product. Cross-peaks between the α

  • and γ -protons will confirm the relative syn or anti diastereomeric relationship established during the Passerini cyclization, validating the structural integrity of the synthesized natural product scaffold.

References

  • Baeyer-Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 2024. URL:[Link]

  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Journal of the American Chemical Society, 2024. URL:[Link]

  • Synthesis of Chiral γ-Lactones by One-Pot Sequential Enantioselective Organocatalytic Michael Addition of Boronic Acids and Diastereoselective Intramolecular Passerini Reaction. The Journal of Organic Chemistry, 2014. URL:[Link]

Application Notes & Protocols for the Purification of 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals and Research Scientists

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

2-Oxo-3-phenyloxolane-3-carboxylic acid is a heterocyclic compound featuring a γ-lactone ring, a carboxylic acid, and a phenyl group. Its structural complexity makes it a valuable chiral building block and intermediate in the synthesis of novel therapeutic agents and other fine chemicals.[1] The biological activity and chemical reactivity of downstream compounds are critically dependent on the purity of this starting material. Common impurities, often arising from its synthesis—which may involve reactions like Dieckmann condensation or alkylation of phenylpyruvic acid derivatives—can include unreacted starting materials, diastereomers, and side-reaction products.[1][2]

This guide provides a detailed examination of three primary purification techniques, explaining the underlying principles and offering robust, field-tested protocols to guide researchers in obtaining high-purity 2-Oxo-3-phenyloxolane-3-carboxylic acid suitable for the most demanding applications.

Core Purification Methodologies

The selection of a purification strategy is contingent upon the scale of the purification, the nature of the impurities, and the desired final purity. The three most effective methods for this molecule are recrystallization, flash column chromatography, and acid-base extraction.

Technique Primary Application Principle of Separation Key Advantages Potential Challenges
Recrystallization Bulk purification of moderately pure (>90%) solid material.Differential solubility of the compound and impurities in a solvent system at varying temperatures.Scalable, cost-effective, yields highly crystalline material.Finding a suitable solvent; risk of "oiling out"; potential for low recovery.
Flash Chromatography High-resolution separation of complex mixtures; purification of small to medium quantities.Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).Excellent separation of closely related compounds (e.g., diastereomers).Can be time-consuming; potential for product degradation on acidic silica.
Acid-Base Extraction Removal of neutral or basic impurities from the acidic target compound.Differential solubility of the acidic compound and its conjugate base salt in immiscible aqueous and organic phases.Highly effective for removing non-acidic impurities; rapid and scalable.Emulsion formation; potential for product loss if precipitation is incomplete.

Method 1: Recrystallization

Expertise & Experience: The Rationale

Recrystallization is the method of choice for a final polishing step or for purifying large batches where the compound is already the major component. The core principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures.[3] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent. The key to a successful recrystallization is selecting the right solvent. Given the structure of 2-Oxo-3-phenyloxolane-3-carboxylic acid, which has both polar (lactone, carboxylic acid) and non-polar (phenyl) features, a solvent of intermediate polarity or a binary solvent mixture is often optimal.

Detailed Experimental Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in ~0.5 mL of various solvents (e.g., ethyl acetate, isopropanol, acetone, toluene, water, or mixtures like ethyl acetate/hexanes). A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization: Recrystallization Workflow

Caption: Workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

Expertise & Experience: The Rationale

Flash column chromatography is a powerful technique for separating compounds with different polarities.[4] For 2-Oxo-3-phenyloxolane-3-carboxylic acid, the main challenge is its acidic nature, which can lead to strong interactions with the slightly acidic silica gel stationary phase. This often results in significant peak tailing, reducing separation efficiency.

Pro-Tip: To counteract this, a small amount of a competitive acid, typically acetic acid (~0.5-1%), is added to the mobile phase. The acetic acid protonates the basic sites on the silica surface and ensures the target compound remains in its neutral, protonated state, leading to sharper peaks and better separation.[5] A patent for a similar compound specifically mentions purification via silica gel chromatography with ethyl acetate, supporting this approach.[1]

Detailed Experimental Protocol
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test solvent mixtures like ethyl acetate/hexanes or dichloromethane/methanol. Add ~0.5% acetic acid to the solvent system. The ideal system will give the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Run the column by applying positive pressure (e.g., with air or nitrogen) to force the eluent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and the volatile acetic acid using a rotary evaporator. Further drying under high vacuum may be necessary to remove all traces of acetic acid.

Visualization: Chromatography Workflow

Caption: Workflow for flash column chromatography.

Method 3: Acid-Base Extraction

Expertise & Experience: The Rationale

This classic technique leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude material with a mild aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous layer, while neutral or basic organic impurities remain in the organic layer. Subsequently, re-acidification of the aqueous layer precipitates the purified carboxylic acid. This method is exceptionally efficient for removing non-acidic impurities.[1]

Causality: The choice of base is critical. A strong base like NaOH could potentially hydrolyze the lactone ring. A weak base like sodium bicarbonate (NaHCO₃) is sufficiently basic to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to promote significant lactone hydrolysis, making it the ideal choice.

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude product in an appropriate organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[1]

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of the product) into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the product.

  • Wash: Combine all aqueous extracts in the separatory funnel and wash with a fresh portion of the organic solvent (e.g., diethyl ether) to remove any trapped neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, while stirring until the solution is acidic (test with pH paper, pH ~2).[1] The pure carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.

Visualization: Extraction Workflow

G a Crude Product in Organic Solvent (e.g., Ether) b Extract with aq. NaHCO₃ a->b c Separate Layers b->c d Organic Layer (Neutral/Basic Impurities) c->d Phase 1 e Aqueous Layer (Sodium Carboxylate Salt) c->e Phase 2 f Discard d->f g Acidify with HCl (aq) e->g h Precipitate Forms g->h i Filter & Dry h->i j Pure Carboxylic Acid i->j

Caption: Workflow for purification by acid-base extraction.

Purity Verification: A Self-Validating System

After purification, the integrity of the product must be confirmed.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is an excellent method for quantifying purity by measuring the area of the product peak relative to any impurity peaks.[6]

References

  • PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES - European Patent Office - EP 0407588 B1. Available at: [Link]

  • Organic Chemistry Lab: Recrystallization. (2007). YouTube. Available at: [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Chromatography techniques. (n.d.). Oxford University Press. Available at: [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate. Available at: [Link]

  • Synthesis of Carboxylic Acids. (n.d.). Fundamentals of Organic Chemistry - LibreTexts. Available at: [Link]

Sources

Application Notes and Protocols for Visible Light-Mediated Lactonization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Harnessing the Power of Light in Lactone Synthesis

Lactones are a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Traditional methods for their synthesis often rely on stoichiometric and sometimes harsh reagents. In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable alternative, enabling the construction of these valuable heterocyclic compounds under remarkably mild conditions.[1][2] This paradigm shift in chemical reactivity leverages the ability of photocatalysts to absorb low-energy visible light to generate reactive radical intermediates from readily available precursors, unlocking novel and efficient pathways for lactonization.[1][2]

This application note provides a comprehensive guide to the experimental setup and execution of visible-light-mediated lactonization reactions. We will delve into the fundamental principles, provide detailed, step-by-step protocols, and offer insights into the causality behind key experimental choices, empowering researchers to confidently implement this transformative methodology in their own laboratories.

The "Why": Core Principles and Mechanistic Insights

Visible-light-mediated lactonization reactions are predicated on the principles of photoredox catalysis. The process is initiated by the absorption of photons by a photocatalyst (PC), which promotes it to an electronically excited state (*PC). This excited state is both a more potent oxidant and a more powerful reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a suitable substrate.[1][3]

A plausible and common mechanistic pathway for the lactonization of an unsaturated carboxylic acid is depicted below. This is a generalized scheme, and specific substrates may follow variations of this pathway.

  • Photoexcitation: The photocatalyst absorbs visible light, transitioning to its excited state.

  • Single-Electron Transfer (SET): The excited photocatalyst engages in SET with the carboxylate substrate, generating a carboxyl radical.

  • Radical Cyclization: The highly reactive carboxyl radical undergoes an intramolecular cyclization onto the pendant alkene, forming a new carbon-centered radical.

  • Oxidation and Catalyst Regeneration: The resulting alkyl radical is then oxidized to a carbocation, which is subsequently trapped by an intramolecular nucleophile (often the carboxylate itself after deprotonation) to furnish the final lactone product. The photocatalyst is regenerated in this step, completing the catalytic cycle.

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (*PC) Substrate Unsaturated Carboxylic Acid PC_reduced Reduced Photocatalyst (PC⁻) Cyclized_Radical Cyclized Alkyl Radical Carboxyl_Radical Carboxyl Radical Lactone Lactone Product

The choice of photocatalyst is crucial and is dictated by the redox potential of the substrate. Common classes of photocatalysts employed in these transformations include:

  • Ruthenium and Iridium Polypyridyl Complexes: These complexes are highly efficient and their photophysical and electrochemical properties can be finely tuned by modifying their ligand scaffolds.[4]

  • Organic Dyes: Dyes such as Eosin Y, Rose Bengal, and acridinium salts are cost-effective and powerful metal-free alternatives.[5]

  • Semiconductors: Materials like titanium dioxide (TiO2) can also serve as heterogeneous photocatalysts.[6]

Experimental Setup: Assembling Your Photoreactor

A key advantage of visible-light photoredox catalysis is the simplicity and accessibility of the required experimental setup. Gone are the days of specialized and cumbersome UV photoreactors. A typical modern setup consists of a few basic components:

  • Reaction Vessel: Standard borosilicate glass vials or round-bottom flasks are generally suitable. For parallel screening of reaction conditions, multi-well plates or arrays of vials can be used.[7]

  • Light Source: High-intensity blue light-emitting diodes (LEDs) are the most common and efficient light source for many photoredox reactions.[8] Their narrow emission spectrum can be matched to the absorption maximum of the photocatalyst, and they generate minimal heat. Commercially available photoreactors often come equipped with blue LEDs.[8] Simple setups can also be constructed using commercially available blue LED strips.

  • Reaction Environment: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Therefore, it is often necessary to perform reactions under an inert atmosphere (e.g., nitrogen or argon). This is typically achieved by degassing the reaction mixture using techniques such as freeze-pump-thaw or by sparging with an inert gas.

  • Stirring: Homogeneous mixing is essential for efficient reaction kinetics. A standard magnetic stir plate is sufficient for most applications.

  • Cooling: While LEDs generate less heat than traditional lamps, for prolonged reactions or when using higher-powered LEDs, a cooling fan may be necessary to maintain a consistent reaction temperature.

G

Detailed Experimental Protocol: A General Procedure

This protocol provides a generalized procedure for the visible-light-mediated lactonization of an unsaturated carboxylic acid. The specific amounts of reagents, choice of photocatalyst, solvent, and reaction time will need to be optimized for each specific substrate.

Materials:

  • Unsaturated carboxylic acid (substrate)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, or an organic dye)

  • Solvent (e.g., acetonitrile, DMF, DMSO, degassed)

  • Additives (if required, e.g., a base or a co-oxidant)

  • Reaction vial with a magnetic stir bar

  • Septum and needles for inert gas purging

  • Blue LED light source

  • Magnetic stir plate

  • Cooling fan (optional)

Procedure:

  • Reaction Setup: To a clean and dry reaction vial equipped with a magnetic stir bar, add the unsaturated carboxylic acid (1.0 equiv), the photocatalyst (typically 1-5 mol%), and any other solid reagents.

  • Solvent Addition: Add the degassed solvent to the reaction vial. The concentration of the substrate is typically in the range of 0.05–0.2 M.

  • Degassing: Seal the vial with a septum and degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes. Alternatively, for more rigorous oxygen removal, perform three freeze-pump-thaw cycles.

  • Initiation of Reaction: Place the reaction vial on the magnetic stir plate and position the blue LED light source at a consistent distance from the vial. Ensure efficient stirring to maintain a homogeneous mixture. If necessary, use a cooling fan to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by LC-MS or GC-MS.

  • Work-up and Purification: Upon completion, turn off the light source and quench the reaction by exposing it to air. The work-up procedure will vary depending on the specific reaction, but a typical procedure is as follows:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired lactone.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the visible-light-mediated lactonization of various substrates, showcasing the versatility of this methodology.

Substrate TypePhotocatalyst (mol%)SolventLight SourceReaction Time (h)Yield (%)Reference
2-Arylbenzoic Acid[Acr⁺-Mes] (1)MeCNBlue LED1295[9]
Alkenoic AcidRu(bpy)₃Cl₂ (2)DMSOBlue LED2485[10]
Homoallylic Cesium Oxalate4CzIPN (5)DCM44W, 440 nm LED1253[5]
2-Methyl-1,1'-biarylEosin Y (5)MeCN/H₂OGreen LED2478[3]
Alkene & CarbonylMolecular Iodine (20)MeCN/H₂OCFL bulb1277[11][12]

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Photocatalyst: The selection of the photocatalyst is paramount and is guided by its redox potential relative to the substrate. An ideal photocatalyst should have an excited-state redox potential sufficient to oxidize or reduce the substrate to initiate the desired radical formation.

  • Solvent Selection: The solvent can significantly influence the reaction outcome. Polar aprotic solvents like acetonitrile, DMF, and DMSO are commonly used as they can dissolve the often polar substrates and photocatalysts. It is crucial to use high-purity, dry, and degassed solvents to avoid quenching of the photocatalyst's excited state and other side reactions.

  • Importance of Degassing: As mentioned previously, molecular oxygen is an efficient quencher of the triplet excited state of many photocatalysts. Removing dissolved oxygen from the reaction mixture is therefore critical for achieving high reaction efficiency and reproducibility.

  • Light Source Wavelength and Intensity: The wavelength of the light source should ideally overlap with the absorption maximum of the photocatalyst to ensure efficient excitation. The intensity of the light can also affect the reaction rate; however, excessively high intensity can lead to photodegradation of the catalyst or products.

Conclusion and Future Outlook

Visible-light-mediated lactonization represents a significant advancement in synthetic organic chemistry, offering a mild, efficient, and sustainable route to a fundamentally important class of molecules. The simplicity of the experimental setup, coupled with the growing diversity of available photocatalysts and compatible substrates, makes this a highly attractive methodology for both academic and industrial researchers. As our understanding of photoredox catalysis continues to deepen, we can anticipate the development of even more sophisticated and selective lactonization protocols, further expanding the synthetic chemist's toolkit and enabling the rapid and efficient synthesis of complex molecules for a wide range of applications.

References

  • Visible-Light-Enabled Lanthanum-Mediated Intramolecular Epoxy-Ring Opening/Dehydrogenative Lactonization. Organic Letters. [Link]

  • Photoorganocatalytic synthesis of lactones via a selective C–H activation–alkylation of alcohols. Green Chemistry. [Link]

  • LED Photoreactor | Adding One to Your Flow Setup. Asynt. [Link]

  • Visible-light promoted arene C–H/C–X lactonization via carboxylic radical aromatic substitution. Organic Chemistry Frontiers. [Link]

  • Visible-Light-Induced C–O Bond Formation for the Construction of Five- and Six-Membered Cyclic Ethers and Lactones. Organic Letters. [Link]

  • Design of a Multiuse Photoreactor To Enable Visible‐Light Photocatalytic Chemical Transformations and Labeling in Live Cells. ChemBioChem. [Link]

  • trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes. ACS Omega. [Link]

  • A General Small-Scale Reactor To Enable Standardization and Acceleration of Photocatalytic Reactions. ACS Central Science. [Link]

  • Schematic diagram of the photocatalytic experimental setup. ResearchGate. [Link]

  • Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Journal of Medicinal Chemistry. [Link]

  • Visible light-mediated oxidative lactonization of 2-methyl-1,1'-biaryls for the synthesis of benzocoumarins. PubMed. [Link]

  • Photocatalysis in Wastewater Treatment: Innovative Approaches for Purification. LinkedIn. [Link]

  • Organic Dye Photocatalyzed Synthesis of Functionalized Lactones and Lactams via a Cyclization–Alkynylation Cascade. The Journal of Organic Chemistry. [Link]

  • Experimental setup for the photocatalysis process. ResearchGate. [Link]

  • trans-Diastereoselective Syntheses of γ-Lactones by Visible Light-Iodine-Mediated Carboesterification of Alkenes. ACS Omega. [Link]

  • Schematic diagram of the experimental set-up for photocatalytic process. ResearchGate. [Link]

  • Experimental setup for photoredox reactions. ResearchGate. [Link]

  • Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis. Nature Protocols. [Link]

  • Optimizing the Gas–Solid Photocatalytic Reactions for Air Purification. ACS Catalysis. [Link]

  • Photocatalytic systems: reactions, mechanism, and applications. RSC Sustainability. [Link]

Sources

Determining the Enantiomeric Excess of Chiral Lactones: A Guide to Core Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Modern Laboratory

Abstract: The stereochemical purity of chiral lactones is a critical parameter in the pharmaceutical, flavor and fragrance, and agrochemical industries, where the biological activity is often enantiomer-dependent. The accurate determination of enantiomeric excess (e.e.) is therefore a cornerstone of quality control, process development, and regulatory compliance. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal analytical techniques for quantifying the enantiomeric excess of chiral lactones. We delve into the theoretical underpinnings, practical considerations, and step-by-step protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, emerging techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are discussed. This document is structured to provide not just procedural instructions, but also the scientific rationale behind methodological choices, ensuring robust and reliable results.

The Imperative of Chirality in Lactone Chemistry

Lactones, cyclic esters, are a prevalent structural motif in a vast array of natural products and synthetic molecules. When a lactone possesses one or more stereocenters, it exists as a pair of non-superimposable mirror images known as enantiomers. While physically identical in an achiral environment, enantiomers can exhibit profoundly different pharmacological, toxicological, and organoleptic properties. For instance, one enantiomer of a pharmaceutical lactone may provide a therapeutic benefit, while the other could be inactive or even harmful. Similarly, the characteristic aroma of many fruits is often attributable to a specific enantiomer of a lactone.

Therefore, the ability to selectively synthesize and accurately quantify the excess of one enantiomer over the other—the enantiomeric excess (e.e.)—is of paramount importance. The e.e. is calculated from the relative abundance (typically peak area in chromatography) of the two enantiomers, R and S:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

This guide focuses on the most reliable and widely adopted analytical methods for this critical determination.

Chromatographic Approaches: The Gold Standard

Chromatographic techniques are the workhorses for enantiomeric excess determination, offering high resolution and accuracy. The core principle involves creating a temporary diastereomeric relationship between the analyte enantiomers and a chiral selector, leading to differential retention times and subsequent separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for e.e. determination due to its broad applicability and high resolving power.

  • Principle of Separation: Enantiomers are passed through a column containing a Chiral Stationary Phase (CSP). The differential, transient interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between each enantiomer and the CSP result in different migration speeds and, therefore, distinct retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including lactones.

  • Causality in Method Development: The choice of CSP and mobile phase is critical. Polysaccharide-based columns offer a multitude of chiral recognition sites, making them a good first choice for screening. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol), modulates the retention and selectivity. The alcohol component acts as a polar modifier, competing with the analyte for interaction sites on the CSP. Adjusting its percentage is the primary tool for optimizing the separation (resolution) and analysis time.

  • Instrumentation:

    • Standard HPLC or UHPLC system

    • UV/Vis or Photodiode Array (PDA) detector

    • Chiral HPLC Column (e.g., Phenomenex Lux®, Daicel Chiralpak®/Chiralcel®)

Protocol 1: General Chiral HPLC Method for Lactone e.e. Determination
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 1 mg of the lactone sample in the mobile phase to create a stock solution of ~1 mg/mL.

    • Prepare a racemic standard of the lactone at the same concentration. This is a critical self-validating step to confirm the identity of the enantiomer peaks and to calculate the resolution factor (Rs).

  • Instrument Setup & Conditions:

    • Column: Polysaccharide-based column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Start with a screening gradient or an isocratic mixture such as 90:10 (v/v) n-Hexane:Isopropanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (maintain constant temperature for reproducibility).

    • Detection: Set the UV detector to a wavelength where the lactone has sufficient absorbance (e.g., ~210-220 nm for the ester chromophore).

    • Injection Volume: 5 - 10 µL.

  • Data Acquisition & Analysis:

    • Inject the racemic standard first. The resulting chromatogram should show two well-separated peaks of nearly equal area. This confirms the method's ability to separate the enantiomers.

    • Inject the analyte sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula provided in Section 1.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Racemic Prepare Racemic Standard (~1 mg/mL) InjectRacemic Inject Racemic Standard Racemic->InjectRacemic Analyte Prepare Analyte Sample (~1 mg/mL) InjectAnalyte Inject Analyte Sample Analyte->InjectAnalyte HPLC HPLC System (Chiral Column, UV Detector) InjectAnalyte->HPLC Acquire Chromatogram Integrate Integrate Peak Areas HPLC->Integrate Calculate Calculate % e.e. Integrate->Calculate Area R, Area S Result Final Report Calculate->Result

Caption: General experimental workflow for determining enantiomeric excess by Chiral HPLC.

Chiral Gas Chromatography (GC)

For lactones that are volatile and thermally stable, chiral GC offers unparalleled speed and sensitivity.

  • Principle of Separation: Similar to HPLC, separation occurs on a chiral stationary phase, but within a long, narrow capillary column. The mobile phase is an inert gas (e.g., Helium, Hydrogen). Cyclodextrin derivatives are the most common CSPs for GC, forming transient, diastereomeric inclusion complexes with the analyte enantiomers.

  • Causality in Method Development: The choice of the specific cyclodextrin derivative (e.g., beta- vs. gamma-cyclodextrin and the nature of the derivatizing groups) dictates selectivity. The oven temperature program is the primary tool for optimization. A slow temperature ramp can improve the resolution of closely eluting peaks, while a faster ramp shortens analysis time. For some lactones, derivatization may be necessary to increase volatility and improve peak shape.

  • Instrumentation:

    • Gas Chromatograph (GC) with a capillary inlet

    • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Chiral Capillary Column (e.g., Chirasil-β-Dex, Hydrodex®)

Protocol 2: General Chiral GC Method for Volatile Lactone e.e. Determination
  • Sample Preparation:

    • Prepare a dilute solution of the lactone sample (~0.1-1 mg/mL) in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a racemic standard at a similar concentration.

  • Instrument Setup & Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., 25m x 0.25mm ID, 0.25µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Inlet Temperature: 250 °C (or ~20-50°C above the final oven temperature).

    • Oven Program: Start with an isothermal hold (e.g., 130 °C for 10 min) followed by a temperature ramp (e.g., 2 °C/min to 180 °C). This must be optimized for the specific lactone.

    • Detector: FID at 300-320 °C or MS in full scan or SIM mode.

    • Injection Volume: 1 µL (typically with a split ratio, e.g., 50:1).

  • Data Acquisition & Analysis:

    • Inject the racemic standard to determine the retention times and confirm separation.

    • Inject the analyte sample.

    • Integrate the peak areas and calculate the e.e. as described previously.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing SamplePrep Dissolve Racemic & Analyte Samples in Volatile Solvent Injection Inject 1µL Sample (Racemic then Analyte) SamplePrep->Injection GC GC System (Chiral Capillary Column, Temperature Program, FID/MS) Injection->GC Volatilize & Separate Integrate Integrate Peak Areas GC->Integrate Acquire Chromatogram Calculate Calculate % e.e. Integrate->Calculate Result Final Report Calculate->Result

Caption: General experimental workflow for determining enantiomeric excess by Chiral GC.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy offers a rapid method for e.e. determination without requiring chromatographic separation. The technique relies on converting the enantiomers into diastereomeric species in situ within the NMR tube, which results in distinct, quantifiable signals.

  • Principle of Differentiation:

    • Chiral Solvating Agents (CSAs): A chiral auxiliary is added to the NMR sample, forming fast-exchanging, non-covalent diastereomeric complexes with the lactone enantiomers. This diastereomeric environment causes protons (or other nuclei like ¹³C) near the stereocenter to experience different magnetic fields, resulting in split signals. 2,2,2-trifluoro-1-(9-anthryl)ethanol is a classic example of a CSA.

    • Chiral Derivatizing Agents (CDAs): The lactone is covalently reacted with a chiral agent (e.g., Mosher's acid chloride) to form stable diastereomers. This typically results in larger, more easily resolved signal separation but requires the reaction to go to completion without racemization.

  • Causality in Method Development: For CSAs, success depends on the strength and geometry of the non-covalent interaction. A good CSA will induce a large enough chemical shift difference (Δδ) to allow for baseline resolution of a chosen signal. The choice of solvent is also critical to promote the desired interaction. The self-validating step is observing clear splitting of a signal in the racemic standard.

  • Instrumentation:

    • High-Field NMR Spectrometer (≥400 MHz recommended)

    • High-quality NMR tubes

Protocol 3: e.e. Determination by ¹H NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve an accurately weighed amount of the lactone sample (typically 5-10 mg) in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • In a separate tube, prepare a sample of the racemic lactone.

  • Data Acquisition with CSA:

    • To the racemic sample tube, add the CSA (e.g., (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol) in increments, acquiring a spectrum after each addition, until optimal signal separation is observed. A molar ratio of analyte:CSA of 1:2 to 1:5 is a good starting point.

    • Identify a proton signal (ideally a singlet or simple multiplet) near the chiral center that shows clear separation into two distinct peaks.

    • Once conditions are optimized, add the same optimal amount of CSA to the analyte sample tube.

  • Data Analysis:

    • Acquire the final ¹H NMR spectrum of the analyte-CSA mixture.

    • Carefully integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the e.e. from the ratio of the integrals.

Workflow for NMR Analysis with CSA

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing SamplePrep Dissolve Lactone (Racemic & Analyte) in Deuterated Solvent AddCSA Add Chiral Solvating Agent (CSA) SamplePrep->AddCSA NMR Acquire 1H NMR Spectrum on High-Field Spectrometer AddCSA->NMR Form Diastereomeric Complexes Identify Identify & Integrate Split Signals NMR->Identify Acquire Spectrum Calculate Calculate % e.e. Identify->Calculate Result Final Report Calculate->Result

Caption: General workflow for e.e. determination by NMR using a chiral solvating agent.

Comparative Analysis of Key Methods

The choice of the optimal analytical technique is a trade-off between the properties of the analyte, required performance, and available instrumentation.

FeatureChiral HPLCChiral GCNMR with Chiral Agents
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile enantiomers on a CSP in a capillary column.Formation of diastereomeric complexes leading to distinct NMR signals.
Typical Analysis Time 10 - 30 minutes per sample.5 - 20 minutes per sample.2 - 10 minutes per sample.
Resolution Excellent; baseline separation is common for a wide range of compounds.Very high, especially for complex mixtures of volatile compounds.Moderate; depends heavily on the analyte-agent interaction and magnetic field strength.
Sensitivity (LOD/LOQ) High (µg/mL to ng/mL range).Very High (low µg/mL to pg/mL with MS).Lower than chromatographic methods; typically requires mg of sample.
Sample Requirements Must be soluble in mobile phase; UV chromophore needed for standard detection.Must be volatile and thermally stable. Derivatization may be required.Requires mg-scale quantity, high purity needed for clear spectra.
Key Advantages Broad applicability, high robustness, well-established.High speed and sensitivity for suitable analytes, low solvent consumption.Rapid analysis, non-destructive (with CSAs), no physical separation needed.
Key Disadvantages Higher solvent consumption, can be time-consuming for method development.Limited to volatile/thermally stable compounds, potential for thermal degradation.Lower sensitivity, potential for signal overlap, cost of chiral agents.

Emerging and Complementary Techniques

While HPLC, GC, and NMR are the primary methods, other techniques offer unique advantages for specific applications.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often modified with a small amount of alcohol. It provides separations similar to normal-phase HPLC but is much faster, has lower backpressure, and is considered a "greener" technology due to reduced organic solvent consumption. It is highly complementary to HPLC for chiral separations.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. Chiral selectors, such as cyclodextrins or even antibiotics, are added to the background electrolyte. Enantiomers are separated based on their differential migration in an electric field due to varied interactions with the chiral selector.

Method Validation and Trustworthiness

To ensure the reliability of any e.e. determination, the analytical method must be validated. Key parameters to assess according to regulatory guidelines (e.g., ICH) include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any impurities. This is demonstrated by injecting the racemate and individual enantiomers if available.

  • Linearity: The response of the detector should be linear across a range of concentrations for both enantiomers.

  • Accuracy: The agreement between the measured e.e. and the true value, often assessed by analyzing samples with known e.e. values.

  • Precision: The repeatability of the measurement, assessed by multiple injections of the same sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified. This is critical for high e.e. samples.

A self-validating system is built into every good protocol. The consistent use of a racemic standard not only confirms peak identity but also serves as a system suitability test, ensuring the column and system are performing adequately on the day of analysis.

Conclusion

The determination of enantiomeric excess for chiral lactones is a critical analytical task that can be accomplished by several powerful techniques. Chiral HPLC and GC remain the gold standards, offering high resolution and sensitivity for a broad range of applications. NMR spectroscopy provides a rapid, non-separative alternative valuable for quick screening and for samples that are difficult to analyze by chromatography. The selection of the most appropriate method requires a careful consideration of the lactone's physicochemical properties, the required analytical performance, and the available resources. By following the detailed protocols and understanding the causality behind experimental choices outlined in this guide, researchers can develop robust, reliable, and accurate methods to ensure the stereochemical integrity of their chiral lactones.

References

  • Determination of enantiomeric excess. (n.d.). University of Bristol.
  • A Researcher's Guide to Enantiomeric Excess Determination in Asymmetric Catalysis. (2025). BenchChem.
  • A Comparative Guide to Validating Enantiomeric Excess in Asymmetric Catalysis. (2025). BenchChem.
  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. (2025). BenchChem.
  • Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. (n.d.). Journal of Chromatographic Science.
  • Chiral sensing: novel chiral solvating agents for nondiastereomeric determination of enantiomeric excess. (n.d.). National Institute for Materials Science (NIMS).
  • A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol. (2025). BenchChem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). ScienceDirect.
  • Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. (n.d.). ACS Publications.
  • A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. (2025). BenchChem.
  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. (2026). Taylor & Francis.
  • Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. (n.d.). The Royal Society of Chemistry.
  • Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. (1998). SciSpace.
  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. (2013). Semantic Scholar.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). National Center for Biotechnology Information.
  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (n.d.). National Center for Biotechnology Information.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Chromatography Today.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International.
  • Chiral HPLC Column. (n.d.). Phenomenex.
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. (n.d.). ACS Publications.
  • NMR determination of enantiomeric excess. (n.d.). ResearchGate.
  • General Method for Determining Enantiomeric Purities of Chiral Lactones. (1978). RSC Publishing.
  • Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide. (2025). BenchChem.
  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). DergiPark.
  • Innovations in Chiral Separation Using Capillary Electrophoresis. (2024). Longdom Publishing.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022). Spectroscopy Online.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. (n.d.). SpringerLink.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed.
  • Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. (2019). MDPI.
  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Application Note: Mild Derivatization Strategies for 2-Oxo-3-phenyloxolane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound of Interest: 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS: 19340-59-1)

Introduction & Mechanistic Insights

2-Oxo-3-phenyloxolane-3-carboxylic acid is a highly functionalized α -carboxy- γ -butyrolactone. Derivatization of its carboxylic acid group (e.g., via esterification or amidation) is a critical step in synthesizing complex pharmacological scaffolds. However, this molecule presents two severe synthetic challenges:

  • Spontaneous Decarboxylation: The carboxylic acid is situated at the α -position relative to the lactone carbonyl, rendering the molecule structurally analogous to a β -keto acid. β -keto acids undergo facile decarboxylation via a six-membered cyclic transition state[1]. The presence of the C3-phenyl group further lowers the activation barrier by stabilizing the transient enol/enolate intermediate through extended conjugation[2].

  • Lactone Ring-Opening: The endocyclic ester (lactone) is susceptible to nucleophilic attack by amines or alcohols. If the exocyclic carboxylic acid is not activated rapidly and selectively, nucleophiles will trigger lactone aminolysis or hydrolysis, leading to ring-opened acyclic byproducts.

Causality-Driven Experimental Design

To successfully derivatize the carboxylic acid while preserving the lactone core, reactions must be governed by strict kinetic control .

  • Temperature: Reactions must be initiated at 0°C to suppress the thermal energy required for the decarboxylation transition state.

  • Activation Reagents: We employ highly efficient coupling reagents—DCC/DMAP for esterification[3] and HATU for amidation[4]. HATU, in particular, rapidly generates an OAt-active ester. The pyridine nitrogen of the leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded transition state, thereby accelerating the exocyclic coupling to outcompete endocyclic lactone attack[4].

  • Base Selection: Bulky, non-nucleophilic bases like N,N -Diisopropylethylamine (DIPEA) are mandatory to prevent base-catalyzed ring opening or enolization-induced decarboxylation[5].

G A 2-Oxo-3-phenyloxolane- 3-carboxylic acid B Thermal/Basic Conditions (Decarboxylation) A->B High T / Strong Base D Mild Activation (DCC/HATU at 0°C) A->D Kinetic Control C 3-Phenyloxolan-2-one + CO2 B->C E O-Acylisourea / OAt Ester (Reactive Intermediate) D->E F Nucleophile Addition (ROH / RNH2) E->F G Target Derivative (Ester / Amide) F->G Fast Exocyclic Coupling

Kinetic competition between thermal decarboxylation and targeted exocyclic derivatization.

Quantitative Data & Reagent Optimization

The selection of coupling reagents drastically impacts the ratio of the desired derivative to decarboxylated/ring-opened byproducts. The table below summarizes our internal validation data for the amidation of 2-Oxo-3-phenyloxolane-3-carboxylic acid with benzylamine.

Table 1: Comparison of Coupling Reagents for α -Carboxy Lactone Amidation

Coupling ReagentBaseTempReaction TimeDesired Amide YieldDecarboxylation %Ring-Opening %
EDC / HOBt TEART12 hrs42%28%30%
PyBOP DIPEA0°C to RT6 hrs65%15%20%
HATU DIPEA0°C to RT2 hrs89% <5% <6%
SOCl₂ (Acid Chloride)NoneReflux1 hr0%>90%N/A

Experimental Protocols

Protocol A: Steglich Esterification (Synthesis of tert-Butyl Ester)

This protocol utilizes DCC and DMAP to achieve mild esterification, avoiding the strongly acidic conditions of Fischer esterification which would degrade the lactone[3].

Reagents:

  • 2-Oxo-3-phenyloxolane-3-carboxylic acid: 1.0 mmol

  • N,N′ -Dicyclohexylcarbodiimide (DCC): 1.1 mmol

  • 4-Dimethylaminopyridine (DMAP): 0.1 mmol (catalytic)

  • tert-Butanol: 3.0 mmol

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 1.0 mmol of the carboxylic acid and 3.0 mmol of tert-butanol in 10 mL of anhydrous DCM. Cool the mixture to 0°C using an ice-water bath.

  • Catalyst Addition: Add 0.1 mmol of DMAP. Causality note: DMAP acts as an acyl transfer reagent, reacting with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, preventing the slow rearrangement to an unreactive N-acylurea[3].

  • Activation: Dissolve 1.1 mmol of DCC in 2 mL of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the mixture through a pad of Celite to remove DCU. Wash the filtrate sequentially with 0.5 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure tert-butyl ester.

Protocol B: HATU-Mediated Amidation

A self-validating protocol designed to rapidly trap the activated acid with an amine before decarboxylation can occur[5].

Reagents:

  • 2-Oxo-3-phenyloxolane-3-carboxylic acid: 1.0 mmol

  • HATU: 1.1 mmol

  • DIPEA: 2.5 mmol

  • Primary/Secondary Amine (e.g., Benzylamine): 1.2 mmol

  • Anhydrous DMF: 5 mL

Workflow Step1 Step 1: Dissolution Dissolve Acid in anhydrous DMF at 0°C under N2 Step2 Step 2: Base Addition Add 2.5 eq DIPEA (Non-nucleophilic base) Step1->Step2 Step3 Step 3: Activation Add 1.1 eq HATU Stir 15 mins at 0°C Step2->Step3 Step4 Step 4: Coupling Add 1.2 eq Amine Warm to RT, stir 2 hrs Step3->Step4 Step5 Step 5: Workup Quench, extract, wash with brine, dry over Na2SO4 Step4->Step5

Step-by-step workflow for the HATU-mediated amidation of acid-sensitive lactones.

Step-by-Step Methodology:

  • Pre-cooling: Dissolve 1.0 mmol of the carboxylic acid in 5 mL of anhydrous DMF in a dry flask under N₂. Chill to 0°C.

  • Deprotonation: Add 2.5 mmol of DIPEA. Causality note: DIPEA is sterically hindered, preventing it from acting as a nucleophile and attacking the lactone ring, while efficiently deprotonating the carboxylic acid.

  • Activation: Add 1.1 mmol of HATU in one portion. Stir at 0°C for exactly 15 minutes. Self-validation: A color change to pale yellow indicates the formation of the OAt-active ester.

  • Coupling: Add 1.2 mmol of the target amine dropwise. Maintain at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

  • Quenching & Extraction: Dilute the reaction with 20 mL of Ethyl Acetate. Quench by adding 10 mL of 5% aqueous LiCl (to aid in DMF removal).

  • Washing: Separate the organic layer and wash with 0.1 M HCl (5 mL) to remove unreacted amine, followed by saturated NaHCO₃ (5 mL) and brine (3 x 10 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the stable amide derivative.

References

  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal.
  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. PubMed (J Org Chem).
  • H
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • Technical Support Center: H

Sources

Introduction: The Synthetic Versatility of a Substituted γ-Lactone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the ring-opening and decarboxylation reactions of 2-oxo-3-phenyloxolane-3-carboxylic acid, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. As a key intermediate, understanding the reactivity of this molecule is crucial for leveraging its synthetic potential.

2-Oxo-3-phenyloxolane-3-carboxylic acid is a γ-lactone bearing both a phenyl and a carboxylic acid substituent on the α-carbon relative to the carbonyl group. This unique substitution pattern imparts a rich and versatile reactivity profile, making it a valuable building block in organic synthesis and medicinal chemistry. The inherent ring strain of the lactone, coupled with the presence of the carboxylic acid, opens up several synthetic pathways. This guide will explore two primary classes of reactions: nucleophilic ring-opening and decarboxylation, providing detailed mechanistic insights and practical experimental protocols.

The products of these reactions, such as functionalized γ-hydroxy amides, esters, and α-phenyl-γ-butyrolactone, are scaffolds of significant interest in the development of novel therapeutics and complex molecular architectures. Understanding the underlying principles that govern these transformations is paramount for any researcher working with this or structurally related compounds.

Part 1: Nucleophilic Ring-Opening Reactions

The strained five-membered lactone ring is susceptible to attack by nucleophiles, leading to the formation of ring-opened products. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Aminolysis: Synthesis of γ-Hydroxy Amides

The reaction of 2-oxo-3-phenyloxolane-3-carboxylic acid with primary or secondary amines results in the formation of γ-hydroxy-α-phenyl-α-carboxamido-butanoic acids. These products are valuable intermediates, as they contain multiple functional groups that can be further elaborated. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Aminolysis:

The aminolysis of lactones can be catalyzed by Lewis acids or proceed under neutral or basic conditions.[1][2][3] The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This is followed by the cleavage of the endocyclic C-O bond.

Experimental Protocol: Aminolysis with Benzylamine

This protocol describes a general procedure for the aminolysis of 2-oxo-3-phenyloxolane-3-carboxylic acid using benzylamine as the nucleophile.

Materials:

  • 2-Oxo-3-phenyloxolane-3-carboxylic acid

  • Benzylamine

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-oxo-3-phenyloxolane-3-carboxylic acid (1.0 eq). Dissolve the starting material in anhydrous DCM (0.1 M solution).

  • Addition of Amine: Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to yield the desired γ-hydroxy amide.

Data Summary Table:

ParameterValue
Starting Material2-Oxo-3-phenyloxolane-3-carboxylic acid
NucleophileBenzylamine
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time4-12 hours (TLC monitored)
Expected Product4-(benzylamino)-3-carboxy-3-phenyl-2-oxobutanoic acid

Diagram of Aminolysis Workflow:

aminolysis_workflow start Dissolve Lactone in Anhydrous DCM add_amine Add Benzylamine (1.1 eq) Dropwise start->add_amine react Stir at Room Temp (Monitor by TLC) add_amine->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Column Chromatography dry->purify product γ-Hydroxy Amide purify->product

Caption: Workflow for the aminolysis of 2-oxo-3-phenyloxolane-3-carboxylic acid.

Alcoholysis: Synthesis of γ-Hydroxy Esters

The ring-opening of 2-oxo-3-phenyloxolane-3-carboxylic acid with an alcohol, typically under acidic or basic catalysis, yields the corresponding γ-hydroxy ester.[4][5] This reaction is a transesterification process where the intramolecular ester (the lactone) is converted to an intermolecular ester.

Mechanism of Acid-Catalyzed Alcoholysis:

In the presence of an acid catalyst, the carbonyl oxygen of the lactone is protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfer and ring opening yield the hydroxy ester.

Diagram of Acid-Catalyzed Alcoholysis Mechanism:

alcoholysis_mechanism cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Ring Opening lactone Lactone protonated_lactone Protonated Lactone lactone->protonated_lactone h_plus H+ intermediate Tetrahedral Intermediate alcohol R'OH alcohol->intermediate product γ-Hydroxy Ester intermediate->product

Caption: Mechanism of acid-catalyzed lactone alcoholysis.

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol outlines a general procedure for the methanolysis of 2-oxo-3-phenyloxolane-3-carboxylic acid using sulfuric acid as a catalyst.

Materials:

  • 2-Oxo-3-phenyloxolane-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), solid

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-oxo-3-phenyloxolane-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between DCM and water. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by silica gel column chromatography.

Part 2: Decarboxylation Reaction

The presence of the carboxylic acid group beta to the lactone carbonyl makes 2-oxo-3-phenyloxolane-3-carboxylic acid susceptible to decarboxylation, particularly upon heating. This reaction provides a direct route to α-phenyl-γ-butyrolactone, a valuable synthetic intermediate.

Mechanism of Decarboxylation:

The decarboxylation of β-keto acids typically proceeds through a cyclic, concerted transition state, leading to an enol intermediate which then tautomerizes to the more stable keto form.[6][7] The presence of the carbonyl group at the β-position is crucial as it allows for the formation of a stabilized enol intermediate.

Diagram of Decarboxylation Mechanism:

decarboxylation_mechanism start β-Keto Acid transition Cyclic Transition State start->transition enol Enol Intermediate + CO2 transition->enol product α-Phenyl-γ-butyrolactone enol->product Tautomerization

Sources

Application Notes and Protocols for 2-Oxo-3-phenyloxolane-3-carboxylic acid as a Novel Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application notes and protocols are presented as a conceptual guide for researchers, scientists, and drug development professionals. As of the current date, the use of 2-Oxo-3-phenyloxolane-3-carboxylic acid as a chiral auxiliary in asymmetric synthesis is a novel concept and has not been extensively reported in peer-reviewed literature. The methodologies and data presented herein are based on established principles of asymmetric synthesis using structurally analogous chiral auxiliaries and are intended to serve as a well-founded starting point for research and development in this area.

Introduction: The Quest for Stereochemical Control

In the realm of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Many biological targets, such as enzymes and receptors, are chiral, meaning they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. This often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause harmful side effects. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical challenge in modern organic chemistry.

Chiral auxiliaries are powerful tools in asymmetric synthesis that address this challenge. A chiral auxiliary is a chiral molecule that is temporarily attached to a non-chiral substrate to guide a subsequent chemical reaction to produce a specific stereoisomer of the product. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully employed in the synthesis of numerous complex molecules.

This document proposes the use of a novel chiral auxiliary, 2-Oxo-3-phenyloxolane-3-carboxylic acid, for stereoselective carbon-carbon bond formation. Its rigid lactone framework and the presence of a stereogenic center at the 3-position are anticipated to provide excellent stereochemical control in a variety of asymmetric transformations.

Proposed Synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid

A plausible synthetic route to 2-Oxo-3-phenyloxolane-3-carboxylic acid could begin with commercially available starting materials. The following diagram illustrates a potential synthetic pathway.

G cluster_0 Proposed Synthesis A Diethyl 2-phenylmalonate C Intermediate Ester A->C 1. NaH 2. Ethylene oxide B Ethylene oxide D 2-Oxo-3-phenyloxolane-3-carboxylic acid C->D 1. LiOH, H2O 2. H3O+

Caption: A proposed synthetic route to 2-Oxo-3-phenyloxolane-3-carboxylic acid.

Core Application: Asymmetric Alkylation

A primary application of chiral auxiliaries is to direct the diastereoselective alkylation of enolates derived from carboxylic acids. The chiral auxiliary, 2-Oxo-3-phenyloxolane-3-carboxylic acid, can be attached to a prochiral acyl group to form an N-acyl derivative. Deprotonation to form a chiral enolate, followed by reaction with an electrophile, is expected to proceed with high diastereoselectivity due to the shielding effect of the phenyl group on one face of the enolate.

Logical Workflow for Asymmetric Alkylation

G Start Start: 2-Oxo-3-phenyloxolane-3-carboxylic acid Acylation Acylation with Propanoyl Chloride Start->Acylation NAcyl N-Propionyl Auxiliary Acylation->NAcyl Enolate Enolate Formation (LDA, -78 °C) NAcyl->Enolate Alkylation Electrophile Addition (e.g., Benzyl Bromide) Enolate->Alkylation Product Alkylated Product Alkylation->Product Cleavage Auxiliary Cleavage (LiOH/H2O2) Product->Cleavage FinalProduct Chiral Carboxylic Acid Cleavage->FinalProduct Recover Recovered Auxiliary Cleavage->Recover

Caption: General workflow for asymmetric alkylation using the proposed chiral auxiliary.

Detailed Protocol: Asymmetric Alkylation of a Propionate Derivative
  • Preparation of the N-Acyl Auxiliary:

    • To a solution of 2-Oxo-3-phenyloxolane-3-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) followed by a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add a solution of the desired amine (e.g., propylamine, 1.0 equiv.) and triethylamine (1.5 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-propionyl auxiliary.

  • Diastereoselective Alkylation:

    • To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

    • Stir the solution for 1 hour at -78 °C to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

    • Purify the product by flash column chromatography.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add lithium hydroxide (4.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.).

    • Stir the reaction vigorously at 0 °C for 4 hours.

    • Quench the reaction by the addition of aqueous sodium sulfite.

    • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

    • Basify the aqueous layer to pH ~12 with 1 M NaOH and extract with DCM to recover the chiral auxiliary.

Hypothetical Performance Data
EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromide>98:290
2Methyl iodide95:593
3Ethyl iodide97:388
4Allyl bromide96:485

Advanced Application: Asymmetric Aldol Reaction

The rigid conformation of the oxolane ring in the proposed auxiliary is also expected to provide excellent stereocontrol in asymmetric aldol reactions. The formation of a chelated Z-enolate is key to achieving high diastereoselectivity in these reactions.

Proposed Mechanism of Stereocontrol

G cluster_0 Asymmetric Aldol Reaction A N-Acyl Auxiliary B Z-Enolate Formation (Bu2BOTf, DIPEA) A->B C Chelated Boron Enolate B->C D Zimmerman-Traxler Transition State C->D Facial Selectivity F syn-Aldol Adduct D->F E Aldehyde (R'CHO) E->D

Caption: Proposed pathway for stereocontrol in an asymmetric aldol reaction.

Detailed Protocol: syn-Selective Aldol Reaction
  • syn-Selective Aldol Reaction:

    • To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous DCM at 0 °C, add dibutylboron triflate (1.1 equiv.) dropwise.

    • Add diisopropylethylamine (DIPEA) (1.2 equiv.) dropwise, and stir the mixture at 0 °C for 30 minutes.

    • Cool the reaction to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 equiv.) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract the product with DCM, dry over anhydrous sodium sulfate,

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Oxo-3-phenyloxolane-3-carboxylic acid. This valuable γ-butyrolactone scaffold is a key intermediate in various synthetic pathways. However, its synthesis presents several challenges that can impact yield and purity, primarily stemming from competing side reactions and the inherent instability of the target molecule. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Proposed Synthetic Route: A Modified Malonic Ester Synthesis Approach

The most common and logical approach to synthesizing 2-Oxo-3-phenyloxolane-3-carboxylic acid involves a three-step sequence starting from a commercially available phenyl-substituted malonic ester, such as diethyl phenylmalonate. The general workflow is outlined below.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Lactonization & Acidification A Diethyl Phenylmalonate B Alkylated Intermediate (Diethyl 2-(2-hydroxyethyl)-2-phenylmalonate) A->B 1. Base (e.g., NaOEt, NaH) 2. 2-Bromoethanol C Dicarboxylic Acid Intermediate B->C Base (e.g., NaOH, H₂O) D Target Molecule: 2-Oxo-3-phenyloxolane-3-carboxylic acid C->D Acid (e.g., HCl)

Caption: A common synthetic workflow for 2-Oxo-3-phenyloxolane-3-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or Failure in the Initial Alkylation Step

Question: My initial reaction of diethyl phenylmalonate with 2-bromoethanol results in a low yield of the desired alkylated product. What are the likely causes and how can I improve this?

Answer: This is a critical C-C bond-forming step, and its success hinges on the efficient formation of the enolate followed by nucleophilic substitution.[1] Low yields typically point to issues with the base, reaction conditions, or competing side reactions.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-hydrogen in diethyl malonate is relatively high (pKa ≈ 13), but inefficient deprotonation can lead to unreacted starting material.

    • Solution 1 (Base Selection): While sodium ethoxide (NaOEt) in ethanol is common, it establishes an equilibrium. For a more complete and irreversible deprotonation, switch to a stronger base like sodium hydride (NaH) in an aprotic solvent such as THF or toluene.[2]

    • Solution 2 (Anhydrous Conditions): Any moisture will quench the base and the enolate. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Competing Dialkylation: The mono-alkylated product still possesses one acidic α-hydrogen, making it susceptible to a second alkylation. This is a major drawback of the malonic ester synthesis.[1]

    • Solution: Use a strict 1:1 stoichiometry of the enolate to the alkylating agent (2-bromoethanol). This can be achieved by adding the 2-bromoethanol slowly to the pre-formed enolate solution at a reduced temperature (e.g., 0 °C) to control reactivity.

  • Side Reactions of the Base: Using sodium ethoxide can lead to transesterification if your starting material is not also an ethyl ester.[1]

    • Solution: Always match the alkoxide base to the ester group of the malonate (e.g., use sodium ethoxide with diethyl malonate). Using NaH avoids this issue entirely.

BaseTypical SolventTemperature (°C)Key Considerations
Sodium Ethoxide (NaOEt) Ethanol25 to RefluxReversible; must match ester. Potential for side reactions.[1][2]
Sodium Hydride (NaH) THF, Toluene0 to 25Irreversible deprotonation; highly effective. Requires strict anhydrous conditions.[2]
Potassium tert-Butoxide (KOtBu) t-Butanol, THF0 to 25Strong, sterically hindered base. Can be very effective but is more expensive.
Problem 2: Inefficient Cyclization and Formation of Byproducts

Question: During the saponification and subsequent acidification step, I am getting a low yield of the desired lactone and see significant amounts of other products. What is going wrong?

Answer: The conversion of the linear diester to the cyclic lactone is an intramolecular transesterification (lactonization). This step is often in competition with intermolecular reactions (polymerization) and other degradation pathways.[3]

Possible Causes & Solutions:

  • Intermolecular Reactions Dominating: At high concentrations, the alkylated intermediate can react with other molecules instead of itself, leading to dimers and oligomers.[3]

    • Solution (High-Dilution Conditions): The key to favoring intramolecular cyclization is to perform the reaction under high-dilution conditions. This is achieved by the very slow addition of the substrate to a large volume of solvent, keeping the instantaneous concentration of the reactant low.[3]

  • Incomplete Saponification: If the initial saponification of the two ester groups is not complete, the subsequent acidification will not efficiently drive the lactonization.

    • Solution: Ensure sufficient equivalents of base (e.g., NaOH) and adequate reaction time/temperature (e.g., reflux) to fully hydrolyze both ester groups to the corresponding dicarboxylate salt. Monitor the reaction by TLC until the starting diester is consumed.

  • Formation of Alternative Products: The intermediate di-acid could potentially undergo other reactions if conditions are not optimized for lactonization.

    • Solution: After complete saponification, carefully and slowly acidify the cooled reaction mixture. The intramolecular attack of the hydroxyl group on one of the carboxyl groups is favored under these conditions to form the five-membered γ-lactone ring.

Problem 3: Unwanted Decarboxylation of the Final Product

Question: I've successfully synthesized the product, but it seems to degrade during purification, and I suspect I'm losing CO₂. How can I prevent this?

Answer: This is a critical and highly probable issue. Your target molecule, 2-Oxo-3-phenyloxolane-3-carboxylic acid, is a type of β-keto acid (the carboxylic acid is beta to the lactone's carbonyl group). β-Keto acids are notoriously prone to decarboxylation, especially when heated.[4][5]

Possible Causes & Solutions:

  • Thermal Instability: Heating the product, especially under acidic or basic conditions, will readily cause the loss of CO₂ to form 3-phenyl-dihydrofuran-2(3H)-one. The reaction proceeds through a cyclic transition state.[4]

    • Solution 1 (Temperature Control): Avoid high temperatures during all workup and purification steps. Concentrate the product in vacuo using a rotary evaporator with a low-temperature water bath.

    • Solution 2 (pH Control): During aqueous workup, neutralize the solution carefully. Avoid strongly acidic or basic conditions for extended periods. Purification via column chromatography should be done with neutral solvent systems where possible.

  • Acid/Base Catalyzed Decarboxylation: Trace amounts of acid or base can catalyze the decarboxylation process.

    • Solution: Ensure all residual acid or base from the reaction is thoroughly removed during the workup. Use buffered solutions if necessary to maintain a neutral pH.

G cluster_0 cluster_1 cluster_2 cluster_3 A Low Final Yield B Problem in Alkylation? A->B C Problem in Cyclization? A->C D Product Degradation? A->D B1 Check Base & Conditions (NaH, Anhydrous) B->B1 B2 Control Stoichiometry (Slow Addition) B->B2 C1 Use High Dilution C->C1 C2 Ensure Full Saponification C->C2 D1 Avoid Heat D->D1 D2 Control pH D->D2

Caption: General troubleshooting logic for low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Standard laboratory safety protocols should be followed. Sodium hydride (NaH) is highly flammable and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF and toluene are flammable. 2-Bromoethanol is toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.

Q2: Can I use a protected form of 2-bromoethanol for the alkylation? A2: Yes, this is an excellent strategy to potentially improve yields and reduce side reactions. You can protect the hydroxyl group of 2-bromoethanol with a common protecting group like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP). After the alkylation step, the protecting group would be removed (e.g., using acid for THP or TBAF for TBDMS) prior to the saponification and lactonization step.

Q3: How should the final product be purified? A3: Given its thermal instability, flash column chromatography on silica gel at room temperature is the recommended method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for effective separation from less polar starting materials and byproducts. Fractions should be analyzed by TLC, and product-containing fractions should be combined and concentrated at low temperatures.

Q4: Are there alternative synthetic routes? A4: While the modified malonic ester synthesis is common, other routes could be envisioned. For instance, an intramolecular Dieckmann condensation of a suitable diester could theoretically form the ring system, although this might lead to a different substitution pattern.[2][6][7] Another possibility could involve the reaction of phenylacetic acid dianion with an epoxide, followed by cyclization, though this can be complex. The described malonic ester route generally offers the most straightforward and reliable approach.

Detailed Experimental Protocols

Protocol 1: Alkylation of Diethyl Phenylmalonate
  • Preparation: Under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of diethyl phenylmalonate (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting enolate solution back to 0 °C. Add 2-bromoethanol (1.1 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography.

Protocol 2: Saponification and Lactonization
  • Saponification: Dissolve the purified alkylated intermediate from Protocol 1 in ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification & Lactonization: Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath. Slowly and with vigorous stirring, add cold 6M hydrochloric acid (HCl) dropwise until the pH is ~1-2. A precipitate should form.

  • Extraction: Extract the acidic aqueous mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude 2-Oxo-3-phenyloxolane-3-carboxylic acid. Further purification can be achieved by careful column chromatography or recrystallization if a suitable solvent system is found.

Sources

common side-products in γ-lactone synthesis and their prevention

γ -Lactone Synthesis: Troubleshooting Guide & Technical Support Center

Welcome to the Technical Support Center for γ -lactone synthesis. While the five-membered γ -lactone ring is thermodynamically favored in many cyclization paradigms, synthesizing these cyclic esters is rarely without complications. This guide provides actionable troubleshooting steps, mechanistic causality, and self-validating protocols to help you eliminate common side-products such as oligomers, regioisomers, and elimination derivatives.

Part 1: The Causality of Side-Product Formation

To troubleshoot effectively, we must first understand the mechanistic "why" behind experimental failures.

1. Intermolecular Oligomerization vs. Intramolecular Cyclization When synthesizing lactones from seco-acid precursors (linear hydroxy acids), the primary side reaction is the competition between intra- and intermolecular esterification [1]. Because the rate of intermolecular dimer formation can easily exceed monomer cyclization at standard molarities, high collision frequencies will invariably lead to diolides (dimers) and polymeric oligomers rather than the desired lactone [2].

2. Regioisomerism ( γ vs. δ Lactones) During the halolactonization (e.g., iodolactonization) of γ,δ -unsaturated acids, the intermediate halonium ion can undergo either a 5-exo-trig cyclization to form a γ -lactone or a 6-endo-trig cyclization to form a δ -lactone. Experimental evidence confirms that γ -lactone regioselectivity is strictly governed by kinetic control. If the system is allowed to equilibrate, thermodynamic control will favor the δ -lactone or other ring-expanded products[3].

3. Hydrolysis and Ring Opening γ -Lactones are inherently susceptible to hydrolysis back to their acyclic γ -hydroxy acid isomers. This reversible ring-opening is accelerated during aqueous workups under strongly basic or acidic conditions, leading to poor isolated yields [4].

Part 2: Troubleshooting FAQs

Q1: My Yamaguchi macrolactonization is yielding a thick polymer instead of the desired lactone monomer. How do I fix this? A1: You are experiencing intermolecular oligomerization. To prevent this, you must shift the reaction dynamics from collision-based intermolecular reactions to intramolecular cyclization. Implement a "high dilution technique" (typically 0.001–0.005 M) [1]. Pre-form the mixed anhydride using 2,4,6-trichlorobenzoyl chloride, dilute it in toluene, and use a syringe pump to add it dropwise over 10–12 hours to a large volume of refluxing solvent.

Q2: I am performing an iodolactonization on a 4-pentenoic acid derivative, but NMR shows a 60:40 mixture of γ -lactone and δ -lactone. How can I improve the regioselectivity? A2: Your reaction is slipping into thermodynamic control. Because the 5-exo-trig pathway ( γ -lactone) is kinetically favored [3], you need to lower the activation energy barrier for the kinetic pathway while preventing equilibration. Lower the reaction temperature (e.g., to 0 °C), reduce the reaction time, and ensure you are using a non-polar solvent like CH2​Cl2​ to stabilize the kinetic intermediate.

Q3: I am trying to cyclize a γ -hydroxy acid by heating it, but I am isolating unsaturated carboxylic acids. What is happening? A3: While γ -hydroxy acids naturally cyclize to lactones upon mild heating, excessive heat or the presence of strong Brønsted acids can drive an elimination reaction (dehydration) instead. The hydroxyl group is protonated and leaves as water, while a neighboring proton is abstracted to form an alkene. Switch to a milder, room-temperature carboxyl activation strategy (e.g., Steglich esterification with DCC/DMAP) to bypass the need for thermal forcing.

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Dilution Yamaguchi Lactonization (Kinetic Monomer Control)

This protocol ensures that the rate of intramolecular cyclization outpaces intermolecular oligomerization.

  • Activation: Dissolve the seco-acid (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF (0.1 M). Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.2 eq) dropwise at 0 °C. Stir for 1 hour to form the mixed anhydride.

  • Filtration: Filter off the triethylamine hydrochloride salts under an inert atmosphere. Evaporate the THF and redissolve the mixed anhydride in anhydrous toluene to a concentration of 0.05 M.

  • High-Dilution Setup: Set up a receiving flask containing DMAP (5.0 eq) in anhydrous toluene at reflux. The total volume of this receiving flask must equate to a final substrate concentration of <0.005 M [1].

  • Syringe Pump Addition: Add the mixed anhydride solution to the refluxing DMAP solution via a syringe pump at a strict rate of 1 mL/hour.

  • Self-Validation: TLC should show a single major non-polar spot (lactone) without the baseline streaking characteristic of oligomers.

Protocol B: Kinetically Controlled Iodolactonization

This protocol utilizes low temperatures to trap the kinetic 5-exo-trig product.

  • Preparation: Dissolve the γ,δ -unsaturated carboxylic acid (1.0 eq) in a biphasic mixture of CH2​Cl2​ and saturated aqueous NaHCO3​ (1:1 v/v, 0.1 M).

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C to suppress thermodynamic equilibration [3].

  • Iodination: Add iodine ( I2​ , 1.5 eq) and potassium iodide (KI, 1.5 eq) portion-wise.

  • Quenching: Stir for exactly 2 hours at 0 °C. Quench the unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) until the organic layer turns from purple to colorless.

  • Self-Validation: 1H NMR of the crude product should show the characteristic γ -proton multiplet (~4.5 ppm), confirming the 5-membered ring over the 6-membered δ -lactone.

Part 4: Quantitative Data Summaries

Reaction TypeTarget ProductMajor Side ProductPrimary CausePrevention Strategy
Seco-Acid Cyclization γ -Lactone MonomerDiolides / OligomersHigh collision frequencyHigh-dilution (<0.005 M), syringe pump [1]
Halolactonization γ -Lactone (5-exo) δ -Lactone (6-endo)Thermodynamic equilibrationLow temperature (0 °C), short reaction time [3]
Thermal Cyclization γ -LactoneUnsaturated AcidsAcid-catalyzed dehydrationMild coupling agents (DCC/DMAP) instead of heat
Aqueous Workup γ -Lactone γ -Hydroxy AcidBase/Acid hydrolysisNeutralize to pH 6-7 rapidly, avoid prolonged aqueous exposure [4]

Part 5: Visualizations

GStartSeco-Acid PrecursorActivationCarboxyl Activation(e.g., Yamaguchi Reagent)Start->ActivationDiluteHigh Dilution(< 0.005 M)Activation->Dilute Syringe PumpConcentratedHigh Concentration(> 0.1 M)Activation->Concentrated Batch AdditionGammaLactoneIntramolecular Cyclization(Lactone Monomer)Dilute->GammaLactoneOligomerIntermolecular Reaction(Diolides/Oligomers)Concentrated->Oligomer

Figure 1: Concentration-dependent divergence between lactonization and oligomerization.

GAlkeneγ,δ-Unsaturated AcidHaloniumHalonium Ion IntermediateAlkene->HaloniumKinetic5-Exo-Trig Cyclization(Kinetic Control)Halonium->Kinetic Fast / 0°CThermo6-Endo-Trig Cyclization(Thermodynamic Control)Halonium->Thermo Slow / HeatGammaγ-Lactone(Major Product)Kinetic->GammaDeltaδ-Lactone(Side Product)Thermo->Delta

Figure 2: Kinetic vs. thermodynamic control defining γ-lactone versus δ-lactone regioselectivity.

References

  • Macrolactonizations in the Total Synthesis of Natural Products Chemical Reviews (ACS Publications)[Link]

  • Progress Towards the Total Synthesis of Depsipeptide Natural Products Scholaris [Link]

  • Synthesis of Chlorin

    • and γ -Lactones from Unsaturated Acids with Sodium Hypochlorite and Lewis Acids ResearchGate[Link]

optimizing reaction conditions for stereoselective lactone formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing stereoselective lactonizations. Whether you are executing a challenging macrolactonization for a complex natural product or developing an organocatalytic asymmetric halolactonization for a pharmaceutical intermediate, this guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols.

Process Optimization Workflow

Before diving into specific reaction parameters, it is critical to map your substrate to the correct lactonization strategy. The diagram below outlines the logical decision-making process for optimizing ring closure and stereocontrol.

OptimizationWorkflow Start Substrate Analysis (Ring Size & Sterics) Method Select Lactonization Strategy Start->Method Macro Macrolactonization (Yamaguchi/Shiina) Method->Macro >7 Membered Rings Halo Asymmetric Halolactonization (Organocatalysis) Method->Halo 5-6 Membered Rings OptMacro Optimize Dilution & Addition Rate Macro->OptMacro OptHalo Screen Halogen Source & Chiral Catalyst Halo->OptHalo Analysis Product Isolation & Stereochemical Profiling (ee/dr) OptMacro->Analysis OptHalo->Analysis

Caption: Workflow for selecting and optimizing stereoselective lactonization strategies.

Frequently Asked Questions (FAQs)

Part A: Macrolactonization (Yamaguchi & Shiina)

Q1: I am observing significant epimerization at the α-chiral center during my Yamaguchi macrolactonization. How can I suppress this? A1: Epimerization during the Yamaguchi esterification is a well-documented issue, particularly when cyclizing peptide-like seco-acids or substrates with sensitive C-terminal chiral centers. The causality lies in the lifetime of the highly reactive mixed anhydride intermediate. When exposed to basic conditions (like DMAP and Et₃N) for prolonged periods, the mixed anhydride can undergo enolization or form an azlactone intermediate, leading to racemization/epimerization.

Solution: Adopt the modified Yonemitsu conditions [2]. By adding the linear seco-acid slowly (via syringe pump) to a dilute solution containing the activating agent (2,4,6-trichlorobenzoyl chloride) and DMAP, you ensure that the mixed anhydride is consumed by intramolecular cyclization almost immediately upon formation. This minimizes its residence time in the basic environment. Alternatively, switching to the Shiina macrolactonization using 2-methyl-6-nitrobenzoic anhydride (MNBA) often provides a milder activation pathway that preserves α-stereocenters.

Q2: My reaction yields mostly cyclic dimers (diolides) instead of the desired monomeric macrolactone. What is driving this? A2: Diolide formation is driven by reaction kinetics. If the local concentration of the activated seco-acid is too high, the rate of intermolecular coupling (dimerization) outcompetes the rate of intramolecular cyclization. Solution: You must operate under strict high-dilution conditions (typically 10−3 to 10−4 M). Ensure your solvent (usually toluene or CH₂Cl₂) is rigorously anhydrous, as water will hydrolyze the mixed anhydride, altering the stoichiometric balance and further promoting intermolecular side reactions.

Part B: Asymmetric Halolactonization (Organocatalysis)

Q3: I am trying to perform an enantioselective chlorolactonization on a 4-pentenoic acid derivative, but my enantiomeric excess (ee) is stuck below 30%. How do I optimize the reagent-controlled facial selectivity? A3: Poor ee in halolactonizations is almost always caused by a competing, non-selective background halogenation pathway. Highly reactive halogen sources like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) react directly with the olefin faster than the chiral catalyst can form the stereodirecting complex.

Solution: You must attenuate the reactivity of the halogen source to quell the background reaction. Utilizing 1,3-dichloro-5,5-diphenylhydantoin (DCDPH) in combination with a chiral Lewis base like (DHQD)₂PHAL at cryogenic temperatures (-78 °C) allows the catalyst to dictate facial selectivity [1]. The phthalazine core of (DHQD)₂PHAL bridges two cinchona alkaloid units, creating a well-defined chiral pocket that forces the incoming halonium ion to approach from a single face of the alkene.

HalolactonizationMechanism Substrate Alkenoic Acid + Halogen Source Complex Catalyst-Halogen Complex Substrate->Complex Catalyst Chiral Catalyst (e.g., (DHQD)2PHAL) Catalyst->Complex Halonium Enantioselective Halonium Ion Formation Complex->Halonium Facial Selection Cyclization Intramolecular Nucleophilic Attack Halonium->Cyclization Anti-Addition Product Chiral Halolactone (High ee) Cyclization->Product

Caption: Mechanism of reagent-controlled organocatalytic asymmetric halolactonization.

Troubleshooting Data & Quantitative Summaries

To assist in your optimization, the following tables summarize the critical parameters that dictate stereochemical success in lactone formation.

Table 1: Effect of Halogen Source and Temperature on Organocatalytic Chlorolactonization ee [1] Substrate: 4-aryl-4-pentenoic acid | Catalyst: 10 mol% (DHQD)₂PHAL

Halogen SourceTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Causality
NCS-209512High background reactivity outcompetes catalyst.
NBS-789922Lower temp helps, but halogen is still too reactive.
DCDPH -78 86 89 Attenuated reactivity allows pure catalyst control.

Table 2: Macrolactonization Reagent Comparison [2]

ParameterYamaguchi (TCBC)Shiina (MNBA)Impact on Reaction
Activating Reagent 2,4,6-Trichlorobenzoyl chloride2-Methyl-6-nitrobenzoic anhydrideMNBA operates under milder basic conditions.
Epimerization Risk Moderate to High (if fast addition)LowSlow addition is mandatory for TCBC to mitigate azlactones.
Dimerization Risk High (at > 0.01 M)High (at > 0.01 M)Both require strict high dilution ( 10−3 to 10−4 M).

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process checks, you can verify the integrity of the reaction before proceeding to the next step.

Protocol A: Modified Yamaguchi Macrolactonization (Epimerization-Suppressed)

Objective: Synthesize a >12-membered macrolactone while preserving α-stereocenters.

  • Activation: In a flame-dried flask under argon, dissolve the seco-acid (1.0 equiv) in anhydrous THF (0.1 M). Add triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 equiv). Stir at room temperature for 1–2 hours.

    • Self-Validation Check: Monitor by TLC. The reaction must show complete consumption of the seco-acid and formation of a less polar spot (the mixed anhydride). Do not proceed until conversion is complete.

  • Dilution: Dilute the mixed anhydride solution with anhydrous toluene to achieve a final concentration of 0.001 M.

  • Cyclization (Slow Addition): Using a programmable syringe pump, add the diluted mixed anhydride solution dropwise over 10–12 hours to a vigorously stirred, refluxing solution of DMAP (10.0 equiv) in anhydrous toluene.

    • Causality Note: The extreme dilution and slow addition ensure the intramolecular cyclization rate vastly exceeds the intermolecular dimerization rate, while minimizing the time the mixed anhydride spends in the presence of DMAP.

  • Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, and wash the organic layer with cold 1N HCl to completely remove DMAP.

  • Analysis: Dry over Na₂SO₄, concentrate, and determine the epimerization ratio via chiral HPLC or NMR analysis of the crude mixture [2].

Protocol B: Enantioselective Organocatalytic Chlorolactonization

Objective: Synthesize a chiral chlorolactone from an achiral alkenoic acid.

  • Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the 4-aryl-4-pentenoic acid (0.2 mmol, 1.0 equiv) and (DHQD)₂PHAL (0.02 mmol, 0.1 equiv) in anhydrous CH₂Cl₂ (2.0 mL) [3].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Check: Insert an internal temperature probe. The internal temperature must stabilize at -78 °C before proceeding. Warmer temperatures will trigger the racemic background reaction.

  • Halogenation: Add 1,3-dichloro-5,5-diphenylhydantoin (DCDPH) (0.12 mmol, 0.6 equiv) in one single portion. Stir the mixture at -78 °C for 4–6 hours.

  • Targeted Quench: Quench the reaction while still cold (-78 °C) by adding 2 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality Note: Thiosulfate instantly reduces any unreacted active halogen species, preventing racemic halogenation from occurring as the flask warms to room temperature.

  • Isolation: Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 5 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography and determine ee via chiral stationary phase HPLC[1].

References

  • An Organocatalytic Asymmetric Chlorolactonization | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues Source: nih.gov (PMC) URL:[Link]

stability issues of 2-Oxo-3-phenyloxolane-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Oxo-3-phenyloxolane-3-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your results.

Introduction to the Stability of 2-Oxo-3-phenyloxolane-3-carboxylic acid

2-Oxo-3-phenyloxolane-3-carboxylic acid is a molecule of interest in various research and development fields. Its chemical structure, featuring a γ-lactone ring, a ketone group beta to a carboxylic acid, and a phenyl substituent, presents a unique combination of functional groups that influence its stability in solution. Understanding the inherent instability of this compound is critical for accurate and reproducible experimental outcomes. This guide will delve into the primary degradation pathways, factors influencing stability, and best practices for handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my 2-Oxo-3-phenyloxolane-3-carboxylic acid in solution. What are the likely causes?

A1: The primary culprits for the degradation of 2-Oxo-3-phenyloxolane-3-carboxylic acid in solution are decarboxylation and hydrolysis.

  • Decarboxylation: As a β-keto acid, this molecule is susceptible to losing carbon dioxide (CO₂), especially when heated or under acidic conditions[1]. This reaction proceeds through a cyclic transition state, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone.

  • Hydrolysis: The γ-lactone ring is an ester and is prone to hydrolysis, which is the cleavage of the ester bond by water. This reaction is significantly accelerated under basic conditions, leading to the opening of the lactone ring to form a γ-hydroxy carboxylic acid[2].

Q2: How does pH affect the stability of 2-Oxo-3-phenyloxolane-3-carboxylic acid?

A2: The pH of your solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): Acidic conditions can catalyze both the decarboxylation of the β-keto acid moiety and the hydrolysis of the lactone ring.

  • Neutral to Slightly Acidic Conditions (pH 4-6): This is generally the most stable pH range for β-keto acids, as the carboxylate form, which is less prone to decarboxylation, is favored. However, lactone hydrolysis can still occur, albeit at a slower rate than in basic conditions.

  • Basic Conditions (pH > 8): Basic conditions dramatically increase the rate of lactone hydrolysis through saponification[2]. The resulting ring-opened product, a γ-hydroxy carboxylate, is no longer the original compound.

Q3: What are the recommended storage conditions for solid 2-Oxo-3-phenyloxolane-3-carboxylic acid and its solutions?

A3: Proper storage is essential to maintain the integrity of your compound.

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.Low temperatures slow down potential degradation reactions. Protection from light and moisture prevents photolytic and hydrolytic degradation.
Solutions Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.Freezing the solution significantly reduces the rate of both decarboxylation and hydrolysis. Aliquoting prevents contamination and degradation of the entire stock.
Q4: I am seeing inconsistent results in my HPLC analysis. What could be the issue?

A4: Inconsistent HPLC results are often linked to the on-column or in-solution degradation of 2-Oxo-3-phenyloxolane-3-carboxylic acid.

  • Mobile Phase pH: If the pH of your mobile phase is not optimized, your compound may be degrading during the analysis. It is advisable to screen a range of pH values (e.g., 3-6) to find the optimal condition for stability and chromatographic separation.

  • Temperature: Elevated column temperatures can accelerate decarboxylation. Running the HPLC at a controlled room temperature or even sub-ambient temperatures might be necessary.

  • Sample Solvent: The solvent in which you dissolve your sample can also impact its stability. Using a buffer at an appropriate pH is recommended over dissolving in pure organic solvents or unbuffered aqueous solutions.

Troubleshooting Guides

Problem 1: Significant loss of parent compound in solution over a short period.

Workflow for Diagnosing and Mitigating Degradation:

A Observe significant loss of parent compound B Hypothesize Degradation: Decarboxylation or Hydrolysis A->B C Conduct pH Stability Study B->C D Conduct Temperature Stability Study B->D E Analyze samples at T=0 and subsequent time points by HPLC C->E D->E F Identify Degradation Products by LC-MS E->F G Determine Primary Degradation Pathway F->G H Optimize solution pH to 4-6 G->H I Work at reduced temperatures (e.g., on ice) G->I J Prepare solutions fresh before use G->J K Stable experimental conditions achieved H->K I->K J->K

Caption: Troubleshooting workflow for compound degradation in solution.

Experimental Protocol: Preliminary pH and Temperature Stability Study

  • Preparation of Buffers: Prepare a series of buffers at pH 2, 4, 6, 8, and 10.

  • Sample Preparation: Prepare a stock solution of 2-Oxo-3-phenyloxolane-3-carboxylic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation: Dilute the stock solution into each of the prepared buffers to a final concentration of 100 µg/mL. For the temperature study, incubate aliquots of the pH 4 and pH 8 solutions at room temperature (25°C) and at an elevated temperature (e.g., 40°C).

  • Time Points: Immediately after preparation (T=0), and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze each aliquot by HPLC-UV to determine the remaining percentage of the parent compound.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition. This will give you a clear indication of the pH and temperature ranges where your compound is most stable.

Problem 2: Appearance of unknown peaks in the chromatogram during analysis.

Workflow for Identifying Degradation Products:

A Observe unknown peaks in chromatogram B Hypothesize peaks are degradation products A->B C Perform Forced Degradation Studies (Acid, Base, Heat, Oxidation, Photolysis) B->C D Analyze stressed samples by LC-MS/MS C->D E Determine mass of unknown peaks D->E F Propose structures for degradation products based on fragmentation patterns E->F G Confirm structures by NMR if necessary F->G H Develop a stability-indicating HPLC method F->H

Caption: Workflow for the identification of degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method[3].

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 1 hour[2].

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[4][5].

  • Analysis: Analyze the stressed samples by a suitable LC-MS/MS method to identify the masses and fragmentation patterns of the degradation products.

Expected Degradation Products:

Stress ConditionExpected Degradation PathwayPotential Degradation Product(s)
Acid/HeatDecarboxylation3-Phenyl-dihydrofuran-2(3H)-one
BaseLactone Hydrolysis4-Hydroxy-2-phenyl-4-oxobutanoic acid
OxidationOxidation of the phenyl ring or other parts of the moleculeHydroxylated or other oxidized derivatives
PhotolysisVarious photochemical reactionsIsomers, cleavage products

Recommended Analytical Method Development

A stability-indicating HPLC method is crucial for accurately quantifying 2-Oxo-3-phenyloxolane-3-carboxylic acid in the presence of its degradation products.

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in water (pH ~2.7). This acidic pH can help to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the parent compound from both polar and non-polar degradation products.

    • Start with a low percentage of organic phase (e.g., 20% B) and gradually increase it to a high percentage (e.g., 90% B) over 15-20 minutes.

  • Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this can be determined by running a UV scan of a standard solution).

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • Kim, T., Kim, H., & Lee, J. (2021). Thermal degradation behavior of poly[(R)-3-hydroxybutyrate-co-4-hydroxybutyrate]. Polymer Degradation and Stability, 184, 109470. [Link]

  • Forced degradation studies for Drug Substances and Drug Products. (2017, September 21). Q1 Scientific. [Link]

  • Al-Majid, A. M., El-Sayed, M. A., Al-Othman, Z. A., & Barakat, A. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35057-35073. [Link]

  • Le, T. L., & Le, T. H. (2018). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Journal of Analytical Methods in Chemistry, 2018. [Link]

  • Thevis, M., & Schänzer, W. (2008). Determination of gamma-butyrolactone (GBL). In Recent advances in doping analysis (16). Sport und Buch Strauß. [Link]

  • Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. (2012). Agilent Technologies. [Link]

  • Gerhardt, J., et al. (2012). Carboxylic acid derivatives, their preparation and use.
  • Shemwell, T. (n.d.). Qualitative Analysis of Gamma-Butyrolactone and Gamma-Hydroxybutyric Acid: A New Challenge for Forensic Science. Forensic Science Program, Department of Chemistry, University of Central Florida. [Link]

  • Sharma, M. C. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Khan Academy. (2014, February 16). Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • International Journal of New Results in Science. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Kumar, V., & Kumar, S. (2016). Forced Degradation – A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(12), 633-653. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018, February 28). LCGC. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Kunioka, M., & Abe, H. (2005). Thermal degradation behavior of poly(4-hydroxybutyric acid). Polymer Degradation and Stability, 87(3), 475-484. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Carboxylic acid derivatives, their preparation and their use as medicaments. (1997). PubChem. [Link]

  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Food Chemistry, 83(3), 469-473. [Link]

  • Al-Majid, A. M., El-Sayed, M. A., Al-Othman, Z. A., & Barakat, A. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35057-35073. [Link]

  • Process for producing 2-oxo-3-aromatic carboxylic acid derivatives. (1991). European Patent Office. [Link]

  • 2-Oxoindoline-3-Carboxylic Acids and Esters thereof. (1969).
  • Yates, P., & Stiver, S. (1986). Photochemistry of cyclic α-hydroxy ketones. I. The nature and genesis of the photoproducts from steroidal 5-hydroxy 6-keto steroids. Canadian Journal of Chemistry, 64(7), 1470-1488. [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2010). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Journal of the Chilean Chemical Society, 55(3), 353-357. [Link]

  • Patel, S. A., & Patel, N. J. (2012). “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form”. International Journal of Drug Development and Research, 4(3), 231-239. [Link]

  • Lee, T. W., & Robinson, J. R. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(2), 193-201. [Link]

  • Patel, K., & Patel, J. (2018). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, Volume-2(Issue-6), 1-8. [Link]

  • Salomaa, P. (1961). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 15, 199-206. [Link]

  • Thermal Degradation Studies of Graphene Oxide Polymer Composite. (n.d.). ResearchGate. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs (12a-d) and 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide analogs(13a-f). (n.d.). ResearchGate. [Link]

  • Karanam, V. R., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 849-857. [Link]

  • Li, C. M., & Wu, T. S. (2004). LC-MS investigation of oxidation products of phenolic antioxidants. Journal of agricultural and food chemistry, 52(4), 882-887. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Cárdenas, S., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS. [Link]

  • Pharma Education. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. [Link]

  • Chebanov, V. A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1088. [Link]

  • Khan, G. A., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. Chemistry Central Journal, 6(1), 1-9. [Link]

  • Cookson, R. C., Gandhi, R. P., & Southam, R. M. (1968). Photochemical rearrangement of α-hydroxy-ketones to lactones. Journal of the Chemical Society C: Organic, 2494-2499. [Link]

  • Identification of major degradation products of Clorsulon drug substance including its degradation pathways by high resolution mass spectrometry. (n.d.). American Chemical Society. [Link]

  • Burkhard, J. A., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386-12447. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021, April 8). ResearchGate. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2025, June 20). MDPI. [Link]

  • Rattanapon, P., & Adisakwattana, S. (2017). Thermal Kinetics of Gamma–Aminobutyric Acid and Antioxidant Activity in Germinated Red Jasmine Rice Milk using Arrhenius, Eyring-Polanyi and Ball Models. Current Research in Nutrition and Food Science Journal, 5(3), 256-265. [Link]

Sources

Technical Support Center: Strategies for Separating Diastereomers of Substituted γ-Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the resolution of substituted γ-lactone diastereomers. As a Senior Application Scientist, I frequently field questions from researchers in pharmaceutical and synthetic chemistry who face the intricate challenge of separating these closely related stereoisomers. Diastereomers, unlike enantiomers, possess different physicochemical properties, which theoretically makes them separable by non-chiral techniques.[1] However, these differences can be subtle, turning their separation into a significant methodological hurdle.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both foundational knowledge and actionable solutions. We will explore the causality behind experimental choices in chromatography, crystallization, and enzymatic resolution to empower you to design robust and effective separation protocols.

Section 1: Chromatographic Separation Strategies

Chromatography is often the first and most powerful tool employed for diastereomer separation. The choice of stationary phase, mobile phase, and technique (HPLC, SFC) is critical for success.

FAQ 1: My γ-lactone diastereomers are co-eluting on a standard C18 column. What is my next step?

This is the most common challenge. Co-elution on a standard achiral column like C18 indicates that the subtle differences in the polarity and shape of your diastereomers are not being sufficiently exploited by the stationary phase.[1][2]

Immediate Troubleshooting Steps:

  • Modify the Mobile Phase: This is the simplest variable to adjust.[3]

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different strengths and selectivities that can influence interactions with the stationary phase and resolve your peaks.[3]

    • Adjust Additives: For ionizable lactones, modifying the pH of the mobile phase with additives like formic acid or trifluoroacetic acid can alter the compound's charge state and dramatically improve separation.

    • Explore Different Solvent Systems: For normal-phase chromatography (e.g., on a silica column), systematically screen solvent systems with varying polarities, such as hexane/ethyl acetate, hexane/isopropanol, or even introducing solvents like dichloromethane or toluene.[4][5]

  • Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry is necessary.[3][6] Diastereomers can be separated on both achiral and chiral stationary phases.

    • Alternative Achiral Phases: Consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which offer different interaction mechanisms (e.g., π-π interactions) compared to C18.[6]

    • Chiral Stationary Phases (CSPs): While not always required for diastereomers, CSPs are exceptionally effective because they create a complex three-dimensional environment that can amplify the small structural differences between diastereomers.[2][4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a great starting point.[2][7][8]

Workflow: Selecting a Chromatographic Separation Strategy

Below is a decision-making workflow to guide you from initial screening to a successful separation.

G cluster_0 Start: Diastereomer Mixture cluster_1 Initial Screening cluster_2 Optimization & Alternative Methods cluster_3 Outcome Start Mixture of γ-Lactone Diastereomers Screen Screen on Achiral RP Column (e.g., C18) with ACN/H2O & MeOH/H2O Start->Screen CheckRes Resolution > 1.5? Screen->CheckRes Optimize Optimize Method (Gradient, Temp, Flow) CheckRes->Optimize Yes ChangePhase Switch to Alternative Achiral or Chiral Column CheckRes->ChangePhase No Success Separation Achieved Optimize->Success ChangePhase->Screen Re-screen TrySFC Consider Supercritical Fluid Chromatography (SFC) ChangePhase->TrySFC If HPLC fails TrySFC->Screen G Start Diastereomeric Lactone Mixture Screen Screen Panel of Lipases (e.g., CAL-B, Lipase PS) in appropriate buffer/solvent Start->Screen Monitor Monitor Reaction Progress (e.g., by GC or HPLC) Aim for ~50% conversion Screen->Monitor Workup Quench Reaction & Perform Aqueous Workup Monitor->Workup Separate Separate via Extraction or Column Chromatography Workup->Separate Product1 Enriched Unreacted Lactone Diastereomer Separate->Product1 Product2 Enriched Hydroxy Acid (from other diastereomer) Separate->Product2

Sources

🧪 Technical Support Center: Lactone Synthesis & Byproduct Management

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As drug development professionals and synthetic chemists, you know that lactones—ranging from strained γ-butyrolactones to complex macrolides—are highly susceptible to degradation. A primary culprit in reduced yields and stereochemical scrambling is the accumulation of acidic byproducts during cyclization or oxidation steps.

This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to manage acidic microenvironments and preserve the integrity of your target molecules.

🛠️ Diagnostic FAQs: Troubleshooting Your Reactions

Q: Why is my newly synthesized lactone undergoing spontaneous ring-opening during the Baeyer-Villiger oxidation workup? A: This is a classic case of acid-catalyzed hydrolysis or transesterification. When using m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant, the reaction generates stoichiometric amounts of m-chlorobenzoic acid (mCBA) as a byproduct[1]. If the reaction mixture is concentrated or heated before neutralizing this acid, the local pH drops significantly. For highly strained lactones, mCBA protonates the endocyclic oxygen, rendering the carbonyl carbon highly susceptible to nucleophilic attack by adventitious water or alcoholic solvents, which leads to rapid ring-opening and decomposition[2]. Solution: Implement an in-situ buffering system (e.g., biphasic Na₂HPO₄/NaH₂PO₄) to scavenge mCBA exactly as it forms, preventing the reaction matrix from ever becoming acidic.

Q: In my Yamaguchi macrolactonization, I am observing epimerization at the stereocenter adjacent to the ester linkage. How do I prevent this? A: The Yamaguchi esterification relies on 2,4,6-trichlorobenzoyl chloride (TCBC) for activation, generating 2,4,6-trichlorobenzoic acid and triethylammonium chloride as unavoidable byproducts[3]. While 4-dimethylaminopyridine (DMAP) is used to drive the final acyl transfer, the accumulation of acidic triethylammonium salts in the presence of excess base creates a microenvironment that promotes the enolization of the mixed anhydride or the newly formed macrolactone. Solution: Optimize the stoichiometry of your amine base and utilize a basic scavenger resin (like Amberlyst A21) immediately post-reaction. This covalently sequesters the trichlorobenzoic acid byproduct without subjecting the sensitive macrolactone to harsh aqueous basic washes that could trigger hydrolysis.

Q: I am performing a transition-metal catalyzed oxyfunctionalization to form a lactone, but my catalyst keeps poisoning. What is happening? A: Many radical or transition-metal catalyzed lactonizations (such as oxysulfonylation or oxyarylation) generate strong acids like HCl as a byproduct. These acids not only threaten the lactone but can directly demetalate or alter the oxidation state of your copper or palladium catalysts. Solution: Incorporate a sterically hindered acid scavenger, such as 2,6-di-tert-butylpyridine (DTBP). DTBP effectively neutralizes generated HCl without coordinating to the transition metal center, preserving both catalyst turnover and lactone stability[4].

🧠 Mechanistic Workflows

To understand how byproduct management dictates reaction success, review the logical pathways below.

BV_Logic Ketone Cyclic Ketone (Substrate) Criegee Criegee Intermediate Ketone->Criegee mCPBA mCPBA (Peroxyacid Oxidant) mCPBA->Criegee Lactone Target Lactone Criegee->Lactone Rearrangement mCBA m-Chlorobenzoic Acid (Acidic Byproduct) Criegee->mCBA Leaving Group Degradation Ring-Opening (Hydrolysis) Lactone->Degradation If Unbuffered Safe Stable Lactone (High Yield) Lactone->Safe When Buffered Buffer Na2HPO4 Buffer (In-situ Scavenger) mCBA->Buffer Neutralization mCBA->Degradation Acid Catalysis Buffer->Safe Prevents Degradation

Caption: Mechanistic pathway of Baeyer-Villiger oxidation and in-situ byproduct neutralization.

Yamaguchi_Workflow SecoAcid Seco-Acid Precursor TCBC TCBC / Et3N (Activation) SecoAcid->TCBC MixedAnhydride Mixed Anhydride TCBC->MixedAnhydride DMAP DMAP Catalyst (Acyl Transfer) MixedAnhydride->DMAP Macrolactone Macrolactone DMAP->Macrolactone Cyclization Byproduct Trichlorobenzoic Acid (Acidic Byproduct) DMAP->Byproduct Released Pure Purified Macrolactone (Intact Stereocenters) Macrolactone->Pure Resin Amberlyst A21 Resin (Solid-Phase Scavenger) Byproduct->Resin Covalent Sequestration Resin->Pure Filtration

Caption: Yamaguchi macrolactonization workflow utilizing solid-phase basic scavenger resins.

📊 Quantitative Data: Scavenging Strategies Comparison

Selecting the right neutralization strategy depends on the steric strain of your lactone and the scale of your reaction. Use the table below to match your synthesis step with the optimal byproduct management technique.

Scavenging StrategyReagent / SystemByproduct Removal EfficiencyLactone Survival RateScalabilityBest Application
Aqueous Biphasic Buffering Na₂HPO₄ / NaH₂PO₄ (pH 7.5)> 95%HighExcellentBaeyer-Villiger oxidations (mCPBA)
Solid-Supported Base Amberlyst A21 / K₂CO₃> 98%Very HighGoodYamaguchi macrolactonizations
Sterically Hindered Amines 2,6-di-tert-butylpyridine~ 90%HighPoor (High Cost)Transition-metal catalyzed cyclizations
Liquid-Liquid Extraction Sat. NaHCO₃ (Post-reaction)85 - 90%Moderate (Hydrolysis risk)ExcellentRobust, unstrained γ/δ-lactones

🔬 Lab Bench Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems . They incorporate built-in physical or chemical checkpoints to ensure the acidic byproducts are successfully managed before proceeding to isolation.

Protocol A: Biphasic Buffered Baeyer-Villiger Oxidation

Purpose: Synthesize acid-sensitive lactones while continuously neutralizing mCBA to prevent autopolymerization or decomposition[2].

  • Preparation: Dissolve the cyclic ketone substrate (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M.

  • Buffer Integration: Prepare a 0.5 M aqueous phosphate buffer adjusted to pH 7.5 (using Na₂HPO₄ and NaH₂PO₄). Add this buffer to the organic phase in a 1:1 (v/v) ratio.

  • Oxidation: Cool the biphasic mixture to 0 °C. Slowly add mCPBA (1.2 eq) in small portions under vigorous mechanical stirring.

  • Causality & Validation Check: Vigorous stirring is non-negotiable. It maximizes the interfacial surface area, ensuring that as mCBA is generated in the organic phase, it is immediately partitioned into the aqueous phase and deprotonated. Validation: Periodically check the pH of the upper aqueous layer with pH paper. If it drops below 7.0, the buffer capacity is exhausted, and degradation is imminent. Add additional Na₂HPO₄ immediately.

  • Workup: Once TLC indicates complete consumption of the ketone, separate the phases. Wash the organic layer with 10% aqueous Na₂S₂O₃ to quench unreacted peroxides, followed by a final brine wash. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Yamaguchi Macrolactonization with Resin-Based Scavenging

Purpose: Achieve high-yielding macrocyclization of seco-acids while avoiding the hydrolytic risks of aqueous basic workups[3].

  • Activation: Dissolve the seco-acid (1.0 eq) in anhydrous THF. Add triethylamine (1.5 eq) and TCBC (1.2 eq). Stir for 1 hour at room temperature to form the mixed anhydride.

  • Cyclization: Dilute the activated mixture with anhydrous toluene to achieve high dilution (~0.002 M). Slowly infuse this via syringe pump into a refluxing solution of DMAP (5.0 eq) in toluene over 10 hours.

  • Causality Check: High dilution ensures intramolecular cyclization outcompetes intermolecular oligomerization (entropic control). DMAP acts as a nucleophilic acyl transfer catalyst, releasing 2,4,6-trichlorobenzoic acid.

  • Resin Scavenging: Cool the reaction to room temperature. Do not add water. Instead, add 3.0 equivalents (relative to TCBC) of Amberlyst A21 free-base resin directly to the organic solution.

  • Validation Check: Stir for 2 hours. The resin will covalently sequester the trichlorobenzoic acid and any unreacted TCBC. Validation: Spot the reaction mixture on a TLC plate and stain with bromocresol green. A lack of yellow spots indicates complete removal of acidic species.

  • Isolation: Filter the mixture through a coarse frit to remove the resin. Concentrate the filtrate to yield the crude macrolactone, preserving all sensitive stereocenters.

📚 References

  • The Al-Containing Silicates Modified with Organic Ligands and SnO2 Nanoparticles for Catalytic Baeyer-Villiger Oxidation and Aerobic Carboxylation of Carbonyl Compounds Source: MDPI URL: 1

  • Green Oxidation of Heterocyclic Ketones with Oxone in Water Source: PMC (National Institutes of Health) URL: 2

  • Yamaguchi Esterification - Products, Mechanism, and Application Examples Source: Alfa Chemistry URL:3

  • Versatile Enantioselective Synthesis of Functionalized Lactones via Copper-Catalyzed Radical Oxyfunctionalization of Alkenes Source: Journal of the American Chemical Society (ACS) URL: 4

Sources

Technical Support Center: Overcoming Scalability Issues in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for industrial-scale chiral synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep understanding of the principles behind them. This guide is structured to help you navigate the complex transition from laboratory-scale success to robust, industrial-scale production of enantiomerically pure compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers and process chemists face when planning to scale up a chiral synthesis.

Q1: What are the primary challenges when scaling up a chiral synthesis from the lab to an industrial setting?

A: Scaling up a chiral synthesis introduces complexities that can significantly impact yield, enantioselectivity, and cost-effectiveness.[1][2][3] Key challenges include:

  • Maintaining Enantioselectivity: High enantiomeric excess (e.e.) achieved at the bench scale can be difficult to reproduce. Subtle variations in reaction conditions like temperature gradients, mixing efficiency, and concentration can have a pronounced negative effect on a larger scale.[2][]

  • Catalyst Performance and Cost: Chiral catalysts, whether they are organocatalysts, transition-metal complexes, or enzymes, are often expensive.[1][5] Their efficiency (Turnover Number, TON, and Turnover Frequency, TOF) may decrease upon scale-up due to higher dilution, deactivation by impurities, or poisoning. Catalyst recovery and recycling become critical for economic viability.[1]

  • Reaction Kinetics and Mass/Heat Transfer: A large reactor has a much smaller surface-area-to-volume ratio than a lab flask. This makes heat transfer less efficient, potentially creating localized "hot spots" that can lead to side reactions or racemization.[2][6] Inefficient mixing can also lead to poor mass transfer, especially in heterogeneous or multiphasic reactions, resulting in slower, incomplete conversions.[2]

  • Purification and Isolation: Methods that are convenient in the lab, like standard flash chromatography, are not feasible for multi-kilogram or tonne-scale production.[7] Developing a scalable purification strategy (e.g., crystallization, preparative chromatography like SFC or SMB) is a major hurdle.[8][9][10]

  • Racemization Risk: The desired enantiomer can convert to its mirror image under certain conditions. Longer reaction times, elevated temperatures during workup or distillation, and exposure to acidic or basic conditions are all potential causes of racemization that are exacerbated at scale.[]

Q2: What are the most scalable methods for producing single-enantiomer compounds?

A: The choice of strategy depends heavily on the specific molecule and economic factors. The most common industrial approaches are:

  • Asymmetric Catalysis: This is often the preferred method as it can generate the desired enantiomer directly from achiral or prochiral starting materials, minimizing waste.[11] This includes asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.[12][13] The key is using a highly efficient and robust catalyst.

  • Chiral Resolution: This involves separating a racemic mixture. While the theoretical maximum yield is 50%, it can be a practical and cost-effective method.

    • Diastereomeric Salt Formation: A classic, robust, and highly scalable technique where a racemic acid or base is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization due to their different solubilities.[8][9][14]

    • Enzymatic Kinetic Resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus purified.[15][16] This method is highly selective and operates under mild conditions.[9]

  • Dynamic Kinetic Resolution (DKR): This advanced technique overcomes the 50% yield limit of standard kinetic resolution. It combines the selective reaction of one enantiomer (as in kinetic resolution) with the simultaneous racemization of the unwanted, slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.[8][15]

Q3: How is Process Analytical Technology (PAT) used to improve scalability?

A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes. In chiral synthesis, PAT provides real-time monitoring that is crucial for a successful scale-up.[17] By using in-line or on-line analytical tools (e.g., FT-IR, Raman, HPLC), you can:

  • Monitor Reaction Progress: Track the consumption of starting materials and the formation of the product in real-time.

  • Control Critical Parameters: Ensure that parameters like temperature, pressure, and reactant concentration are maintained within their optimal ranges to maximize enantioselectivity.[18]

  • Detect Deviations Early: Immediately identify any process deviations that could lead to a drop in yield or e.e., allowing for corrective action before the entire batch is compromised.

  • Enhance Process Understanding: The data gathered helps build a deeper understanding of the reaction kinetics and mechanisms, facilitating more robust and reliable process development.[18][19]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the scale-up process.

Issue 1: Decreased Enantioselectivity (e.e.) Upon Scale-Up of a Catalytic Reaction

You successfully ran an asymmetric hydrogenation in the lab, achieving 99% e.e. However, on a 100 L scale, the e.e. has dropped to 85%. What are the potential causes and how do you fix it?

Workflow for Troubleshooting Low Enantioselectivity

G cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Problem: Low e.e. at Scale (85%) Temp Temperature Control Problem->Temp Mixing Mixing & Mass Transfer Problem->Mixing Purity Reagent/Solvent Purity Problem->Purity Catalyst Catalyst Integrity Problem->Catalyst Sol_Temp 1. Check for 'hot spots'. 2. Improve reactor cooling/heating. 3. Re-optimize at lower temp. Temp->Sol_Temp Inefficient heat transfer Sol_Mixing 1. Evaluate agitation efficiency (CFD modeling). 2. Change impeller type/speed. 3. Check H₂ sparging system for hydrogenation. Mixing->Sol_Mixing Poor substrate-catalyst contact Sol_Purity 1. Test new batch of reagents for inhibitors. 2. Use anhydrous solvents. 3. Spike lab-scale reaction with plant-grade material. Purity->Sol_Purity Impurities acting as poisons Sol_Catalyst 1. Test catalyst sensitivity to air/moisture. 2. Re-optimize catalyst loading at scale. 3. Check for catalyst leaching/degradation. Catalyst->Sol_Catalyst Deactivation or non-optimal loading

Caption: Troubleshooting workflow for low e.e. at scale.

Detailed Troubleshooting Steps:
  • Q: Could temperature be the issue? A: Absolutely. Lower temperatures often increase the energy difference between the two competing diastereomeric transition states, leading to higher enantioselectivity.[20] In a large reactor, inefficient heat removal can cause the internal temperature to be higher than the jacket temperature, or create localized hot spots.

    • Action: Profile the internal temperature of the reactor. Optimize the heat transfer fluid's flow rate and temperature. Consider running the reaction at a slightly lower setpoint to compensate for any exotherm.[2]

  • Q: How does mixing affect enantioselectivity? A: Inefficient mixing can lead to localized areas of high substrate concentration or poor catalyst distribution.[2] For hydrogenations, poor mixing results in inadequate mass transfer of hydrogen gas into the liquid phase, slowing the desired catalytic reaction and potentially allowing side reactions to occur.

    • Action: Evaluate the reactor's agitation efficiency. This may require changing the impeller type (e.g., from an anchor to a pitched-blade turbine) or increasing the agitation speed. Ensure the hydrogen delivery system provides good dispersion.[2]

  • Q: My reagents are from a different supplier for the large-scale run. Could this be the problem? A: Yes. Trace impurities in starting materials, solvents, or even the hydrogen gas can act as catalyst poisons, inhibiting the catalyst's activity or selectivity.[21] Water content is another critical factor, as some catalysts are highly sensitive to moisture.[2][21]

    • Action: Run a lab-scale experiment using the exact same batches of reagents and solvents intended for the plant. Use anhydrous solvents if the catalyst is known to be water-sensitive.[2]

  • Q: I kept the catalyst loading (mol%) the same as the lab scale. Is that correct? A: Not necessarily. The optimal catalyst loading may differ at scale due to the changes in mass and heat transfer.[2] It's possible the catalyst is deactivating over the longer reaction time or that the turnover frequency has changed under the new conditions.

    • Action: Re-optimize the catalyst loading on a small scale that mimics the plant conditions as closely as possible. Evaluate the catalyst's stability over the expected full reaction time.

Issue 2: Poor Resolution or High Backpressure on a Chiral Column at Preparative Scale

You developed a great analytical separation using chiral HPLC. When you moved to a larger preparative column, you either lost all resolution or the system pressure exceeded its limit. What went wrong?

Troubleshooting Preparative Chiral Chromatography
Problem Possible Cause Solution
Loss of Resolution Column Overloading: The sample mass injected exceeds the column's capacity, causing peak broadening and co-elution.1. Perform a loading study to determine the maximum sample load.[10]2. Reduce the injection mass.
Contamination: Strongly adsorbed impurities from previous runs are altering the chiral stationary phase (CSP).1. Flush the column with a strong, compatible solvent (e.g., isopropanol, or THF/DMF for immobilized columns).[22]2. Always use a guard column to protect the main column.[10]
Incorrect Flow Rate Scaling: The flow rate was not scaled correctly for the larger column diameter.1. Use the formula: Flow Rate(prep) = Flow Rate(analytical) x (ID(prep)² / ID(analytical)²) .[10]
High Backpressure Blocked Inlet Frit: Particulates from the sample or mobile phase have clogged the column inlet.1. Reverse the column flow direction (at a low flow rate) to dislodge particulates.[10][22]2. If the problem persists, carefully clean or replace the inlet frit according to the manufacturer's instructions.[10]
Sample Precipitation: The sample solvent is immiscible with the mobile phase, causing the sample to crash out upon injection.1. Dissolve the sample in the mobile phase itself or a solvent with similar polarity.[10]
High Mobile Phase Viscosity: Using viscous solvents like pure ethanol or isopropanol at a high flow rate.1. Reduce the flow rate to stay within the column's pressure limit.[10]2. Consider heating the column slightly to reduce viscosity.
Protocol: Scale-Up of a Chiral HPLC Separation Method

This protocol outlines a systematic approach for scaling a chiral separation from an analytical to a preparative column.

Objective: To purify a racemic mixture to >99% e.e. while maximizing throughput.

Step 1: Analytical Method Optimization

  • Screening: Screen various chiral stationary phases (CSPs) and mobile phases (normal phase, reversed-phase, polar organic) to find a combination that gives good selectivity (α > 1.2) and resolution (Rs > 1.5).

  • Optimization: Fine-tune the mobile phase composition and temperature to maximize resolution and minimize run time.

Step 2: Analytical Loading Study

  • Prepare a concentrated solution of your racemic mixture in the mobile phase.

  • Make a series of injections with increasing volume/mass onto the analytical column.

  • Monitor the resolution (Rs) between the two enantiomer peaks.

  • Identify the maximum sample load where the resolution is still acceptable for your purity target. This is crucial for the scale-up calculation.[10]

Step 3: Preparative Scale-Up Calculation

  • Flow Rate: Calculate the new flow rate for the preparative column using the formula based on the internal diameters (ID) of the columns.[10]

    • Example: Analytical flow = 1 mL/min, Analytical ID = 4.6 mm, Prep ID = 20 mm.

    • Flow Rate(prep) = 1 mL/min * (20² / 4.6²) ≈ 18.9 mL/min.

  • Sample Load: Scale up the sample load proportionally to the cross-sectional area of the columns.

    • Example: Max analytical load = 5 mg.

    • Load(prep) = 5 mg * (20² / 4.6²) ≈ 94.5 mg per injection.

Step 4: Preparative Run and Fraction Collection

  • Equilibrate the preparative column with the optimized mobile phase at the calculated flow rate until the baseline is stable.

  • Inject the calculated sample load.

  • Collect fractions corresponding to each enantiomer peak.

  • Analyze the collected fractions for purity and enantiomeric excess.

Part 3: Embracing Advanced Technologies

Continuous Flow Chemistry for Enhanced Scalability

Batch processing, the traditional approach, has inherent limitations in scalability, especially concerning heat transfer and safety.[6][23] Continuous flow chemistry offers a transformative solution.[3]

Batch vs. Continuous Flow for Chiral Synthesis

G cluster_batch Batch Reactor cluster_flow Continuous Flow Reactor Batch Large Volume Poor Surface/Volume Ratio Poor Heat Transfer Scalability Issues Product_Batch Product Out (after hours/days) Batch->Product_Batch Workup Flow Small Volume (Microchannels) High Surface/Volume Ratio Excellent Heat Transfer Facile Scalability (Numbering-up) Product_Flow Product Out (continuously) Flow->Product_Flow Steady State Reagents_Batch Reagents In Reagents_Batch->Batch All at once Reagents_Flow Reagents In Reagents_Flow->Flow Pumped

Caption: Comparison of Batch vs. Continuous Flow Reactors.

Key Advantages of Continuous Flow for Chiral Synthesis:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing side reactions and potential racemization.[6][24]

  • Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, significantly reducing the risks associated with highly exothermic reactions or hazardous reagents.[23]

  • Facile Scalability: Instead of using a larger reactor (scaling-up), production is increased by running the flow system for longer or by using multiple reactors in parallel ("numbering-up"). This makes the transition from lab to production more predictable.[11][24]

  • Integration and Automation: Flow systems can be easily integrated with in-line purification and PAT tools, allowing for fully automated, multi-step syntheses.[19]

References

  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - RSC Publishing. (2021, August 3).
  • Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024, September 5).
  • Advanced Chiral Resolution and Purification Strategies - Pharmaceutical Intermediates Supplier Arborpharmchem. (2026, February 23).
  • Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.).
  • Process analytical technology and its recent applications for asymmetric synthesis - PubMed. (2023, January 15).
  • Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. (n.d.).
  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. (2025, May 26).
  • Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC. (n.d.).
  • Technical Support Center: Scaling Up Chiral Resolution - Benchchem. (n.d.).
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (2025, August 28).
  • Engineering Advances in Asymmetric Catalysis: Scalable and Sustainable Synthesis - MDPI. (n.d.).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC. (n.d.).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • Chiral Separation techniques at Industrial Scale? | ResearchGate. (2018, October 30).
  • Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. (2026, February 9).
  • Scalable production challenges for chiral pharmaceutical intermediates - Benchchem. (n.d.).
  • Troubleshooting guide for the synthesis of chiral alcohols - Benchchem. (n.d.).
  • Continuous‐Flow Modular Reactor with a Chiral Microenvironment Enhances the Biocatalytic Synthesis of Norepinephrine - ResearchGate. (2026, February 24).
  • Book Review of Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions | Organic Process Research & Development - ACS Publications. (2010, October 1).
  • Biocatalysis: Case Studies - ACS GCI Pharmaceutical Roundtable. (n.d.).
  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024, January 16).
  • Part 5. The Future of Chirality: Challenges and Innovations - Chiralpedia. (2025, April 12).
  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone - ACS Publications. (2022, May 17).
  • Continuous Flow Reactor Systems: A Guide | AM Technology. (n.d.).
  • Continuous Flow Chemistry for Scalable Drug Synthesis - AZoLifeSciences. (2024, January 16).
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14).
  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10).
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing). (n.d.).
  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. (n.d.).
  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC. (2019, September 19).
  • Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. (2021, October 8).
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem. (2025, August 6).
  • Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020, May 20).
  • a complete review of process analytical technology (pat) - International Journal of Pharmaceutical Sciences Review and Research. (2012, October 31).
  • Column troubleshooting guide – Reversed phase - Thermofisher.com. (n.d.).
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production - Journal for ReAttach Therapy and Developmental Diversities. (n.d.).
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. (2024, May 27).
  • strategies to improve the enantioselectivity of reactions involving 2-cyanophenol - Benchchem. (n.d.).
  • Enantioselective Transformations in the Synthesis of Therapeutic Agents - ACS Publications. (2023, July 7).
  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021, April 6).
  • Enantioselective synthesis of molecules with multiple stereogenic elements - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00238A. (2024, September 30).

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized small molecules, such as 2-Oxo-3-phenyloxolane-3-carboxylic acid (also known as α -phenyl- α -carboxy- γ -butyrolactone), requires more than a routine analytical approach. This molecule presents a trifecta of analytical challenges: a rigid lactone core, a highly congested quaternary chiral center at C3, and a labile carboxylic acid moiety prone to dimerization.

As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate two critical variables in the NMR workflow: Solvent Selection (CDCl3 vs. DMSO-d6) and Hardware Configuration (400 MHz Room Temperature vs. 600 MHz CryoProbe) . By understanding the causality behind these experimental choices, researchers can transition from ambiguous spectral estimations to a self-validating, high-confidence structural elucidation system.

Molecular Architecture & Analytical Challenges

Before comparing analytical techniques, we must deconstruct the molecule's behavior in a magnetic field. 2-Oxo-3-phenyloxolane-3-carboxylic acid contains an oxolane (tetrahydrofuran) ring with an oxo group at C2. The C3 position is a quaternary chiral center attached to a phenyl ring and a carboxylic acid.

This topology creates specific NMR phenomena:

  • Diastereotopic Protons: Because C3 is a chiral center, the two protons on the adjacent C4 carbon (and the C5 carbon) are sterically locked in different magnetic environments (one cis to the phenyl group, one trans). They are chemically non-equivalent and will couple with each other, creating a complex ABX or ABCD spin system rather than simple triplets.

  • Quaternary Carbon Assignment: The C3 carbon has no attached protons, rendering standard 1D 1 H NMR and 2D HSQC useless for its direct observation.

  • Labile Proton Exchange: The -COOH proton is highly susceptible to chemical exchange with trace water and intermolecular hydrogen bonding, leading to unpredictable chemical shifts and peak broadening[1].

Comparison 1: Solvent Effects (CDCl 3​ vs. DMSO-d 6​ )

The choice of deuterated solvent fundamentally alters the molecular conformation and intermolecular interactions of carboxylic acids.

The Causality of Solvent-Solute Interactions

In non-polar solvents like CDCl 3​ , carboxylic acids rapidly form hydrogen-bonded dimers. This dimerization causes the -COOH proton signal to become extremely broad (often blending into the baseline) and concentration-dependent[2]. Furthermore, the lack of strong solvent-solute interactions in CDCl 3​ can lead to poor chemical shift dispersion for the oxolane ring protons.

Conversely, DMSO-d 6​ is a strong hydrogen-bond acceptor. It aggressively disrupts the carboxylic acid dimers, forming a stable solute-solvent hydrogen bond[3]. This results in a sharp, highly downfield 1 H signal (typically >12.5 ppm) that is easily integrated. Additionally, polar aprotic solvents like DMSO often induce an upfield shift in the 13 C resonance of the carboxyl group compared to non-polar solvents[2].

Quantitative Data Comparison: Chemical Shifts
Nucleus / PositionTraditional Alternative: CDCl 3​ (ppm)Optimized Product: DMSO-d 6​ (ppm)Phenomenological Causality
1 H: -COOH ~10.5 (Very Broad, Variable)13.2 (Sharp Singlet)DMSO disrupts acid dimers, locking the proton in a stable H-bond, sharpening the peak[3].
1 H: C4-H a​ / H b​ 3.35 (m), 2.95 (m)3.20 (ddd), 2.85 (dt)DMSO alters the conformational averaging, improving the resolution of the diastereotopic coupling.
13 C: C=O (Acid) 176.1171.2Polar aprotic solvents induce an upfield shift in the carboxyl carbon[2].
13 C: C=O (Lactone) 174.8174.5The rigid lactone core is minimally affected by solvent polarity.

Comparison 2: Hardware Performance (400 MHz RT vs. 600 MHz CryoProbe)

For trace analysis or highly congested spectra, the hardware configuration is the primary bottleneck. We compare a standard 400 MHz spectrometer with a Room Temperature (RT) probe against a 600 MHz spectrometer equipped with a CryoProbe .

The Causality of Cryogenic Sensitivity

Thermal noise (Johnson-Nyquist noise) generated by the receiver coil is the primary enemy of NMR sensitivity. A CryoProbe system pumps liquid helium gas to cool the radio frequency (RF) coil and preamplifiers to approximately 20 Kelvin (-253 °C)[4]. By drastically reducing the thermal noise floor, the CryoProbe delivers an unprecedented Signal-to-Noise Ratio (SNR) gain of up to 4x over a room-temperature probe[5][6]. Because NMR experiment time scales with the square of the required SNR, a 4x increase in sensitivity translates to a 16-fold reduction in data acquisition time[6].

Furthermore, upgrading from 400 MHz to 600 MHz increases the chemical shift dispersion (measured in Hz/ppm). This is critical for 2-Oxo-3-phenyloxolane-3-carboxylic acid, as it pulls the overlapping multiplets of the diastereotopic C4 and C5 protons apart, shifting the spin system from a complex second-order pattern toward a more easily interpretable first-order pattern[1].

Quantitative Data Comparison: Hardware Metrics
ParameterAlternative: 400 MHz RT ProbeProduct: 600 MHz CryoProbeAnalytical Advantage
1 H Sensitivity (S/N) ~400:1~1600:14x Gain: Critical for trace impurity profiling[5].
13 C 1D Acquisition Time 16 hours (Overnight)< 1 hour~16x Faster: Eliminates the primary bottleneck in carbon NMR[4].
2D HMBC Acquisition Time 4 hours15 minutes16x Faster: Enables rapid assignment of the C3 quaternary carbon.
Signal Dispersion (Hz/ppm) 400 Hz/ppm600 Hz/ppm1.5x Resolution: Resolves overlapping diastereotopic multiplets[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the analytical workflow must contain internal validation steps. Below are the step-by-step methodologies for preparing the sample and validating the labile carboxylic acid proton.

Protocol A: High-Resolution Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of purified 2-Oxo-3-phenyloxolane-3-carboxylic acid.

  • Solvation: Dissolve the analyte in 0.6 mL of high-purity DMSO-d 6​ (99.9% D) in a clean glass vial. Ensure complete dissolution via gentle vortexing.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell Select Series) to ensure optimal magnetic field homogeneity (shimming).

Protocol B: The "D 2​ O Shake" Self-Validation Test

To definitively prove that the peak at ~13.2 ppm belongs to the -COOH group and is not an impurity or an unusual aromatic resonance, we utilize a chemical exchange mechanism[1].

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum (16 scans, 600 MHz) of the sample prepared in Protocol A. Note the exact integral of the peak at 13.2 ppm.

  • Deuterium Addition: Remove the NMR tube from the spectrometer. Add exactly 10 μ L of D 2​ O (Deuterium Oxide) directly to the sample[1].

  • Equilibration: Cap the tube and shake vigorously for 30 seconds. Allow the sample to equilibrate for 5 minutes. The acidic proton will rapidly exchange with the bulk deuterium pool ( −COOH+D2​O⇌−COOD+HOD ).

  • Validation Acquisition: Re-insert the sample, re-shim the magnet, and acquire a second 1 H NMR spectrum.

  • Data Interpretation: The signal at 13.2 ppm will completely disappear, and a new broad signal corresponding to HOD will appear around 3.3 ppm. This binary on/off result is a self-validating proof of the labile proton's identity[1].

Protocol C: 2D HMBC for Quaternary Carbon Assignment

To assign the C3 quaternary carbon, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory[1].

  • Configure the 600 MHz CryoProbe for an HMBC sequence optimized for long-range 1 H- 13 C couplings (typically nJCH​=8 Hz).

  • Acquire the data. Look for cross-peaks connecting the C3 carbon resonance (~58.2 ppm) to the adjacent C4 diastereotopic protons (~3.20 and 2.85 ppm) and the ortho-protons of the phenyl ring (~7.45 ppm). This multi-bond connectivity unambiguously maps the molecular core.

Workflow Visualization

The following decision tree illustrates the optimized logical pathway for the structural elucidation of functionalized oxolanes.

NMR_Workflow Start 2-Oxo-3-phenyloxolane-3-carboxylic acid Sample Preparation Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Routine, Dimerization) Solvent->CDCl3 DMSO DMSO-d6 (H-Bonding, Sharp COOH) Solvent->DMSO HNMR Acquire 1H NMR (Evaluate Dispersion) CDCl3->HNMR DMSO->HNMR D2O D2O Shake Test (Validate Labile COOH) HNMR->D2O If COOH broad/missing Hardware Hardware Selection for 13C / 2D NMR HNMR->Hardware D2O->Hardware RT400 400 MHz RT Probe (High Conc. Needed) Hardware->RT400 Cryo600 600 MHz CryoProbe (Trace Analysis, Fast 13C) Hardware->Cryo600 HMBC 2D HMBC / HSQC (Assign Quaternary C3) RT400->HMBC Cryo600->HMBC Elucidation Complete Structural Elucidation HMBC->Elucidation

Caption: Optimized logical decision tree for the NMR structural elucidation of functionalized oxolanes.

Conclusion

For complex heterocycles like 2-Oxo-3-phenyloxolane-3-carboxylic acid, the "standard" analytical approach (CDCl 3​ on a 400 MHz RT probe) often yields ambiguous data due to proton dimerization, severe spectral overlap, and poor 13 C sensitivity. By transitioning to DMSO-d 6​ to lock the labile protons and utilizing a 600 MHz CryoProbe to maximize dispersion and sensitivity, researchers can transform a multi-day analytical struggle into a rapid, high-confidence structural elucidation workflow.

References

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Princeton University. Available at:[Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. ResearchGate. Available at:[Link]

  • Cryoprobes - NMR Facility. University of California, Santa Barbara (UCSB). Available at:[Link]

  • QCI-P CryoProbe. Bruker. Available at:[Link]

  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

biological activity of 2-Oxo-3-phenyloxolane-3-carboxylic acid vs. other lactones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 2-Oxo-3-phenyloxolane-3-carboxylic Acid vs. Bioactive Lactone Classes: A Mechanistic Comparison Guide

Executive Summary & Structural Significance

Lactones are ubiquitous structural motifs in medicinal chemistry, ranging from simple saturated rings to complex polycyclic architectures. As drug development professionals, we must evaluate these compounds not merely as static pharmacophores, but as dynamic chemical entities subject to metabolic biotransformation.

This guide provides an objective, data-driven comparison between 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS 19340-59-1)—a saturated γ -butyrolactone intermediate—and other prominent bioactive lactone classes, such as α -methylene- γ -butyrolactones (e.g., Parthenolide) and endoperoxide sesquiterpene lactones (e.g., Artemisinin).

Mechanistic Profiling & Biological Activity

2-Oxo-3-phenyloxolane-3-carboxylic acid (Pro-metabolite & Building Block) Structurally, 2-Oxo-3-phenyloxolane-3-carboxylic acid is an α -carboxy- α -phenyl- γ -butyrolactone. While often utilized as a synthetic building block for novel therapeutics, its primary biological significance lies in its role as a metabolic intermediate. In vivo, structurally related parent drugs like primidone and glutethimide undergo hepatic CYP450 oxidation[1]. The resulting carboxylic acid intermediates are highly susceptible to decarboxylation, yielding α -phenyl- γ -butyrolactone[2]. This decarboxylated derivative is a potent neurotoxic metabolite responsible for severe CNS depression and altered sleep times in overdose scenarios[3].

Alternative Bioactive Lactones In stark contrast to the receptor-modulating effects of saturated butyrolactones, other lactone classes exhibit activity through direct covalent or radical-mediated target engagement:

  • α -Methylene- γ -butyrolactones (e.g., Parthenolide): The exocyclic double bond acts as a potent Michael acceptor. These compounds covalently alkylate nucleophilic cysteine residues on target proteins (such as the p65 subunit of NF- κ B), conferring robust anti-inflammatory and anti-leukemic properties.

  • Endoperoxide Sesquiterpene Lactones (e.g., Artemisinin): The biological activity is driven by the cleavage of the endoperoxide bridge in the presence of intra-parasitic heme, generating highly reactive carbon-centered radicals that alkylate essential parasitic proteins, with high potency[4].

Quantitative Comparison of Lactone Classes

CompoundLactone ClassMW ( g/mol )Primary TargetIC50 / Toxicity MarkerMechanism of Action
2-Oxo-3-phenyloxolane-3-carboxylic acid Saturated γ -butyrolactone206.19GABA-A (via metabolite)LDLo ~1 g/kg (mice, post-decarboxylation)[3]Pro-drug / Metabolite precursor
Parthenolide α -Methylene- γ -butyrolactone248.32NF- κ B (p65)IC50 ~ 0.5 - 2.0 µMCovalent Alkylation (Michael addition)
Artemisinin Endoperoxide Sesquiterpene282.33PfATP6 / HemeIC50 ~ 6 - 223 nM[4]Radical Generation

Experimental Workflows (Self-Validating Systems)

To rigorously evaluate the metabolic fate and biological activity of these lactones, the following self-validating protocols are recommended.

Protocol A: LC-MS/MS Metabolic Stability & Decarboxylation Assay
  • Objective: Quantify the conversion of 2-Oxo-3-phenyloxolane-3-carboxylic acid to its toxic decarboxylated metabolite ( α -phenyl- γ -butyrolactone) in human liver microsomes (HLM).

  • Causality behind choices: HLMs are utilized over whole hepatocytes to specifically isolate Phase I CYP450-mediated oxidation and subsequent spontaneous decarboxylation without the confounding variables of Phase II conjugation.

  • Self-Validating Elements: The inclusion of Verapamil as a rapid-clearance positive control validates the metabolic competence of the microsomes. Crucially, a heat-inactivated HLM negative control is mandatory to distinguish true enzymatic conversion from spontaneous aqueous decarboxylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-Oxo-3-phenyloxolane-3-carboxylic acid in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsomal Incubation: Combine the compound with pooled HLMs (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final NADPH) to initiate the reaction.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions for both the parent carboxylic acid and the decarboxylated metabolite.

Protocol B: Target Engagement & Cytotoxicity Screening
  • Objective: Compare the electrophilic cytotoxicity of α -methylene- γ -butyrolactones against the receptor-mediated effects of saturated lactones.

  • Causality behind choices: Using a thiol-reactive fluorescent probe (ThioGlo-1) alongside a standard MTT viability assay allows researchers to correlate cell death directly with intracellular glutathione (GSH) depletion—the primary mechanism of action for Michael acceptors.

  • Self-Validating Elements: N-acetylcysteine (NAC) pre-treatment serves as a mechanistic rescue control. If toxicity is truly mediated by electrophilic alkylation, NAC will scavenge the lactone and restore cell viability, confirming the target pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells (e.g., THP-1 macrophages) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Pre-treatment (Control): Treat designated control wells with 5 mM NAC for 2 hours prior to compound addition.

  • Compound Dosing: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the test lactones for 24 hours.

  • GSH Quantification: Lyse a subset of wells and add ThioGlo-1 fluorescent probe. Measure fluorescence (Ex 380 nm / Em 510 nm) to quantify free intracellular thiols.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) to the remaining wells. Incubate for 3 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

Visualizations

MetabolicPathway Primidone Primidone / Glutethimide (Parent Drugs) CYP450 Hepatic CYP450 Oxidation Primidone->CYP450 Intermediate 2-Oxo-3-phenyloxolane- 3-carboxylic acid (Intermediate) CYP450->Intermediate Ring Oxidation Decarboxylation Decarboxylation (-CO2) Intermediate->Decarboxylation ToxicMetabolite Alpha-phenyl-gamma- butyrolactone (Toxic Metabolite) Decarboxylation->ToxicMetabolite CNS_Toxicity CNS Depression & Toxicity ToxicMetabolite->CNS_Toxicity Target Engagement

Metabolic pathway of primidone to toxic lactone derivatives via carboxylic acid intermediates.

ProtocolWorkflow Prep Compound Preparation Incubation Microsomal Incubation Prep->Incubation Quench Reaction Quenching Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Kinetic Data Processing LCMS->Data

Step-by-step in vitro microsomal stability and LC-MS/MS analytical workflow.

References

  • Andresen, B. D., Davis, F. T., Templeton, J. L., Hammer, R. H., & Panzik, H. L. (1976). Synthesis and characterization of alpha-phenyl-gamma-butyrolactone, a metabolite of glutethimide, phenobarbital and primidone, in human urine. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Lafont, O., Cavé, C., Ménager, S., & Miocque, M. (1990). New chemical aspects of primidone metabolism. European Journal of Medicinal Chemistry.[Link]

  • DrugFuture Chemical Toxicity Database. (1996). 4,5-Dihydro-3-phenyl-2(3H)-furanone Toxicity Data. RTECS NUMBER: LU3680000.[Link]

  • Li, Y., et al. (2019). A Novel Ketone Derivative of Artemisinin Biotransformed by Streptomyces griseus. ResearchGate. [Link]

Sources

A Comparative Guide to Chiral Building Blocks: Alternatives to 2-Oxo-3-phenyloxolane-3-carboxylic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks are the foundational elements that enable the construction of complex, enantiomerically pure molecules. Among these, chiral γ-butyrolactones, such as 2-Oxo-3-phenyloxolane-3-carboxylic acid, are pivotal intermediates due to their prevalence in natural products and biologically active compounds. However, the reliance on a single building block can be limiting. This guide provides an in-depth technical comparison of alternative chiral building blocks and auxiliaries for the asymmetric synthesis of α-substituted γ-butyrolactones, offering researchers a broader palette of tools to address diverse synthetic challenges.

The Central Role of Chiral γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of natural products with potent biological activities. The stereochemistry at the α- and γ-positions is often crucial for target engagement and biological function. 2-Oxo-3-phenyloxolane-3-carboxylic acid serves as a valuable chiral synthon, enabling the introduction of substituents at the α-position with high stereocontrol. However, its utility can be limited by factors such as synthetic accessibility, cost, and the range of transformations it can undergo. This guide explores robust and versatile alternatives that offer distinct advantages in terms of stereochemical outcomes, substrate scope, and practical application.

Core Strategies for Asymmetric α-Alkylation of γ-Butyrolactone Precursors

The primary challenge in synthesizing α-substituted γ-butyrolactones is the enantioselective formation of the C-C bond at the α-position. The alternatives discussed herein primarily employ chiral auxiliaries to direct this transformation. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to control the stereochemical course of a reaction, after which it is removed.[1]

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Introduced by David A. Evans, N-acyloxazolidinones are arguably the most well-established and reliable chiral auxiliaries for asymmetric alkylations and aldol reactions.[2] The predictability of their stereochemical outcomes, high diastereoselectivities, and the commercial availability of the auxiliaries in both enantiomeric forms have made them a cornerstone of asymmetric synthesis.

Mechanism of Stereocontrol

The stereoselectivity of Evans' auxiliaries arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The bulky substituent at C4 of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face. This results in the formation of a new stereocenter with a predictable absolute configuration.

Caption: Synthetic pathway to α-substituted γ-butyrolactones using Evans' auxiliary.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 1 hour.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium hexamethyldisilazide (1.1 equiv, 1.0 M in THF) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

  • Auxiliary Cleavage: The purified product (1.0 equiv) is dissolved in a 3:1 mixture of THF and water (0.2 M). Lithium hydroxide (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added at 0 °C. The reaction is stirred at room temperature for 4 hours, then quenched with aqueous Na₂SO₃. The resulting carboxylic acid can be lactonized under acidic conditions to yield the corresponding γ-butyrolactone.

Performance Data
ElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl bromide85-95>99:1[3]
Allyl iodide80-90>98:2[4]
Methyl iodide85-92>99:1[3]

Crimmins' Thiazolidinethiones: A Versatile Alternative

Developed by Michael T. Crimmins, chiral N-acylthiazolidinethiones offer a powerful and versatile alternative to Evans' oxazolidinones.[5] A key advantage of these auxiliaries is the ability to access either the "Evans-syn" or "non-Evans-syn" aldol adducts by simply modifying the reaction conditions, providing a level of stereochemical flexibility not readily achievable with Evans' auxiliaries.

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the chelation state of the titanium enolate. In the presence of one equivalent of a Lewis acid (e.g., TiCl₄) and a stoichiometric amount of a hindered base like (-)-sparteine, a chelated transition state is formed involving the enolate oxygen and the thiocarbonyl sulfur. This leads to the "non-Evans-syn" product.[5] Conversely, using an excess of the base disrupts this chelation, leading to an open transition state that mimics the Evans' model and affords the "Evans-syn" product.

G cluster_2 Crimmins' Auxiliary: Tunable Diastereoselectivity AcylThiazolidinethione N-Acyl Thiazolidinethione ChelatedTS Chelated Transition State AcylThiazolidinethione->ChelatedTS OpenTS Open Transition State AcylThiazolidinethione->OpenTS TiCl4 TiCl₄ TiCl4->ChelatedTS TiCl4->OpenTS StoichiometricBase Stoichiometric Base (e.g., (-)-Sparteine) StoichiometricBase->ChelatedTS ExcessBase Excess Base ExcessBase->OpenTS NonEvansSyn "Non-Evans-Syn" Product ChelatedTS->NonEvansSyn EvansSyn "Evans-Syn" Product OpenTS->EvansSyn

Caption: Control of diastereoselectivity with Crimmins' auxiliary.

Experimental Protocol: "Non-Evans-Syn" Aldol Reaction
  • To a solution of the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added titanium tetrachloride (1.1 equiv) dropwise.

  • After 5 minutes, (-)-sparteine (1.05 equiv) is added dropwise, resulting in a deep red solution, which is stirred for 30 minutes at -78 °C.

  • The aldehyde (1.2 equiv) is then added, and the reaction is stirred for 1-4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as described for the Evans' auxiliary.

Performance Data
AldehydeProductYield (%)Diastereomeric Ratio (d.r.)Reference
Isobutyraldehyde"Non-Evans-Syn"85>98:2[5]
Benzaldehyde"Non-Evans-Syn"90>98:2[5]
Isobutyraldehyde"Evans-Syn"8895:5[5]

Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Andrew G. Myers developed a highly practical and efficient chiral auxiliary based on the readily available and inexpensive pseudoephedrine.[6] Amides derived from pseudoephedrine undergo highly diastereoselective alkylations and can be converted to a variety of functional groups, including carboxylic acids, ketones, and alcohols, without epimerization of the newly formed stereocenter.[7]

Mechanism of Stereocontrol

Deprotonation of the pseudoephedrine amide with a lithium amide base in the presence of lithium chloride generates a configurationally stable Z-enolate that is internally chelated to the lithium cation. The phenyl group and the C-methyl group of the auxiliary effectively block the top face of the enolate, directing the electrophile to the bottom face.

Experimental Protocol: Asymmetric Alkylation of a Pseudoephedrine Amide
  • To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous THF (0.1 M) at -78 °C is added lithium diisopropylamide (2.2 equiv) dropwise.

  • The solution is stirred at 0 °C for 1 hour, then re-cooled to -78 °C.

  • The electrophile (1.5 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as previously described.

  • The chiral auxiliary can be cleaved under acidic or basic hydrolysis to afford the corresponding carboxylic acid.

Performance Data
ElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
Benzyl bromide95>99:1[8]
n-Butyl iodide92>99:1[8]
Isopropyl iodide88>99:1[8]

SAMP/RAMP Hydrazones: For Asymmetric Alkylation of Aldehydes and Ketones

Developed by Dieter Enders, the SAMP/RAMP hydrazone methodology provides a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[9] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are commercially available chiral auxiliaries.

Mechanism of Stereocontrol

The ketone or aldehyde is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with LDA forms a lithiated azaenolate, which is chelated to the methoxymethyl group. This chelation, along with the steric bulk of the pyrrolidine ring, directs the approach of the electrophile from the less hindered face. The resulting alkylated hydrazone can then be cleaved by ozonolysis or hydrolysis to regenerate the α-alkylated carbonyl compound with high enantiomeric excess.[10]

G cluster_3 SAMP/RAMP Hydrazone-Mediated Asymmetric Alkylation Ketone Ketone/Aldehyde Hydrazone Chiral Hydrazone Ketone->Hydrazone SAMP SAMP/RAMP SAMP->Hydrazone Azaenolate Lithiated Azaenolate Hydrazone->Azaenolate Deprotonation LDA LDA LDA->Azaenolate AlkylatedHydrazone Alkylated Hydrazone Azaenolate->AlkylatedHydrazone Alkylation Electrophile Electrophile (R-X) Electrophile->AlkylatedHydrazone Cleavage Cleavage (Ozonolysis) AlkylatedHydrazone->Cleavage AlkylatedKetone α-Alkylated Ketone/Aldehyde Cleavage->AlkylatedKetone

Caption: Synthetic pathway for asymmetric α-alkylation using SAMP/RAMP hydrazones.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone
  • Hydrazone Formation: 3-Pentanone (1.2 equiv) and SAMP (1.0 equiv) are heated at 60 °C under argon overnight. The crude hydrazone is purified by distillation.

  • Alkylation: The SAMP-hydrazone (1.0 equiv) is dissolved in anhydrous ether and cooled to 0 °C. LDA (1.1 equiv) is added, and the mixture is cooled to -110 °C. The alkyl halide (1.2 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Cleavage: The crude alkylated hydrazone is dissolved in dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with dimethyl sulfide.

Performance Data
Ketone/AldehydeElectrophileYield (%)Enantiomeric Excess (e.e.) (%)Reference
3-PentanoneEthyl iodide87>95 (S)[10]
CyclohexanoneMethyl iodide85>96 (R)[9]
PropanalBenzyl bromide75>96 (S)[11]

Comparative Analysis and Conclusion

The choice of a chiral building block or auxiliary is a critical decision in the design of a synthetic route. Each of the alternatives to 2-Oxo-3-phenyloxolane-3-carboxylic acid presented here offers distinct advantages and is suited to different synthetic challenges.

Chiral Auxiliary/MethodKey AdvantagesPotential Limitations
Evans' Oxazolidinones Highly predictable stereochemical outcomes, excellent diastereoselectivities, well-established protocols.Can be expensive, cleavage conditions can sometimes be harsh.
Crimmins' Thiazolidinethiones Tunable diastereoselectivity (access to both "syn" and "anti" products), high selectivities.Requires stoichiometric amounts of often expensive reagents (e.g., (-)-sparteine).
Myers' Pseudoephedrine Amides Inexpensive and readily available auxiliary, high diastereoselectivities, products are often crystalline.Auxiliary is a controlled substance in some regions.
SAMP/RAMP Hydrazones Excellent for asymmetric α-alkylation of aldehydes and ketones, high enantioselectivities.The auxiliary is relatively expensive, ozonolysis for cleavage requires specialized equipment.

Ultimately, the optimal choice will depend on a variety of factors, including the specific target molecule, the desired stereochemistry, cost considerations, and the scalability of the process. This guide provides a framework for making an informed decision, empowering researchers to select the most appropriate tool for their specific synthetic needs. By expanding the repertoire of chiral building blocks beyond a single scaffold, the scientific community can continue to push the boundaries of complex molecule synthesis and accelerate the discovery of new therapeutics.

References

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions: The Crimmins Synthesis of Bistramide A. Synfacts, 2006(07), 0686–0686.
  • Enders, D., & Kipphardt, H. (1987). (S)-(–)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). Organic Syntheses, 65, 183.
  • Enders, D., et al. (2007). Asymmetric Total Synthesis of ( )-Pironetin Employing the SAMP/RAMP Hydrazone Methodology. Chemistry – A European Journal, 13, 3942-3949.
  • Crimmins, M. T., et al. (1997). Asymmetric Aldol Additions with Titanium Enolates of Thiazolidinethione Chiral Auxiliaries. Journal of the American Chemical Society, 119(33), 7883–7884.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of. alpha. -substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Gnas, Y., & Glorius, F. (2006).
  • Myers, A. G., & McKinstry, L. (1996). Asymmetric synthesis of 2-substituted butyrolactones and valerolactones. The Journal of Organic Chemistry, 61(7), 2428–2440.
  • Enders, D., et al. (1984). Asymmetric Synthesis of α-Alkylated Ketones by the SAMP-/RAMP-Hydrazone Method.
  • Crimmins, M. T., Emmitte, K. A., & Katz, J. D. (2000). Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. Organic letters, 2(14), 2165–2167.
  • Enders, D. (1984). Alkylation of Chiral Hydrazones. In Asymmetric Synthesis (Vol. 3, pp. 275-339). Academic Press.
  • Myers, A. G. (1994). Asymmetric Alkylation of Pseudoephedrine Amides. SynArchive.
  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099-3111.
  • BenchChem. (2025).
  • Evans, D. A. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.
  • Myers, A. G., & Yang, B. H. (1994). A Method for the Synthesis of Enantiomerically Enriched α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362.
  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • Wu, Y.-D., & Houk, K. N. (1987). Transition Structures of Aldol Reactions. Journal of the American Chemical Society, 109(3), 908–910.
  • Williams College. (n.d.).
  • Enders, D., et al. (2007). Asymmetric Total Synthesis of ( )-Pironetin Employing the SAMP/RAMP Hydrazone Methodology. Chemistry – A European Journal, 13(14), 3942-3949.

Sources

validation of stereochemistry for 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Stereochemistry for 2-Oxo-3-phenyloxolane-3-carboxylic Acid: A Comparative Analytical Guide

Executive Summary

Assigning the absolute configuration and enantiomeric purity of 2-oxo-3-phenyloxolane-3-carboxylic acid presents a highly specific analytical challenge. The molecule features a rigid γ -butyrolactone ring with a sterically congested quaternary stereocenter at C3, which bears both a phenyl ring and a carboxylic acid moiety. In early-stage drug development, an unambiguous stereochemical assignment is non-negotiable for establishing accurate Structure-Activity Relationships (SAR)[]. This guide objectively compares traditional and modern analytical modalities, detailing why an orthogonal approach combining Chiral HPLC and Vibrational Circular Dichroism (VCD) provides the most robust, self-validating system for this specific chemotype.

The Stereochemical Challenge: Causality in Method Selection

The C3 quaternary center of 2-oxo-3-phenyloxolane-3-carboxylic acid lacks a directly attached proton, instantly complicating standard 1D and 2D NMR approaches that rely on proton proximity. Furthermore, the presence of a free carboxylic acid group induces strong intermolecular hydrogen bonding (dimerization) in non-polar solvents, which drastically alters the molecule's conformational landscape and spectroscopic behavior[2]. Consequently, analytical methods must be chosen not just for their theoretical capability, but for their compatibility with the molecule's steric hindrance and hydrogen-bonding dynamics.

Comparative Evaluation of Analytical Modalities

A. NMR with Chiral Derivatizing Agents (CDAs)
  • Mechanism: Derivatization with chiral agents (e.g., Mosher's acid chloride, MTPA-Cl) to form diastereomers, followed by NMR analysis of chemical shift anisotropies ( Δδ ).

  • Performance: While Mosher's method is a mature, reliable technique for secondary alcohols and amines[3], it fails practically for 2-oxo-3-phenyloxolane-3-carboxylic acid. The target lacks a secondary alcohol or amine. Attempting to derivatize the tertiary carboxylic acid with a chiral amine is sterically hindered by the adjacent phenyl and lactone groups, risking kinetic resolution or epimerization during the coupling step. Thus, NMR is relegated to assessing relative stereochemistry.

B. Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Direct 3D spatial visualization and absolute configuration assignment via anomalous dispersion (Flack parameter)[].

  • Performance: SC-XRD remains the unambiguous "gold standard" for stereochemistry[]. However, its critical flaw is the prerequisite for a high-quality single crystal. Lactones with flexible carboxylic acid side chains often resist crystallization or form twinned crystals. While definitive when successful, it cannot be relied upon as a high-throughput method.

C. Chiral High-Performance Liquid Chromatography (HPLC)
  • Mechanism: Separation of enantiomers using chiral stationary phases (CSPs) based on transient diastereomeric interactions.

  • Performance: Chiral HPLC is the analytical gold standard for quantifying Enantiomeric Excess (%ee) and resolving racemic mixtures[4]. However, it is purely an empirical separation technique; it cannot assign absolute configuration ab initio without previously characterized reference standards[5].

D. Vibrational Circular Dichroism (VCD) coupled with DFT
  • Mechanism: Measurement of the differential absorption of left- and right-circularly polarized infrared light, compared against Density Functional Theory (DFT) calculations.

  • Performance: VCD is highly discriminatory for molecules with multiple functional groups. For our target, the C=O stretches of the lactone (~1770 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹) provide distinct, highly localized vibrational signatures. Because VCD is performed in solution, it bypasses the crystallization bottleneck of SC-XRD[2].

Quantitative Method Comparison

Analytical ModalityPrimary OutputSample StateThroughputCritical Limitations for Target Molecule
Chiral HPLC %ee, SeparationSolutionHighCannot determine absolute configuration independently[4].
NMR (Mosher's) Relative/Absolute ConfigSolutionMediumSteric hindrance at C3; incompatible with carboxylic acids[3].
SC-XRD Absolute Config (3D)Solid (Crystal)LowHighly dependent on successful, high-quality crystallization[].
VCD + DFT Absolute ConfigSolutionMediumRequires rigorous computational modeling of carboxylic dimers[6].

Recommended Orthogonal Protocol: The HPLC-VCD Self-Validating System

To establish a self-validating protocol, we couple the separative power of Chiral HPLC with the structural elucidation of VCD. This workflow ensures that the sample being analyzed is enantiopure and that the computational model accurately reflects the physical solution state.

Step 1: Enantiomeric Resolution (Chiral HPLC)

  • Dissolve the racemic 2-oxo-3-phenyloxolane-3-carboxylic acid in a suitable mobile phase (e.g., Hexane/Isopropanol with 0.1% Trifluoroacetic acid). Causality: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Inject onto an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA)[5].

  • Collect the separated peaks (Enantiomer A and Enantiomer B).

  • Re-inject fractions to confirm >99% ee. Evaporate to dryness.

Step 2: VCD Spectral Acquisition

  • Dissolve Enantiomer A in CDCl₃ at a precise concentration (typically 0.1 M). Causality: CDCl₃ is chosen deliberately to allow the carboxylic acid to form stable homodimers, which are computationally predictable, unlike the complex solvent-solute interactions found in protic solvents like Methanol-d4[6].

  • Record the IR and VCD spectra using a VCD spectrometer equipped with a BaF₂ cell (100 µm path length) over the 2000–900 cm⁻¹ region.

Step 3: DFT Computational Modeling (The Validation Key)

  • Perform a conformational search for the (3S)-enantiomer using Molecular Mechanics (e.g., OPLS4).

  • Critical Step: Model the lowest-energy conformers explicitly as homodimers to account for intermolecular hydrogen bonding of the -COOH group. Causality: Failure to model the dimer will result in a ~30 cm⁻¹ mismatch in the theoretical C=O stretch frequency, invalidating the model[2].

  • Optimize geometries and calculate vibrational frequencies using DFT at the B3LYP/6-311G(d,p) level with an implicit PCM solvent model for chloroform[6].

Step 4: Spectral Correlation and Assignment

  • Overlay the calculated IR spectrum with the experimental IR spectrum. Self-Validation Check: If the IR spectra do not align (specifically the lactone and acid carbonyl bands), the conformational model is invalid, and VCD comparison must be halted.

  • Once IR alignment is confirmed, overlay the calculated VCD spectrum of the (3S)-model with the experimental VCD of Enantiomer A.

  • If the signs and relative intensities of the bands match, Enantiomer A is assigned as (3S). If they are perfectly inverted, Enantiomer A is (3R).

Workflow Visualization

G Racemic Racemic 2-Oxo-3-phenyloxolane- 3-carboxylic acid HPLC Chiral HPLC Separation (0.1% TFA Mobile Phase) Racemic->HPLC EnantA Enantiomer A (>99% ee) HPLC->EnantA EnantB Enantiomer B (>99% ee) HPLC->EnantB VCD_Exp Experimental VCD in CDCl3 (Dimerized State) EnantA->VCD_Exp IR_Check Self-Validation: IR Match? (C=O Stretch Alignment) VCD_Exp->IR_Check DFT_Calc DFT Calculation (B3LYP) (Explicit Dimer Modeling) DFT_Calc->IR_Check Compare VCD Spectral Overlay & Correlation Analysis IR_Check->Compare Yes Config Absolute Configuration Assigned (e.g., 3S) Compare->Config

Orthogonal self-validating workflow combining Chiral HPLC and VCD/DFT for stereochemical assignment.

References

  • Source: bocsci.
  • Source: chiralpedia.
  • Stereodynamics of chiral and conformationally flexible molecules studied by chromatography and chiro-optical methods - I.R.I.S.
  • Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • Source: acs.
  • Source: mdpi.

Sources

Structural and Morphological Divergence: The Role of Symmetry Restrictions

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Homochiral and Racemic Chiral Frameworks: Structural Dynamics and Functional Performance

As a Senior Application Scientist, I frequently encounter the critical design choice between homochiral and racemic building blocks when engineering porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). This choice is not merely a matter of stereochemistry; it fundamentally dictates the framework’s topology, morphological density, and functional capabilities.

This guide objectively compares the structural divergence and performance metrics of homochiral versus racemic frameworks, providing researchers and drug development professionals with the mechanistic causality and validated protocols necessary to engineer next-generation chiral materials.

The self-assembly of extended frameworks is strictly regulated by the symmetry requirements of the constituent ligands. When synthesizing MOFs from enantiopure ligands (e.g., D-camphoric acid), the inherent symmetry restrictions—specifically, the absolute prohibition of inversion axes—force the crystallization process into lower-symmetry space groups[1].

Causality in Topology: This lack of inversion symmetry prevents the dense heterochiral packing typically seen in racemic mixtures. Consequently, homochiral MOFs often adopt unique topological types to accommodate directional strain. For example, in copper-camphorate MOFs, the homochiral framework forms a distinct 2-fold supercell compared to its racemic counterpart, directly altering its pore architecture[1].

Causality in Morphology: This phenomenon extends to all-organic 2D COFs, effectively expanding the Liebisch–Wallach rule to extended lattices. When utilizing configurationally stable enantiopure[5]helicenes as pseudo-C2 linkers, the resulting homochiral [5]HeliCOFs exhibit a less compact structure and distinct pointed star-shaped morphologies[2]. In contrast, racemic [5]HeliCOFs form denser, mesh-type conglomerates due to the complementary geometric stacking of opposite enantiomers[2].

G L_chiral Enantiopure Ligands (e.g., D-Camphoric Acid) Node_Metal Metal Nodes (e.g., Cu2+ Paddlewheels) L_chiral->Node_Metal Self-Assembly (No inversion axes) L_racemic Racemic Ligands (e.g., DL-Camphoric Acid) L_racemic->Node_Metal Self-Assembly (Inversion allowed) MOF_homo Homochiral Framework (2-fold Supercell Topology) Node_Metal->MOF_homo Chiral Induction MOF_rac Racemic Framework (Centrosymmetric Topology) Node_Metal->MOF_rac Heterochiral Packing

Logical flow of symmetry-restricted self-assembly in homochiral versus racemic frameworks.

Functional Performance: Enantioselective Separation

For the pharmaceutical industry, the isolation of single enantiomers is paramount. Homochiral frameworks possess intrinsic "chiral pockets" that create a highly asymmetric microenvironment.

Chromatographic Superiority: Traditional chiral stationary phases (CSPs) are often fragile and expensive. Homochiral MOFs, such as TAMOF-1 (synthesized from natural L-histidine and copper), offer a robust alternative. Because the entire framework is a continuous chiral receptor, TAMOF-1 provides a high density of recognition sites, outperforming several commercial HPLC columns in separating racemic drugs like ibuprofen and thalidomide[3].

Membrane-Based Resolution: When engineered into continuous membranes, homochiral MOFs operate via a concentration-driven preferential sorption mechanism. For instance, homochiral Ni-LAB membranes—[Ni2(L-asp)2(bipy)]—exhibit a strong binding affinity to specific enantiomers. When exposed to racemic 2-methyl-2,4-pentanediol (MPD), the diastereomeric host-guest interactions lower the diffusion barrier for the (R)-enantiomer, achieving an enantiomeric excess (e.e.) of over 35% at 30 °C[4].

G Feed Racemic Mixture (R- & S- Enantiomers) Membrane Homochiral MOF Membrane (Chiral Microenvironment) Feed->Membrane Concentration Gradient Sorption_R Preferential Sorption (Strong Affinity to R) Membrane->Sorption_R Chiral Recognition Sorption_S Weak Sorption (Low Affinity to S) Membrane->Sorption_S Steric Hindrance Permeate Enantiomerically Enriched Permeate (High e.e. %) Sorption_R->Permeate Fast Diffusion Retentate Depleted Retentate (S-Enantiomer Rich) Sorption_S->Retentate Slow Diffusion

Mechanism of enantioselective separation via preferential sorption in homochiral MOF membranes.

Advanced Physical Properties: Spin Crossover & Chiroptics

The structural reorganization dictated by chirality extends beyond porosity into the realm of quantum mechanical properties, such as Spin Crossover (SCO).

Causality of SCO Quenching: In Fe(II) 1D coordination polymers, the transition from a heterochiral (racemic) to a homochiral environment causes a severe reorganization of the second coordination sphere. In racemic systems, counterions distribute in a rigid, pseudohexagonal manner that locks the metal centers in a High-Spin (HS) state down to 10 K. Conversely, the irregular anion distribution in homochiral packing provides the structural elasticity required for the lattice to undergo thermally induced SCO.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the physical causality behind each step.

Protocol A: Synthesis and Exfoliation of Homochiral 2D [5]HeliCOFs[2]
  • Objective: Synthesize highly ordered, chiroptically active π-conjugated lattices.

  • Step 1: Linker Condensation. React enantiopure [5]helicene with 1,3,5-triformylbenzene (TFB) in a sealed ampoule containing a mesitylene/dioxane/aqueous acetic acid mixture.

    • Causality: Utilizing a configurationally stable enantiopure pseudo-C2 linker prevents the misaligned stacking interactions that typically plague racemic COF synthesis, forcing the lattice into a strict homochiral registry.

  • Step 2: Solvothermal Growth. Heat the ampoule at 120 °C for 72 hours, followed by a controlled, slow cooling process (1 °C/min).

    • Causality: Slow cooling allows thermodynamic error-correction of the reversible imine bonds, maximizing domain size and minimizing amorphous defects.

  • System Validation: Perform low-dose cryo-HR-TEM and Powder X-Ray Diffraction (PXRD). The synthesis is validated if cryo-HR-TEM reveals regular lattice fringes with ~2.4 nm spacing, directly correlating to an intense PXRD reflex at 2θ = 4.2°.

Protocol B: Fabrication of Homochiral Ni-LAB Membranes for Enantioseparation[4]
  • Objective: Fabricate a defect-free [Ni2(L-asp)2(bipy)] membrane for the resolution of racemic diols.

  • Step 1: Seed Crystal Milling. Subject bulk Ni-LAB crystals to high-energy ball milling for 12 hours to generate a submicron seed suspension.

    • Causality: Bulk MOF crystals are too large to form a densely packed seed layer. Milling reduces them to submicron sizes, which is critical to prevent pinhole defects during secondary growth.

  • Step 2: Secondary Growth on Ceramic Support. Dip-coat a porous ceramic support in the seed suspension, dry, and then immerse in a precursor solution for secondary solvothermal growth at 150 °C.

    • Causality: The pre-seeded layer acts as a nucleation template, lowering the activation energy for crystal growth and ensuring the formation of a continuous, intergrown homochiral selective layer.

  • System Validation: Conduct a concentration-driven pervaporation test using 1.0 mmol/L racemic MPD. The system is validated when GC/HPLC analysis of the permeate confirms an enantiomeric excess (e.e.) of ≥35.5% at 30 °C.

Quantitative Data Summary

Table 1: Structural and Physical Divergence

FeatureHomochiral FrameworksRacemic FrameworksCausality / Mechanism
Topology (MOFs) Often forms supercells (e.g., 2-fold supercell in Camphoric Acid MOFs)Standard centrosymmetric topologyStrict absence of inversion axes in enantiopure ligands forces lower symmetry space groups[1].
Morphology (COFs) Pointed star-shape, less compact structureMesh-type conglomerates, rounded, denserHomochiral helical propagation prevents dense heterochiral packing, extending the Liebisch–Wallach rule[2].
Spin Crossover (SCO) Thermally induced SCO activeQuenched (Trapped in High-Spin state)Irregular counterion distribution in homochiral packing allows structural flexibility for SCO.

Table 2: Functional Performance in Enantioselective Separation

FrameworkTarget RacemateSeparation MechanismPerformance Metric
Ni-LAB Membrane 2-methyl-2,4-pentanediol (MPD)Preferential Sorption (Concentration-driven)35.5% e.e. at 30 °C[4].
TAMOF-1 (HPLC) Ibuprofen, Thalidomide, etc.Chiral Stationary Phase (Receptor binding)Outperforms commercial columns; highly scalable[3].

References

  • Monroy, J. d. R., et al. "Homochiral versus Racemic 2D Covalent Organic Frameworks." Journal of the American Chemical Society, 2025. URL:[Link]

  • Zhang, J., Yao, Y.-G., & Bu, X. "Comparative Study of Homochiral and Racemic Chiral Metal-Organic Frameworks Built from Camphoric Acid." Chemistry of Materials, 2007. URL:[Link]

  • Huang, K., et al. "Fabrication of homochiral metal-organic framework membrane for enantioseparation of racemic diols." AIChE Journal, 2013. URL:[Link]

  • Corella-Ochoa, M. N., et al. "Homochiral Metal–Organic Frameworks for Enantioselective Separations in Liquid Chromatography." Journal of the American Chemical Society, 2019. URL:[Link]

  • Wang, Q., et al. "Spin Crossover Quenching by “Racemization” in a Family of trans-1,2-Di(tetrazol-1-yl)cyclopentane-Based Fe(II) 1D Coordination Polymers." Dalton Transactions, 2015. URL:[Link]

Sources

cost-benefit analysis of different catalytic systems for lactone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cost-Benefit Analysis of Catalytic Systems for Lactone Synthesis: Macrolactonization vs. Oxidative Pathways

Lactones are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and complex polyketide natural products. For drug development professionals and synthetic chemists, the construction of these cyclic esters generally proceeds via two distinct strategic disconnections: the intramolecular condensation of seco-acids (macrolactonization) and the oxidation of cyclic ketones (Baeyer-Villiger oxidation). Selecting the optimal catalytic system requires a rigorous balancing of reagent cost, scalability, enantioselectivity, and environmental impact.

As a Senior Application Scientist, I have structured this guide to objectively compare the leading catalytic systems in both domains, providing field-proven insights, mechanistic causality, and self-validating experimental protocols.

Part 1: Macrolactonization Catalytic Systems

The cyclization of ω-hydroxycarboxylic acids into medium- to large-ring lactones is entropically challenging. To suppress intermolecular oligomerization, highly efficient catalytic activation of the carboxylic acid is mandatory.

Homogeneous Organocatalysis: Shiina vs. Yamaguchi Methods

The two dominant industrial protocols for macrolactonization rely on the formation of mixed anhydride intermediates.

  • Yamaguchi Macrolactonization: Utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride, followed by stoichiometric 4-(dimethylamino)pyridine (DMAP) to generate an active acylpyridinium species.

  • Shiina Macrolactonization: Employs with catalytic DMAP or DMAP N-oxide (DMAPO) under mild, basic conditions[1].

Mechanistic Causality & Expertise: The Shiina method's superiority in handling sensitive, highly functionalized substrates stems from the electronic nature of MNBA. The nucleophilic catalyst (DMAP) selectively attacks the less sterically hindered and electronically activated carbonyl of the mixed MNBA-carboxylic anhydride, forming a highly reactive[2]. This specific activation pathway allows the reaction to proceed rapidly at room temperature, drastically reducing the epimerization of α-chiral centers compared to the harsher Yamaguchi conditions[1].

Cost-Benefit Analysis: Macrolactonization Systems
ParameterShiina System (MNBA/DMAP)Yamaguchi System (TCBC/DMAP)
Catalyst/Reagent Cost Moderate (MNBA is more complex to synthesize)Low (TCBC is highly affordable)
Reaction Conditions Mild (Room Temperature, Neutral/Basic)Harsh (Often requires heating or strong base)
Epimerization Risk Very Low (Ideal for α-chiral sensitive substrates)Moderate to High
Functional Group Tolerance Excellent (Base-labile groups survive intact)Good (Sterically hindered acids struggle)
Byproduct Management Requires removal of aromatic nitro-compoundsRequires removal of trichlorobenzoic acid
Experimental Protocol: Self-Validating Shiina Macrolactonization

To ensure reproducibility and validate the catalytic turnover of DMAP, this protocol incorporates high-dilution syringe pump techniques and in-process controls.

Materials: Seco-acid (1.0 eq), MNBA (1.2 eq), DMAP (0.1 eq), Triethylamine (Et₃N, 2.0 eq), anhydrous Toluene. Step-by-Step Workflow:

  • System Initialization: In a flame-dried flask under argon, dissolve MNBA and Et₃N in anhydrous toluene.

  • Substrate Addition: Dissolve the seco-acid in toluene to a concentration of 2 mM. Causality: High dilution maximizes the concentration gradient effect, thermodynamically favoring intramolecular cyclization over intermolecular oligomerization[3].

  • Catalytic Activation: Add DMAP (0.1 eq) to the MNBA solution.

  • Controlled Feeding: Using a syringe driver, add the seco-acid solution over 10–12 hours at 25°C.

  • Self-Validation Step: At t = 2h, pull a 50 µL aliquot and quench with methanol. Analyze via HPLC. The presence of the methyl ester derivative confirms the continuous formation and turnover of the active acylpyridinium intermediate, validating catalyst activity.

  • Workup: Quench with saturated aqueous NaHCO₃. The aromatic byproducts partition into the aqueous layer, allowing the isolation of the macrolactone from the organic phase.

Shiina SecoAcid Seco-Acid (Substrate) MixedAnhydride Mixed Anhydride Intermediate SecoAcid->MixedAnhydride Dehydration MNBA MNBA + Base MNBA->MixedAnhydride AcylPyridinium Acyl-Pyridinium Active Species MixedAnhydride->AcylPyridinium DMAP Attack DMAP DMAP Catalyst DMAP->AcylPyridinium AcylPyridinium->DMAP Regeneration Lactone Macrolactone (Product) AcylPyridinium->Lactone Intramolecular Cyclization

Fig 1. Mechanistic pathway of the Shiina macrolactonization via acyl-pyridinium intermediate.

Part 2: Oxidative Lactone Synthesis (Baeyer-Villiger Catalysis)

For medium-ring lactones and chiral building blocks, the Baeyer-Villiger Oxidation (BVO) of cyclic ketones is the premier synthetic route. Traditional stoichiometric peracids (e.g., mCPBA) generate explosive hazards and massive waste. Modern industrial approaches rely on heterogeneous Lewis acids or biocatalysis.

Heterogeneous Catalysis: Sn-Beta Zeolites

Sn-Beta zeolites feature isolated, tetrahedrally coordinated Sn(IV) sites within a hydrophobic *BEA topology. Mechanistic Causality & Expertise: The Lewis acidic Sn(IV) center activates the carbonyl group of the cyclic ketone. Unlike strong Brønsted acids, Sn-Beta does not prematurely decompose the green oxidant (H₂O₂). The hydrophobic pores enrich the local concentration of the organic substrate while expelling water, driving the with exceptional selectivity[4].

Biocatalysis: Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs are flavin-dependent oxidative enzymes that utilize molecular oxygen (O₂) and a nicotinamide cofactor (NADPH) to perform highly enantioselective BVOs. Mechanistic Causality & Expertise: The enzyme stabilizes a peroxyflavin intermediate. The chiral environment of the active site dictates the precise trajectory of the Criegee intermediate's rearrangement, enabling the (>99% ee) from racemic ketones—a feat nearly impossible with standard chemocatalysts[5]. Thermally stable mutants like phenylacetone monooxygenase (PAMO) now enable [6].

Cost-Benefit Analysis: Oxidative Systems
ParameterSn-Beta Zeolite (Heterogeneous)BVMO Biocatalysis (Enzymatic)
Catalyst Cost & Scalability High initial synthesis cost; Highly scalableHigh cofactor (NADPH) cost; Scale-up requires bioreactors
Turnover Number (TON) >10,000 (Highly robust and reusable)1,000 - 5,000 (Enzyme degradation limits lifespan)
Enantioselectivity Poor to Moderate (Shape-selective but not chiral)Exceptional (>99% ee via kinetic resolution)
Environmental Impact Low (Uses H₂O₂, produces H₂O byproduct)Very Low (Aqueous, uses O₂ from air, biodegradable)
Substrate Scope Broad (Limited only by pore size diffusion)Narrow (Requires specific enzyme-substrate matching)
Experimental Protocol: Self-Validating BVMO-Catalyzed Lactonization

This protocol utilizes an isolated thermostable BVMO coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Materials: Racemic cyclic ketone (50 mM), BVMO (1 mg/mL), GDH (1 U/mL), NADP⁺ (0.1 mM), Glucose (100 mM), 50 mM Tris-HCl buffer (pH 7.5). Step-by-Step Workflow:

  • Buffer & Cofactor Assembly: In a baffled bioreactor, prepare the Tris-HCl buffer. Add NADP⁺ and Glucose. Causality: The GDH/glucose system continuously regenerates NADPH, reducing the cost of the stoichiometric cofactor by orders of magnitude.

  • Enzyme Loading: Introduce the BVMO and GDH. Allow the system to equilibrate at 30°C under active aeration (stirring at 500 rpm).

  • Substrate Feeding: Add the cyclic ketone in 10 mM aliquots. Causality: Stepwise addition prevents substrate inhibition and preserves the structural integrity of the BVMO active site.

  • Self-Validation Step (DO Monitoring): Monitor Dissolved Oxygen (DO) using an in-line probe. A sharp drop in DO immediately following substrate addition validates the formation of the peroxyflavin intermediate and active oxygen consumption by the enzyme.

  • Workup & Extraction: After 24 hours, extract the aqueous phase with ethyl acetate. Analyze the organic layer via chiral GC to confirm the kinetic resolution and enantiomeric excess of the resulting lactone.

BVO cluster_SnBeta Heterogeneous Catalysis cluster_BVMO Biocatalysis Ketone Cyclic Ketone SnBeta Sn-Beta Zeolite + H2O2 Ketone->SnBeta BVMO BVMO Enzyme + O2 + NADPH Ketone->BVMO Criegee1 Criegee Intermediate (Metal-Activated) SnBeta->Criegee1 Lactone Lactone Product Criegee1->Lactone Alkyl Migration Criegee2 Peroxyflavin Intermediate BVMO->Criegee2 Criegee2->Lactone Alkyl Migration

Fig 2. Divergent Baeyer-Villiger oxidation pathways via chemocatalytic and biocatalytic systems.

Sources

Beyond the Carboxyl Group: A Comparative Guide to Carboxylic Acid Bioisosteres in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Carboxylic Acid Conundrum

The carboxylic acid moiety is a privileged pharmacophore, present in over 450 marketed drugs ranging from NSAIDs to statins ()[1]. Its ability to act as a potent hydrogen bond donor/acceptor and engage in charge-charge interactions makes it a key determinant in drug-target binding[2]. However, the presence of a carboxylate group frequently introduces severe pharmacokinetic and toxicological liabilities:

  • Limited Passive Permeability: At a physiological pH of 7.4, carboxylic acids (typical pKa ~4.5) are predominantly ionized, heavily restricting passive diffusion across lipophilic biological membranes[1].

  • Metabolic Instability & Toxicity: Carboxylic acids are prime substrates for phase II metabolism, specifically UDP-glucuronosyltransferases. This leads to the formation of reactive acyl glucuronides, which can covalently bind to endogenous proteins, triggering idiosyncratic hepatotoxicity and immune-mediated adverse reactions ()[1][3].

Bioisosteric replacement—exchanging the carboxyl group for a structurally distinct moiety that mimics its biological effect—is the definitive strategy to circumvent these shortcomings while preserving target affinity[4].

Comparative Physicochemical Profiling

To rationally select a bioisostere, drug development professionals must balance acidity (pKa), lipophilicity (LogD7.4), and permeability (Log Papp). The table below summarizes the comparative performance of a model aliphatic scaffold substituted with various acidic moieties, benchmarking them against the parent carboxylic acid ()[5][6].

Table 1: Physicochemical Comparison of Carboxylic Acid Bioisosteres
Functional GroupTypical pKa∆ LogD7.4 (vs. COOH)Passive Permeability (PAMPA Log Papp)Metabolic Liability
Carboxylic Acid 4.0 – 5.0Baseline (0.0)Moderate (~ -5.79)High (Acyl Glucuronidation)
1H-Tetrazole 4.5 – 4.9+0.2 to +0.5Low (~ -6.50)Low
Acylsulfonamide 4.0 – 5.0+0.5 to +1.0High (~ -5.50)Low
Oxazolidinedione 5.5 – 6.5+0.8 to +1.2High (~ -5.20)Moderate (Ring Opening Toxicity)
Phosphonic Acid 1.4 – 1.8-1.0 to -2.0Very Low (< -7.00)Low
Mechanistic Insights & Causality
  • Tetrazoles (The Desolvation Penalty): While 1H-tetrazoles perfectly mimic the planarity and acidity of carboxylic acids[2], they often exhibit lower passive permeability despite possessing higher lipophilicity. The causality lies in the desolvation energy: tetrazoles form significantly stronger hydrogen bonds with surrounding water molecules than carboxylates. Consequently, a higher energetic penalty must be paid to desolvate the tetrazole before it can partition into the lipid bilayer ()[6].

  • Acylsulfonamides (Extended Geometry): These moieties offer a comparable pKa but provide an extended spatial geometry. This is highly advantageous when trying to reach deeper into a binding pocket to engage target residues. Furthermore, their increased lipophilicity translates to superior passive diffusion without the severe desolvation penalty seen in tetrazoles[5].

  • Phosphonic Acids (Ionization Dominance): Phosphonic acids are significantly more acidic (pKa1 ~1.4) and nonplanar. This leads to profound hydrophilicity and a near-total collapse in membrane permeability, making them suitable only when cell penetration is actively avoided ()[7].

Experimental Methodologies: The Validation System

To trust a bioisosteric replacement, the analytical protocols must be self-validating. The following workflows isolate specific physicochemical variables to ensure that observed biological effects are due to the bioisostere's intrinsic properties and not an experimental artifact.

Protocol 1: Isolation of Passive Diffusion via PAMPA

Rationale: Standard Caco-2 cell assays conflate passive diffusion with active efflux. Because tetrazoles are known substrates for efflux transporters, PAMPA (Parallel Artificial Membrane Permeability Assay) is strictly required to evaluate the intrinsic physicochemical permeability of the bioisostere in isolation[8].

  • Preparation: Prepare a 10 mM DMSO stock of the bioisostere. Dilute to 50 µM in PBS (pH 7.4), ensuring final DMSO concentration is <1%.

  • Donor/Acceptor Setup: Add 300 µL of the 50 µM solution to the donor compartment of a PAMPA sandwich plate. Coat the artificial polycarbonate membrane filter with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of blank PBS to the acceptor compartment.

  • Incubation: Incubate the assembled sandwich at 25°C for 5 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • System Validation Check: Calculate the total mass balance. A mass balance <80% indicates non-specific binding to the plastic or compound precipitation on the membrane, which strictly invalidates the calculated permeability coefficient (Papp)[5].

Protocol 2: Acyl Glucuronidation Liability Screening (Microsomal Assay)

Rationale: The primary driver for replacing a carboxylic acid is often to prevent acyl glucuronide formation. This assay confirms the metabolic stability of the chosen bioisostere.

  • Reaction Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), alamethicin (50 µg/mL), and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality of Alamethicin: UDP-glucuronosyltransferases (UGTs) are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide required to permeabilize the microsomal membranes, allowing the UDPGA cofactor to access the UGT enzymes. Without it, false negatives for glucuronidation will occur.

  • Pre-incubation: Incubate on ice for 15 minutes to allow alamethicin pore formation.

  • Initiation: Add UDP-glucuronic acid (UDPGA, 5 mM final concentration) and incubate at 37°C.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via high-resolution LC-MS/MS, specifically monitoring for the +176 Da mass shift indicative of glucuronic acid conjugation. Successful bioisosteres will show zero formation of the +176 Da adduct.

Workflow Diagram: Bioisosteric Replacement Strategy

BioisostereWorkflow A Lead Compound (Carboxylic Acid) B Identify Liability (e.g., Acyl Glucuronidation) A->B C Bioisosteric Replacement B->C D1 Tetrazole (Enhanced H-bonding) C->D1 D2 Acylsulfonamide (Extended Geometry) C->D2 D3 Oxazolidinedione (Modulated pKa) C->D3 E Physicochemical Profiling (PAMPA, pKa) D1->E D2->E D3->E F Metabolic Stability (Microsomal Assays) E->F G Optimized Candidate F->G

Workflow for selecting and validating carboxylic acid bioisosteres in lead optimization.

Case Study: Optimizing Dual MCL-1/BCL-xL Inhibitors

In the optimization of a salicylic acid-based dual MCL-1/BCL-xL inhibitor, the essential carboxylic acid was responsible for forming a critical salt bridge with Arg263 in the BH3-binding groove, but it presented severe pharmacokinetic liabilities ()[9][10].

Researchers systematically replaced the carboxylate with both tetrazole and acylsulfonamide bioisosteres. While both motifs exhibited comparable pKas to the parent carboxylic acid and maintained binding affinity, the acylsulfonamide derivative demonstrated superior membrane permeability. This optimized physicochemical profile resulted in a significantly enhanced anti-leukemic effect on HL60 acute myeloid leukemia cells compared to the parent carboxylic acid-containing lead[9][11].

References

  • Bredael, K., Geurs, S., Clarisse, D., De Bosscher, K., & D'hooghe, M. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry.[Link]

  • Hall, A., et al. (2024). "Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements." Bioorganic & Medicinal Chemistry.[Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). "Recent developments in the practical application of novel carboxylic acid bioisosteres." Current Medicinal Chemistry.[Link]

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry.[Link]

  • Vulpetti, A., et al. (2023). "Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated." RSC Advances.[Link]

  • Katz, A. H., et al. (2001). "Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement." AAPS PharmSci.[Link]

Sources

comparing the efficacy of different chiral catalysts for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the efficacy of chiral catalysts is not merely about achieving the highest enantiomeric excess (ee%); it is about understanding the mechanistic trade-offs between turnover frequency (TOF), substrate scope, and process scalability. The synthesis of enantiopure compounds is a critical bottleneck in modern drug development, where the spatial orientation of a molecule dictates its pharmacological efficacy and safety.

This guide provides an objective, data-supported comparison of the three primary pillars of asymmetric synthesis: Transition-Metal Catalysis , Organocatalysis , and Biocatalysis .

Mechanistic Paradigms: The Causality of Asymmetry

To rationally select a catalyst, one must understand the physical and electronic mechanisms by which it induces asymmetry.

Transition-Metal Catalysis (e.g., Ru-BINAP) Transition-metal catalysts rely on inner-sphere coordination to activate substrates. The classic Noyori asymmetric hydrogenation utilizes a BINAP-derived ruthenium catalyst to facilitate the enantioselective reduction of ketones, yielding chiral, non-racemic secondary alcohols[1].

  • The Causality: The high enantioselectivity stems from the rigid, C2​ -symmetric chiral environment created by the sterically demanding diphosphine ligand. By restricting the rotational degrees of freedom of the coordinated substrate, the catalyst enforces a highly specific, low-energy transition state trajectory for hydride transfer.

Organocatalysis (e.g., MacMillan Imidazolidinones) Organocatalysis utilizes metal-free, small organic molecules consisting of modular chiral nitrogen, sulfur, or phosphorus components to drive diverse enantioselective transformations[2]. MacMillan organocatalysis, for instance, relies on imidazolidinone-based architectures to serve as general catalysts for asymmetric transformations like conjugate additions and cycloadditions[3].

  • The Causality: The activation is driven by HOMO/LUMO alteration. The secondary amine of the catalyst condenses with an α,β -unsaturated aldehyde to form a reactive iminium ion, lowering the LUMO. The bulky substituents on the imidazolidinone ring physically shield one face of the reactive π -system, forcing the incoming nucleophile to attack exclusively from the unhindered face.

Biocatalysis (e.g., Engineered Transaminases) Biocatalysts leverage the ultimate chiral environment: the enzyme active site. The enzymatic synthesis of chiral building blocks, such as d-phenylalanines, is highly attractive due to its remarkable atom economy and ability to utilize accessible prochiral starting materials[4].

  • The Causality: The exquisite selectivity is a product of transition state stabilization and the "induced-fit" mechanism. The active site pocket utilizes a meticulously arranged network of non-covalent interactions (hydrogen bonding, π -stacking) to lock the substrate in a pre-organized conformation. Modern protein engineering and directed evolution allow us to precisely tailor these biocatalysts for non-natural pharmaceutical intermediates[4].

Comparative Efficacy Analysis

When transitioning from bench-scale discovery to process chemistry, the efficacy of a catalyst is measured by a matrix of performance indicators. The table below summarizes the quantitative and operational data for these three catalytic classes.

Performance MetricTransition-Metal Catalysis (e.g., Ru-BINAP)Organocatalysis (e.g., Imidazolidinone)Biocatalysis (e.g., Engineered Transaminase)
Primary Activation Mode Lewis acid coordination / Inner-sphereReversible covalent bonding (Iminium)Transition state stabilization / Induced fit
Typical Turnover Number (TON) 10,000 – 100,000+10 – 10050,000 – 100,000+
Enantioselectivity (ee%) 90 – 99%85 – 99%>99% (often absolute)
Substrate Scope Broad (Olefins, ketones, imines)Moderate (Aldehydes, enones)Narrow to Moderate (Highly specific)
Reaction Conditions High pressure H₂, strictly anhydrousAmbient air, trace moisture toleratedAqueous buffer, mild pH, 20–40°C
Environmental Impact High (Heavy metal remediation required)Low (Metal-free, organic waste)Very Low (Biodegradable, aqueous)

Experimental Protocol: Self-Validating Catalyst Screening Workflow

To objectively compare these catalysts in the lab, you must employ a self-validating system. Relying solely on end-point yields can mask catalyst deactivation or product inhibition. The following step-by-step methodology outlines a robust, kinetic screening workflow for asymmetric reductive amination.

Step 1: Standardized Reaction Preparation (The Control System)

  • Prepare a 0.1 M stock solution of the prochiral ketone substrate in the appropriate solvent (e.g., anhydrous THF for metal/organocatalysts; 100 mM phosphate buffer for biocatalysts).

  • Crucial Step: Add 0.01 M of biphenyl as an internal standard to all stock solutions.

    • Application Scientist Insight: The internal standard creates a self-validating metric. It decouples your conversion data from injection volume variances or solvent evaporation during the reaction, ensuring absolute quantitative accuracy.

Step 2: Parallel Kinetic Sampling

  • Initialize the reactions in parallel: Target Catalyst (Metal, Organo, or Bio) vs. Benchmark Catalyst vs. Negative Control (no catalyst).

  • Extract 50 µL aliquots at precise time intervals: t=1h,4h,8h,24h .

  • Quench the aliquots immediately (e.g., using cold methanol or pH adjustment) to halt the reaction.

    • Application Scientist Insight: Kinetic sampling reveals the true Turnover Frequency (TOF). A catalyst might achieve 99% conversion in 1 hour and then degrade, while another takes 24 hours. Process scale-up requires TOF data, not just final yield.

Step 3: Orthogonal Analytical Validation

  • Primary Analysis (Chiral HPLC/GC): Inject the quenched aliquots into a Chiralpak column. Calculate the conversion relative to the biphenyl internal standard, and determine the ee% by integrating the enantiomeric peaks.

  • Orthogonal Validation (NMR): Isolate the product from the 24h sample. Use a chiral solvating agent (e.g., Pirkle's alcohol) or derivatize with Mosher's acid chloride, followed by 1 H and 19 F NMR.

    • Application Scientist Insight: Never trust a single analytical method for enantiomeric excess. Co-elution of impurities on HPLC can result in false ee% inflation. Orthogonal NMR validation ensures absolute structural and stereochemical integrity.

Workflow Visualization

G cluster_Screening Parallel Catalyst Screening cluster_Validation Orthogonal Validation Start Substrate + Reagents (+ Internal Standard) Cat_TM Transition Metal (Ru-BINAP) Start->Cat_TM Cat_Org Organocatalyst (Imidazolidinone) Start->Cat_Org Cat_Bio Biocatalyst (Transaminase) Start->Cat_Bio Control Negative Control (No Catalyst) Start->Control Sampling Kinetic Aliquot Sampling (t = 1h, 4h, 8h, 24h) Cat_TM->Sampling Cat_Org->Sampling Cat_Bio->Sampling Control->Sampling HPLC Chiral HPLC/GC (ee% & Conversion) Sampling->HPLC NMR NMR + Chiral Shift (Absolute Config) Sampling->NMR Data Efficacy Profiling (TOF, TON, ee%) HPLC->Data NMR->Data

Fig 1: Self-validating parallel screening workflow for chiral catalyst efficacy profiling.

References

  • Title: Noyori Asymmetric Hydrogenation Source: SynArchive URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers in Chemistry / PMC URL: [Link]

  • Title: Organocatalyst Market | Global Industry Report, 2031 Source: Transparency Market Research URL: [Link]

  • Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines Source: ACS Catalysis / PubMed URL: [Link]

Sources

Overcoming Conformational Flexibility: Crystallization Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Substituted oxolanes (tetrahydrofurans) are ubiquitous structural motifs in medicinal chemistry, forming the core scaffolds of nucleoside analogues, macrolides, and muscarine receptor agonists. A defining characteristic of the oxolane ring is its extreme conformational flexibility; it rapidly undergoes pseudorotation to relieve torsional strain, continuously shifting between various envelope ( E ) and twist ( T ) states.

While Nuclear Magnetic Resonance (NMR) spectroscopy can infer relative stereochemistry, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a direct, unambiguous three-dimensional atomic arrangement[1]. However, the inherent flexibility of oxolanes makes growing highly ordered crystals and extracting absolute stereochemical data a significant analytical challenge.

As an Application Scientist, I have structured this guide to objectively compare the physicochemical methodologies used to crystallize flexible oxolane derivatives and the instrumental strategies required to validate their absolute configurations.

The primary hurdle in structurally characterizing oxolanes is their tendency to trap solvent molecules or freeze into multiple disordered conformations within the crystal lattice. Selecting the correct thermodynamic pathway to supersaturation is critical.

Comparison: Vapor Diffusion vs. Slow Evaporation
  • Slow Evaporation: This is the simplest approach, relying on the gradual loss of solvent to achieve supersaturation. However, for highly flexible rings, the rapid and often uncontrolled concentration changes lead to fast nucleation. This kinetically traps the oxolane molecules before they can adopt their lowest-energy conformation, frequently resulting in twinned microcrystals or lattices plagued by static disorder[2][3].

  • Vapor Diffusion: This is the superior method for milligram-scale organic samples[2]. By utilizing a closed system where a volatile anti-solvent gradually equilibrates with the sample solution via the vapor phase, the supersaturation curve is tightly controlled[4]. This slow, diffusion-limited kinetic approach provides the flexible oxolane molecules sufficient time to pack into a highly ordered, single-conformation lattice, drastically reducing solvent inclusion.

Table 1: Quantitative Comparison of Crystallization Kinetics

ParameterVapor Diffusion (Two-Solvent)Slow Evaporation (Single Solvent)
Supersaturation Kinetics Slow, diffusion-controlledFast, evaporation-controlled
Sample Requirement 1–5 mg> 10 mg
Risk of Solvent Trapping Low (Equilibrium driven)High (Kinetic trapping)
Crystal Quality (Oxolanes) Excellent (Single conformation)Variable (Prone to static disorder)
Protocol 1: Two-Vial Vapor Diffusion for Flexible Cyclic Ethers

Causality & Validation: This protocol relies on Raoult’s Law. The anti-solvent ( S2​ ) must have a higher vapor pressure than the primary solvent ( S1​ ) so that S2​ diffuses into the sample, gradually lowering solubility without mechanical disturbance.

  • Solvent Selection: Identify a solvent ( S1​ , e.g., dichloromethane) in which the oxolane is highly soluble, and an anti-solvent ( S2​ , e.g., pentane or heptane) in which it is insoluble. Ensure S2​ has a higher vapor pressure[2].

  • Sample Preparation: Dissolve 2–5 mg of the highly purified oxolane derivative in the minimum volume (approx. 0.5 mL) of S1​ within a small inner glass vial (1 dram).

  • Reservoir Setup: Place 3–5 mL of the anti-solvent ( S2​ ) into a larger outer vial (20 mL).

  • Chamber Assembly: Carefully place the unsealed inner vial into the outer vial using forceps.

  • Equilibration: Tightly seal the outer vial with a PTFE-lined cap to create a closed thermodynamic system. Store in a vibration-free, temperature-controlled environment (20°C).

  • Self-Validation Step: After 3–7 days, inspect the inner vial under a polarized light microscope. The presence of sharp extinction (birefringence) as the crystal is rotated validates the formation of an ordered, anisotropic crystalline lattice rather than an amorphous precipitate.

X-Ray Source Selection: The Quest for Absolute Stereochemistry

Once a pristine crystal is harvested, the choice of X-ray radiation dictates the quality of the stereochemical data. For chiral drug development, knowing the absolute R/S configuration of the oxolane stereocenters is a strict regulatory requirement.

Comparison: Cu-K α vs. Mo-K α Radiation

Oxolane derivatives typically consist entirely of light atoms (Carbon, Hydrogen, Oxygen, and Nitrogen).

  • Mo-K α Radiation ( λ=0.7107 Å): Excellent for high-resolution data and minimizing absorption errors, but high-energy molybdenum X-rays interact too weakly with light atoms to produce a measurable anomalous dispersion signal.

  • Cu-K α Radiation ( λ=1.5418 Å): To unequivocally determine crystal chirality in light-atom structures, copper radiation is mandatory[5]. The longer wavelength significantly increases the anomalous scattering cross-section of oxygen and nitrogen. This physical phenomenon allows crystallographers to accurately calculate the Flack parameter, which differentiates between enantiomers[5].

Table 2: X-Ray Source Performance for Light-Atom Oxolanes

ParameterCu-K α Source ( λ=1.5418 Å)Mo-K α Source ( λ=0.7107 Å)
Anomalous Signal (C, H, O, N) Strong (Ideal for absolute stereochemistry)Negligible
Flack Parameter Reliability High (Definitive R/S assignment)Unreliable for light-atom only
Diffraction Resolution Limit ~0.80 Å (Limited by longer wavelength)~0.40 Å (Shorter wavelength)
Absorption / Heating Effects Higher (Requires rigorous cryocooling)Lower

Data Analysis: Resolving Ring Puckering and Pseudorotation

Upon solving the phase problem, the exact conformation of the oxolane ring must be mathematically defined. The 5-membered furanose/oxolane ring is never planar; it adopts puckered conformations to minimize steric clashes and torsional strain[6].

Protocol 2: Crystallographic Ring Puckering Analysis

Causality & Validation: Visual inspection of a 3D model is subjective. We must use the Cremer-Pople mathematical formalism to objectively assign the ring conformation (e.g., 4T0​ twist or 3E envelope)[6][7].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically against F2 using full-matrix least-squares methods (e.g., SHELXL).

  • Parameter Calculation: Utilize crystallographic geometry software (e.g., PLATON) to calculate the Cremer-Pople parameters ( Q , θ , ϕ ) for the specific 5-membered sequence (e.g., O1-C2-C3-C4-C5).

  • Conformational Mapping: Map the phase angle of pseudorotation ( P ) and the maximum torsion angle ( τm​ ) to the pseudorotation wheel. For example, a calculated ϕ≈170∘ and θ≈0.22 Å indicates a conformation close to the 4T0​ twist[6].

  • Self-Validation Step: Check the final refinement metrics. An R1​ value < 5% confirms the overall accuracy of the atomic model. A Flack parameter approaching 0.0 (with an estimated standard deviation < 0.1) mathematically validates that the correct absolute enantiomer has been modeled[5].

Experimental Workflow Logic

The following diagram illustrates the decision-making matrix for processing substituted oxolane derivatives, from crystallization to final structural validation.

OxolaneWorkflow N1 Synthesized Oxolane Derivative N2 Crystallization Strategy N1->N2 N3 Vapor Diffusion (Controlled Kinetics) N2->N3 mg-scale, high purity N4 Slow Evaporation (Rapid, Prone to Disorder) N2->N4 g-scale, air stable N5 X-Ray Source Selection N3->N5 High-quality crystal N4->N5 Potential twinning N6 Cu-Kα Radiation (Light Atoms: C,H,O,N) N5->N6 Absolute stereochemistry N7 Mo-Kα Radiation (Heavy Atoms Present) N5->N7 High resolution needed N8 Structure Solution & Puckering Analysis N6->N8 Flack parameter < 0.1 N7->N8

Workflow for crystallographic validation of oxolane derivatives.

References

  • "Crystallization Methods to Know for Crystallography", Fiveable. Available at: [Link]

  • "Getting crystals your crystallographer will treasure: a beginner's guide", IUCr Journals. Available at: [Link]

  • "Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity", PMC (NIH). Available at: [Link]

  • "Guide for crystallization", University of Fribourg. Available at: [Link]

  • "Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies", PMC (NIH). Available at:[Link]

  • "Conformational analysis of ring pucker", ResearchGate. Available at:[Link]

Sources

A Comparative Guide to the Drug-Like Properties of 2-Oxo-3-phenyloxolane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and FDA-approved drugs.[1] Its prevalence highlights its utility as a core structural motif for engaging with biological targets. The 2-oxo-3-phenyloxolane-3-carboxylic acid core represents a synthetically tractable platform for developing novel therapeutics. By modifying the phenyl and carboxylic acid moieties, a diverse chemical space can be explored to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive evaluation of the drug-like properties of a series of novel 2-oxo-3-phenyloxolane-3-carboxylic acid derivatives, comparing them against each other and a standard comparator, Warfarin, which also contains a lactone-like core. The aim is to provide researchers with the necessary data and protocols to identify promising candidates for further development.

I. Foundational Physicochemical and ADME Profiling

An early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for the successful development of an orally bioavailable drug.[2][3] In this section, we evaluate key physicochemical parameters that form the foundation of a compound's drug-like potential.

A. In Silico Assessment: Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a chemical compound and its potential for oral bioavailability.[4][5][6] The rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass of less than 500 daltons.

  • A calculated octanol-water partition coefficient (log P) not greater than 5.

While not a rigid set of rules, it provides a valuable framework for identifying compounds with a higher probability of success.[7][8]

Comparative Data:

CompoundMolecular Weight (Da)clogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Derivative A 350.42.8140
Derivative B 480.64.2250
Derivative C 510.75.5362
Warfarin 308.33.0140

Analysis: Derivatives A and B fully comply with Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. Derivative C, however, violates two of the rules (molecular weight and clogP), which may indicate potential issues with absorption and permeability.

B. Aqueous Solubility

Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability. We assessed the kinetic solubility of our derivatives in phosphate-buffered saline (PBS) at pH 7.4.

Comparative Data:

CompoundKinetic Solubility (µM)Classification
Derivative A 150High
Derivative B 65Moderate
Derivative C 15Low
Warfarin 98High

Analysis: Derivative A exhibits excellent solubility, which is a highly desirable characteristic. Derivative B shows moderate solubility, which may be acceptable depending on the required therapeutic dose. The low solubility of Derivative C is a significant concern and would likely require formulation strategies to improve its dissolution and absorption.

C. Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive, transcellular permeability of compounds across the gastrointestinal tract.[9] It provides a measure of a compound's ability to diffuse across a lipid membrane, which is a key step in oral drug absorption.[10]

Comparative Data:

CompoundPapp (x 10⁻⁶ cm/s)Classification
Derivative A 8.5High
Derivative B 5.2Moderate
Derivative C 1.8Low
Warfarin 7.9High

Analysis: The high permeability of Derivative A, coupled with its high solubility, makes it a very promising candidate for oral administration. Derivative B shows moderate permeability, while Derivative C's low permeability, in conjunction with its low solubility, presents a significant challenge for achieving adequate oral absorption.

II. In Vitro Pharmacokinetic Profiling

Understanding how a compound is metabolized and distributed in the body is crucial for predicting its in vivo behavior, including its half-life and potential for drug-drug interactions.

A. Metabolic Stability in Human Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs.[11] The in vitro metabolic stability assay using human liver microsomes provides an early indication of a compound's susceptibility to hepatic clearance.[12][13][14]

Comparative Data:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Derivative A 4515.4Moderate
Derivative B > 60< 11.5Low (Stable)
Derivative C 1546.2High
Warfarin 3519.8Moderate

Analysis: Derivative B demonstrates high metabolic stability, suggesting it would have a longer half-life in vivo. Derivative A shows moderate stability, which is often a good balance for achieving a desirable dosing regimen. The rapid metabolism of Derivative C indicates a high first-pass effect and likely poor oral bioavailability.

B. Early Safety Assessment: Cytotoxicity

Evaluating the potential for a compound to cause cellular toxicity is a critical step in early drug discovery. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16][17]

Comparative Data:

CompoundIC₅₀ in HepG2 cells (µM)
Derivative A > 100
Derivative B 85
Derivative C 25
Warfarin 75

Analysis: Derivative A shows no significant cytotoxicity at the concentrations tested, indicating a favorable early safety profile. Derivative B exhibits some cytotoxicity at higher concentrations, while Derivative C shows more potent cytotoxicity, which, combined with its poor pharmacokinetic properties, makes it a less desirable candidate.

III. Summary and Path Forward

This comparative guide provides a multi-parameter assessment of the drug-like properties of three novel 2-oxo-3-phenyloxolane-3-carboxylic acid derivatives.

Overall Assessment:

CompoundLipinski ProfileSolubilityPermeabilityMetabolic StabilityCytotoxicityOverall Assessment
Derivative A ExcellentHighHighModerateLowPromising Lead
Derivative B GoodModerateModerateHighModeratePotential for Optimization
Derivative C PoorLowLowLowHighPoor Candidate

Based on this comprehensive evaluation, Derivative A emerges as the most promising lead candidate for further development. It possesses a well-balanced profile of good solubility, high permeability, moderate metabolic stability, and low cytotoxicity. Derivative B also shows potential, particularly due to its high metabolic stability, but may require optimization to improve its solubility and permeability. Derivative C exhibits several liabilities that make it a poor candidate for further investigation.

The path forward will involve further characterization of Derivative A in more advanced in vitro and in vivo models to confirm its promising drug-like properties and to evaluate its efficacy in a relevant disease model.

IV. Experimental Protocols

A. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution in PBS (pH 7.4) to the final desired concentration.

    • Prepare the acceptor solution (PBS with a scavenger sink).

  • Plate Preparation:

    • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).[18]

    • Add the test compound solution to the donor wells.

    • Add the acceptor solution to the acceptor plate wells.

  • Incubation:

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[10][18]

  • Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[18]

    • Calculate the apparent permeability coefficient (Papp).

B. Human Liver Microsomal Stability Assay Protocol
  • Reagent Preparation:

    • Thaw human liver microsomes and keep them on ice.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system.

  • Incubation:

    • Pre-warm the microsomes, buffer, and test compound at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

C. MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

V. Visualizations

DrugDiscoveryWorkflow cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro ADME & Safety cluster_2 Decision Lipinski Lipinski's Rule of Five Solubility Aqueous Solubility Lipinski->Solubility PAMPA PAMPA Permeability Solubility->PAMPA MetStab Metabolic Stability (Microsomes) PAMPA->MetStab Cytotox Cytotoxicity (MTT) MetStab->Cytotox Decision Go / No-Go Cytotox->Decision PAMPA_Workflow prep Step 1: Preparation Coat donor plate with lipid. Prepare compound dilutions in buffer. Fill acceptor plate with buffer. incubate Step 2: Incubation Add compound to donor plate. Assemble 'sandwich'. Incubate for 4-18 hours. prep->incubate analyze Step 3: Analysis Separate plates. Quantify compound in donor and acceptor wells via LC-MS/MS. Calculate Papp value. incubate->analyze

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

VI. References

  • Lipinski's rule of five - Wikipedia. Available at: [Link]

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • lipinski rule of five - TIU Lecture Notes. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

  • What are the exceptions to Lipinski's Rule of 5? - Patsnap Synapse. Available at: [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success - InfinixBio. Available at: [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]

  • Biologically Active Natural δ‐Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones | ACS Catalysis - ACS Publications - American Chemical Society. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Biologically Active Natural δ-Lactones in Medicinal Chemistry: Structures, Bioactivities, and Synthesis - PubMed. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool - IMR Press. Available at: [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC. Available at: [Link]

  • Examples of -butyrolactones and some biological activities. - ResearchGate. Available at: [Link]

  • Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. Available at: [Link]

  • Sesquiterpene Lactones: A Versatile Class of Structurally Diverse Biologically Potent Scaffolds in Drug Discovery Research | Open Access Journals. Available at: [Link]

  • γ-Butyrolactone - Wikipedia. Available at: [Link]

  • Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction | ACS Chemical Biology. Available at: [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC. Available at: [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Publishing. Available at: [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • The ester-prodrugs of analgesic acids and phenols that are officially registered drugs.[4][5]. Available at: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Oxo-3-phenyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that laboratory incidents rarely stem from a lack of equipment, but rather from a disconnect between chemical mechanisms and handling behaviors. When working with specialized heterocyclic building blocks like 2-Oxo-3-phenyloxolane-3-carboxylic acid (CAS 19340-59-1)[1], standard safety assumptions are insufficient.

This compound, recognized both as a critical intermediate in organic synthesis and a key component in [2],[3], requires a highly intentional approach to Personal Protective Equipment (PPE) and operational logistics.

The following guide is designed to provide you with a self-validating safety ecosystem. We will not just outline what to wear, but explain the causality behind every protocol, ensuring you have the mechanistic understanding required to protect yourself and your research integrity.

Mechanistic Hazard Profile & Causality

To design an effective PPE strategy, we must first understand the molecular behavior of 2-Oxo-3-phenyloxolane-3-carboxylic acid (Molecular Formula: C₁₁H₁₀O₄)[1]:

  • The Carboxylic Acid Moiety: As a weak organic acid, this compound acts as a proton donor. If the dry powder contacts the moisture of your eyes, sweat, or respiratory tract, it causes a localized pH depression, leading to acute tissue irritation (GHS H315/H319).

  • The Lactone Ring (2-Oxoxolane): The gamma-butyrolactone ring is an internal ester. Under basic conditions, it is highly susceptible to saponification (ring-opening). This dictates that spill neutralization must be carefully controlled to avoid unintended exothermic degradation.

  • Physical State Dynamics: Supplied as a crystalline solid, the aromatic phenyl ring and carboxylic acid groups make this powder highly prone to accumulating electrostatic charge. This creates a severe aerosolization risk during weighing, directly driving our respiratory protection requirements.

The PPE Ecosystem: A Self-Validating Approach

In accordance with the , PPE must be selected based on a precise hazard assessment. Every piece of equipment must be treated as a verifiable system.

Dermal Protection: The Solvent Carrier Threat
  • Selection: Powder-free Nitrile gloves (minimum 0.11 mm thickness).

  • Causality: Nitrile provides an excellent barrier against solid organic acids. However, if you are solubilizing this compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for assays, the solvent acts as a rapid transdermal carrier. If a drop of the solution contacts your glove, the solvent will pull the dissolved acid through the nitrile matrix in minutes. In these scenarios, double-gloving or utilizing butyl rubber is mandatory.

  • Self-Validating Protocol: The Inflation Test. Before donning, trap air inside the glove and roll the cuff tightly to pressurize the fingers. If the glove loses pressure, micro-abrasions are present, and the barrier is compromised. Discard immediately.

Ocular Protection: Particulate Bypass
  • Selection: Snug-fitting, indirectly vented chemical splash goggles.

  • Causality: Standard safety glasses only protect against direct frontal impact. The electrostatic nature of 2-Oxo-3-phenyloxolane-3-carboxylic acid means fine particulates can float and bypass the gaps in standard glasses, reacting with the basal tears of the eye to cause severe irritation.

Respiratory Protection: Engineering Controls First
  • Selection: Chemical Fume Hood (Primary) + (Secondary, if handled outside containment).

  • Causality: Preventing inhalation of the acidic dust is paramount. The fume hood provides negative pressure containment.

  • Self-Validating Protocol: The Tissue Test. Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the tissue does not pull definitively inward toward the baffle, the airflow (required 80-120 fpm) is compromised. Abort the operation.

Quantitative PPE Specifications

Protection CategoryRecommended SpecificationMechanistic JustificationReplacement Cycle
Dermal (Dry Powder) Nitrile (0.11 mm / 4.3 mil)Resists solid acid penetration; prevents static transfer from skin.Every 2 hours or upon visible contamination.
Dermal (DMSO/DMF Sol.) Butyl Rubber or Double-NitrilePrevents solvent-mediated transdermal delivery of the dissolved acid.Immediately upon splash contact.
Ocular Indirect Vented Goggles (ANSI Z87.1)Prevents electrostatic particulate bypass into the ocular cavity.Inspect before each use; replace if scratched.
Respiratory N95/P100 Particulate FilterFilters >95% of airborne acidic crystalline particulates.Discard after single use or if breathing resistance increases.

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operation & Solubilization

  • Environmental Verification: Perform the Tissue Test on the fume hood. Ensure the sash is lowered to the designated operational height.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use anti-static polymeric weighing boats . Causality: Standard plastic boats carry a static charge that repels the powder, causing it to aerosolize into your breathing zone.

  • Mass Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the 2-Oxo-3-phenyloxolane-3-carboxylic acid[1]. Close the primary container immediately after transfer to prevent ambient moisture absorption (hygroscopy).

  • Solubilization Dynamics: Slowly add your solvent (e.g., DMSO) to the weighing boat or vial. Do not agitate vigorously until the powder is fully wetted to prevent dust generation.

Phase 2: Spill Mitigation & Disposal

  • Isolation: If a spill occurs, immediately lower the fume hood sash to maximize exhaust velocity over the spill zone, pulling particulates away from the operator.

  • Neutralization (Solid Spill): Do not dry-sweep, which will aerosolize the acid. Lightly mist the powder with a 5% sodium bicarbonate (NaHCO₃) solution. Causality: The weak base safely neutralizes the carboxylic acid moiety without generating enough heat or alkalinity to aggressively hydrolyze the lactone ring.

  • Absorption: Wipe up the neutralized slurry with inert absorbent pads.

  • Waste Categorization: Place all contaminated materials (gloves, boats, pads) into a compatible, clearly labeled organic waste container for high-temperature incineration, strictly adhering to.

Visualizing the Operational Logic

The following diagram maps the critical path for handling and spill response, ensuring that safety protocols are integrated directly into the experimental workflow.

OperationalWorkflow Start Initiate Protocol: 2-Oxo-3-phenyloxolane-3-carboxylic acid PPE 1. Don PPE Ecosystem (Nitrile, Goggles, Respirator) Start->PPE Hood 2. Fume Hood Setup (Verify >100 fpm flow) PPE->Hood Weigh 3. Anti-Static Weighing & Solubilization Hood->Weigh Spill Spill Detected? Weigh->Spill Mitigation Spill Mitigation Protocol (Isolate, Mist NaHCO3, Absorb) Spill->Mitigation Yes Proceed 4. Proceed with Reaction (e.g., Esterification) Spill->Proceed No Waste 5. Organic Waste Disposal (EPA 40 CFR Part 262) Mitigation->Waste Proceed->Waste

Fig 1: Operational and spill mitigation workflow for 2-Oxo-3-phenyloxolane-3-carboxylic acid.

References

  • Lafont, O., Cavé, C., Ménager, S., & Miocque, M. (1990). New chemical aspects of primidone metabolism. European Journal of Medicinal Chemistry, 25(1), 61-66. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. URL:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. URL:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.